Product packaging for Peritoxin A(Cat. No.:CAS No. 145585-98-4)

Peritoxin A

Cat. No.: B136972
CAS No.: 145585-98-4
M. Wt: 575.8 g/mol
InChI Key: BCPPKCDYZCXCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peritoxin A is a low-molecular-weight, host-selective phytotoxin produced by pathogenic strains of the fungus Periconia circinata . It is a key determinant of pathogenicity, specifically causing Milo disease in susceptible genotypes of sorghum ( Sorghum bicolor ) at very low concentrations . The toxin is a hybrid molecule, consisting of a peptide moiety linked to a chlorinated polyketide . Its high, specific toxicity makes it a crucial compound for research in plant pathology, particularly for investigating host-pathogen specificity, disease mechanisms, and plant defense responses . Studies have shown that the production of this compound and its biosynthetic intermediates is exclusive to toxin-producing (Tox+) strains, which are pathogenic, and is absent in nonpathogenic (Tox-) strains . For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29Cl3N4O9 B136972 Peritoxin A CAS No. 145585-98-4

Properties

CAS No.

145585-98-4

Molecular Formula

C20H29Cl3N4O9

Molecular Weight

575.8 g/mol

IUPAC Name

4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H29Cl3N4O9/c1-6(28)2-10(21)20(23)12(14(22)19(35)36)13(20)17(33)26-8(4-11(30)31)16(32)27-15-9(29)3-7(24)5-25-18(15)34/h6-10,12-15,28-29H,2-5,24H2,1H3,(H,25,34)(H,26,33)(H,27,32)(H,30,31)(H,35,36)

InChI Key

BCPPKCDYZCXCGK-UHFFFAOYSA-N

SMILES

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl)O

Canonical SMILES

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2C(CC(CNC2=O)N)O)C(C(=O)O)Cl)Cl)Cl)O

Synonyms

peritoxin A

Origin of Product

United States

Foundational & Exploratory

The Chemical Landscape of Peritoxin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Peritoxin A, a host-selective phytotoxin produced by the fungus Periconia circinata. This document is intended for researchers, scientists, and drug development professionals interested in the chemical structure, biological activity, and mechanism of action of this potent mycotoxin.

Chemical Structure and Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₉Cl₃N₄O₉PubChem
IUPAC Name 4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acidPubChem
CAS Number 145585-98-4PubChem
Molecular Weight 575.8 g/mol PubChem

Biological Activity and Quantitative Data

AssayEndpointConcentrationSource
PhytotoxicityHost-selective toxicity1.0 ng/mL (~1.74 nM)[1][5]
Root Growth InhibitionInhibition of primary root growth5 - 500 nM[4]
Electrolyte LeakageInduction of electrolyte leakage5 - 500 nM[4]
Mitosis InhibitionCessation of mitosis5 - 500 nM[4]

Experimental Protocols

The isolation, identification, and characterization of this compound involve a series of sophisticated biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of this compound

This compound is isolated from the culture filtrates of pathogenic strains of Periconia circinata. A general workflow for its purification is as follows:

  • Fungal Culture: Pathogenic (Tox+) strains of P. circinata are cultured in a suitable liquid medium.

  • Filtration: The culture is filtered to separate the fungal mycelia from the culture broth containing the secreted toxins.

  • Extraction: The culture filtrate is extracted with a suitable organic solvent to partition the toxins.

  • Chromatographic Separation: The crude extract is subjected to multiple rounds of chromatography for purification. High-performance liquid chromatography (HPLC) is a key technique used in the final purification steps.

Analytical Characterization: HPLC-DAD and HPLC-MS

The identification and quantification of this compound are typically performed using HPLC coupled with a photodiode array detector (DAD) and a mass spectrometer (MS).

  • HPLC-DAD Analysis:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid, is employed for optimal separation.

    • Detection: The DAD is used to monitor the absorbance of the eluting compounds, with this compound having a characteristic UV spectrum. In a typical analysis, this compound (PtxA) elutes at approximately 12.1 minutes.[1]

  • HPLC-MS Analysis:

    • Ionization: Electrospray ionization (ESI) is a suitable method for generating ions of this compound.

    • Mass Analyzer: A quadrupole mass spectrometer can be used for the detection and quantification of the toxin.

    • Detection: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of this compound.

Bioassays for Toxin Activity

Root Growth Inhibition Assay:

  • Seed Germination: Seeds of susceptible and resistant sorghum genotypes are surface-sterilized and germinated in the dark.

  • Toxin Treatment: Seedlings with primary roots of a defined length are transferred to solutions containing various concentrations of purified this compound (e.g., 5-500 nM) or control solutions.

  • Incubation: The seedlings are incubated under controlled conditions for a specified period (e.g., 24-48 hours).

  • Measurement: The length of the primary root is measured, and the inhibition of root growth in the toxin-treated seedlings is calculated relative to the control group.

Electrolyte Leakage Assay:

  • Tissue Preparation: Root tips or leaf discs from susceptible and resistant sorghum seedlings are excised.

  • Toxin Exposure: The plant tissues are incubated in a solution containing this compound at a specific concentration (e.g., 5-500 nM).

  • Conductivity Measurement: The electrical conductivity of the surrounding solution is measured at various time points. An increase in conductivity indicates leakage of electrolytes from damaged cells.

  • Data Analysis: The rate of electrolyte leakage from toxin-treated tissues of susceptible and resistant genotypes is compared to assess the toxin's effect on cell membrane integrity.

Proposed Mechanism of Action and Signaling Pathway

The current understanding of this compound's mechanism of action suggests that it interacts with a specific target in susceptible sorghum genotypes, leading to a signaling cascade that results in cell death.

It is proposed that this compound interacts with a proteinaceous receptor located on or near the cell surface of susceptible sorghum cells.[4] This interaction is thought to disrupt a signal transduction pathway, leading to altered gene expression.[4][6] A key downstream effect is the enhanced synthesis of a group of 16-kDa proteins.[4][6] The upregulation of these proteins is correlated with the visible symptoms of the disease and cell death, as evidenced by electrolyte leakage.[4]

Below is a diagram illustrating the proposed signaling pathway for this compound.

PeritoxinA_Pathway PeritoxinA This compound Receptor Proteinaceous Receptor (on cell surface) PeritoxinA->Receptor Binds to SignalTransduction Disrupted Signal Transduction Pathway Receptor->SignalTransduction Interferes with GeneExpression Altered Gene Expression SignalTransduction->GeneExpression Leads to ProteinSynthesis Increased Synthesis of 16-kDa Proteins GeneExpression->ProteinSynthesis CellDeath Cell Death (Electrolyte Leakage) ProteinSynthesis->CellDeath Contributes to PeritoxinA_Workflow Culture 1. Fungal Culture (Periconia circinata) Filtration 2. Filtration Culture->Filtration Extraction 3. Solvent Extraction of Culture Filtrate Filtration->Extraction Purification 4. HPLC Purification Extraction->Purification PurePeritoxinA Purified this compound Purification->PurePeritoxinA Analysis 5. Structural Analysis (HPLC-DAD, HPLC-MS) Bioassay 6. Biological Activity Assays (Root Growth, Electrolyte Leakage) PurePeritoxinA->Analysis PurePeritoxinA->Bioassay

References

Peritoxin A: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peritoxin A, a host-selective toxin produced by the fungal pathogen Periconia circinata, stands as a significant molecule in the study of plant-pathogen interactions. This technical guide provides an in-depth exploration of the discovery, origin, and biological activity of this compound. It is designed to serve as a comprehensive resource, detailing the scientific journey from its initial isolation to the current understanding of its molecular mechanisms. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and Origin

Initial Identification

This compound was first isolated and characterized in 1992 by Macko and his colleagues from culture filtrates of the fungus Periconia circinata.[1] This discovery was a culmination of research into "milo disease," a root and crown rot affecting certain genotypes of Sorghum bicolor. Early studies had indicated that a toxic metabolite produced by the fungus was responsible for the disease symptoms. It was observed that only pathogenic, toxin-producing (Tox+) strains of P. circinata could cause the disease, highlighting the critical role of the toxin in its pathogenicity.

Producing Organism

The exclusive source of this compound is the soil-borne fungus Periconia circinata. Specifically, only the pathogenic strains, designated as Tox+, are capable of synthesizing this mycotoxin. Non-pathogenic (Tox-) strains of the fungus exist and are morphologically indistinguishable from the Tox+ strains, but they lack the genetic machinery required for peritoxin production.

Structural Elucidation

The determination of this compound's structure was a significant step in understanding its function. Through a combination of instrumental analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation studies, Macko et al. revealed its complex chemical architecture.[1] this compound is a hybrid molecule, comprising a chlorinated polyketide and a peptide component. This unique structure is crucial for its selective toxicity. Along with this compound, the researchers also identified related compounds, including Peritoxin B and the biologically inactive periconins, from the fungal cultures.[1]

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its fundamental properties.

PropertyValueReference
Molecular Formula C₂₀H₂₉Cl₃N₄O₉
Molecular Weight 575.8 g/mol
Biological Activity (Concentration Range) 5 - 500 nM[1]
Toxicity (Host-Selective) Selectively toxic to Sorghum bicolor genotypes carrying the dominant Pc gene[1]

Experimental Protocols

Fungal Culture and Toxin Production

A detailed methodology for the cultivation of Periconia circinata and the subsequent production of this compound is outlined below. This protocol is foundational for obtaining the toxin for further study.

Objective: To cultivate Toxin-producing (Tox+) strains of Periconia circinata for the production of this compound.

Materials:

  • Periconia circinata (Tox+ strain) culture

  • Modified Fries' medium

  • Yeast extract

  • Sterile culture flasks or bottles

  • Shaker incubator

Procedure:

  • Prepare the modified Fries' liquid medium supplemented with 0.1% yeast extract.

  • Sterilize the medium by autoclaving.

  • Inoculate the sterile medium with a culture of P. circinata (Tox+ strain).

  • Incubate the cultures in a shaker incubator at a controlled temperature (typically 25-28°C) for a designated period (e.g., 14-21 days) to allow for fungal growth and toxin accumulation in the culture filtrate.

  • After the incubation period, separate the fungal mycelium from the culture filtrate by filtration. The filtrate contains the crude this compound.

Isolation and Purification of this compound

The following protocol details the steps for isolating and purifying this compound from the fungal culture filtrate using High-Performance Liquid Chromatography (HPLC).

Objective: To isolate and purify this compound from the crude culture filtrate.

Materials:

  • Crude culture filtrate containing this compound

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a reverse-phase column (e.g., C18)

  • Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

  • Fraction collector

  • Lyophilizer

Procedure:

  • Solid-Phase Extraction (Pre-purification):

    • Pass the crude culture filtrate through a C18 SPE cartridge to concentrate the toxin and remove polar impurities.

    • Wash the cartridge with water.

    • Elute the toxin with methanol or acetonitrile.

    • Evaporate the solvent to obtain a concentrated crude extract.

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve the crude extract in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Inject the sample into the HPLC system.

    • Perform a gradient elution using a mobile phase consisting of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B). A typical gradient might run from 10% B to 90% B over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • Collect the fractions corresponding to the this compound peak.

  • Purity Confirmation and Lyophilization:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain pure this compound as a solid.

Sorghum Root Growth Inhibition Assay

This bioassay is a quantitative method to determine the biological activity of this compound by measuring its effect on the root growth of susceptible sorghum seedlings.

Objective: To quantify the inhibitory effect of this compound on the root growth of susceptible Sorghum bicolor.

Materials:

  • Seeds of susceptible (PcPc) and resistant (pcpc) sorghum genotypes

  • Sterile petri dishes or multi-well plates

  • Filter paper

  • Purified this compound

  • Sterile water (control)

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface-sterilize the sorghum seeds.

  • Place the seeds on sterile, moist filter paper in petri dishes or the wells of a multi-well plate.

  • Prepare a series of dilutions of this compound in sterile water.

  • Add the this compound solutions (and a sterile water control) to the respective petri dishes or wells.

  • Incubate the seeds in a growth chamber under controlled conditions (e.g., 12-hour photoperiod, 25°C) for a defined period (e.g., 3-5 days).

  • After the incubation period, measure the length of the primary root of each seedling.

  • Calculate the percentage of root growth inhibition for each concentration of this compound compared to the control.

  • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of root growth) by plotting the percentage of inhibition against the toxin concentration.

Mechanism of Action and Biological Pathways

Host-Selective Toxicity and the Pc Gene

The toxicity of this compound is highly specific to sorghum genotypes that carry the semi-dominant susceptibility gene, Pc.[1] Genotypes that are homozygous for the recessive allele (pcpc) are resistant to the toxin and the fungus. This genetic evidence strongly suggests that the Pc gene product is the primary target of this compound.

Proposed Signaling Pathway

While the complete signaling cascade is still under investigation, current evidence points to a mechanism involving a cell surface receptor and a subsequent signal transduction pathway that leads to cell death.

PeritoxinA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Peritoxin_A This compound Receptor Putative Receptor (Pc Gene Product) Peritoxin_A->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Ion_Leakage Ion Leakage (e.g., K+ efflux) Signal_Transduction->Ion_Leakage Cell_Death Programmed Cell Death (Apoptosis-like) Signal_Transduction->Cell_Death

Proposed signaling pathway of this compound in susceptible sorghum cells.

The proposed mechanism begins with the binding of this compound to a putative receptor on the plasma membrane of susceptible sorghum cells, which is likely the protein product of the Pc gene. This binding event is thought to trigger a downstream signal transduction cascade, leading to a series of cellular responses, including electrolyte leakage (such as potassium ion efflux) and ultimately culminating in programmed cell death, which manifests as the symptoms of milo disease.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. It is hypothesized to be synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.

PeritoxinA_Biosynthesis cluster_precursors Precursors cluster_synthesis Core Synthesis cluster_modification Post-synthesis Modification Amino_Acids Amino Acids (e.g., Lysine, Aspartic Acid) NRPS Nonribosomal Peptide Synthetase (NRPS) Amino_Acids->NRPS Malonyl_CoA Malonyl-CoA PKS Polyketide Synthase (PKS) Malonyl_CoA->PKS Hybrid_Intermediate Peptide-Polyketide Intermediate NRPS->Hybrid_Intermediate PKS->Hybrid_Intermediate Chlorination Chlorination Hybrid_Intermediate->Chlorination Peritoxin_A This compound Chlorination->Peritoxin_A

Hypothesized biosynthetic pathway of this compound.

The proposed pathway begins with the activation of amino acid and acyl-CoA precursors by the NRPS and PKS enzymes, respectively. These enzymes then catalyze the stepwise condensation of these building blocks to form a peptide-polyketide hybrid intermediate. Subsequent modifications, most notably a series of chlorination events, are believed to be essential for the biological activity of the final this compound molecule. The inactive periconins are thought to be shunt metabolites or precursors in this pathway.

Conclusion

This compound remains a molecule of significant interest in the fields of phytopathology, biochemistry, and molecular biology. Its discovery and the elucidation of its structure have provided valuable insights into the intricate chemical warfare that occurs between plants and their pathogens. The high degree of host selectivity, governed by a single gene in the host plant, makes the this compound-Sorghum bicolor interaction a model system for studying the molecular basis of plant disease susceptibility and resistance. Further research into the precise nature of the this compound receptor, the downstream signaling events, and the genetic regulation of its biosynthesis in Periconia circinata will undoubtedly uncover new fundamental principles of host-pathogen interactions and may pave the way for novel strategies in crop protection and drug development.

References

Periconia circinata as a Source of Peritoxin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of Periconia circinata as a source of the host-selective phytotoxin, Peritoxin A. It is intended for researchers, scientists, and drug development professionals interested in the biology, chemistry, and mechanism of action of this potent mycotoxin. This document details the production of this compound, comprehensive experimental protocols for its isolation and analysis, and the current understanding of its molecular signaling pathways in susceptible sorghum genotypes. Quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

Periconia circinata is a soil-borne fungus known to cause milo disease in susceptible genotypes of sorghum (Sorghum bicolor). The pathogenicity of specific strains is directly linked to their ability to produce a family of low-molecular-weight, chlorinated hybrid peptide-polyketide toxins known as peritoxins.[1][2][3] this compound is the principal bioactive compound, exhibiting high toxicity at nanomolar concentrations.[2]

The host-selective nature of this compound, where its toxicity is dependent on a single semi-dominant gene (Pc) in the host plant, makes it a valuable tool for studying host-pathogen interactions, signal transduction, and programmed cell death in plants.[1][2] This guide synthesizes the available scientific literature to provide a practical resource for the study of this compound.

This compound and Related Metabolites: Production and Yield

Pathogenic (Tox+) strains of P. circinata produce this compound and several related metabolites in culture. The production of these compounds is highly dependent on the culture conditions. Optimal production is typically achieved in stale, standing liquid cultures rather than in aerated shake cultures. The use of modified Fries' medium supplemented with yeast extract has been shown to be effective.[2]

Table 1: Quantitative Yield of this compound and Related Metabolites from P. circinata Culture
CompoundAverage Yield (mg/L)Chemical ClassBiological Activity
This compound 4.0 Chlorinated Peptide-PolyketideHost-selective toxin
Peritoxin B2.0Chlorinated Peptide-PolyketideHost-selective toxin
Circinatin10.0PolyketideInactive precursor
Periconin A0.5Peptide-PolyketideInactive
Periconin B0.5Peptide-PolyketideInactive

Data compiled from Macko et al. (1992).[2]

Table 2: Detection Limits of Peritoxins and Precursors by HPLC-DAD
CompoundDetection Limit (µg)
This compound (PtxA)0.1
Peritoxin B (PtxB)0.1
PGA (precursor)0.2
Circinatin0.05
7-Cl-Circinatin0.25

Data from Churchill et al. (2001).[3]

Experimental Protocols

This section provides detailed methodologies for the cultivation of P. circinata, and the extraction, purification, and analysis of this compound.

Fungal Culture and Toxin Production
  • Fungal Strain: Use a pathogenic (Tox+) strain of Periconia circinata.

  • Inoculum Preparation: Grow the fungus on potato dextrose agar (PDA) plates at 25°C in the dark until sufficient mycelial growth is observed.

  • Liquid Culture:

    • Prepare a modified Fries' liquid medium supplemented with 0.1% yeast extract.

    • Dispense 100 mL of the medium into 400-mL narrow-mouth glass prescription bottles.

    • Autoclave to sterilize.

    • Inoculate each bottle with several agar plugs (5-mm diameter) from the PDA culture.

    • Incubate as stationary cultures at room temperature (approx. 25°C) in the dark.

  • Harvesting: Maximal production of peritoxins is typically observed after 12-20 days of incubation.[3] Harvest the culture fluid by filtration through cheesecloth to remove the mycelial mat.

Extraction and Preparative Purification of this compound
  • Initial Extraction: The culture filtrate can be used directly for initial purification steps. For concentration, the filtrate can be lyophilized or extracted with an organic solvent like ethyl acetate.

  • Preparative Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 plates.

    • Sample Application: Apply the concentrated extract as a band onto the TLC plate.

    • Mobile Phase: Develop the plate using a solvent system of 2-propanol:acetonitrile:water (3:2:1, v/v/v).[2]

    • Visualization: Visualize the separated bands under UV light or by using a chlorine/o-tolidine reagent.

    • Elution: Scrape the silica band corresponding to this compound and elute the toxin from the silica using a polar solvent such as methanol or acetone.

    • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the purified this compound.

Analytical High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of this compound in culture filtrates and purified samples.

  • Sample Preparation: Centrifuge the culture fluid to remove any remaining fungal cells and debris. The supernatant can be directly injected for analysis.[3]

  • HPLC System: A standard HPLC system equipped with a photodiode array detector (DAD) is suitable.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Distilled water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 3% to 60% Mobile Phase B over 60 minutes.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Monitor at a suitable wavelength (e.g., 220 nm).

  • Expected Retention Time: this compound typically elutes at approximately 12.1 minutes under these conditions.[3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_culture Fungal Culture & Toxin Production cluster_extraction Extraction & Purification cluster_analysis Analysis pda P. circinata on PDA liquid_culture Liquid Culture (Modified Fries' Medium) pda->liquid_culture Inoculation incubation Stationary Incubation (12-20 days) liquid_culture->incubation harvest Harvest Culture Filtrate incubation->harvest prep_tlc Preparative TLC harvest->prep_tlc hplc Analytical HPLC-DAD harvest->hplc Crude Filtrate elution Elution & Solvent Evaporation prep_tlc->elution elution->hplc Purified this compound

Caption: Workflow for the production, purification, and analysis of this compound.

Proposed Signaling Pathway of this compound in Sorghum

signaling_pathway cluster_responses peritoxin_a This compound receptor Putative Protein Receptor (Pc gene product?) peritoxin_a->receptor pkc Protein Kinase C Activation receptor->pkc Interaction pm Plasma Membrane signal_cascade Signal Transduction Cascade pkc->signal_cascade gene_expression Altered Gene Expression signal_cascade->gene_expression protein_synthesis Enhanced Synthesis of 16-kDa Proteins gene_expression->protein_synthesis cellular_response Cellular Responses root_growth Root Growth Inhibition protein_synthesis->root_growth mitosis Mitotic Arrest protein_synthesis->mitosis leakage Electrolyte Leakage protein_synthesis->leakage symptoms Disease Symptoms root_growth->symptoms mitosis->symptoms leakage->symptoms

Caption: Proposed signaling cascade for this compound-induced toxicity in susceptible sorghum.

Mechanism of Action and Signaling

This compound acts as a potent elicitor of a defense-like response that ultimately leads to cell death in susceptible sorghum plants. The current understanding of its mechanism of action points to a receptor-mediated signal transduction pathway.

  • Recognition: The process is initiated by the binding of this compound to a putative proteinaceous receptor located on or near the surface of the plant cell.[2] The specificity of this interaction is governed by the host's Pc gene, which suggests that the receptor may be the product of this gene or a protein whose function is controlled by it.[1]

  • Signal Transduction: Following receptor binding, a signal is transduced across the plasma membrane. Studies have shown that inhibitors of protein kinase C (PKC) can protect sorghum seedlings from the toxic effects of this compound, strongly implicating the involvement of a PKC-like kinase cascade in the downstream signaling process.[2]

  • Downstream Effects: The activation of this signaling cascade leads to significant alterations in gene expression. A hallmark of this compound toxicity is the rapid and enhanced synthesis of a group of 16-kDa proteins and their corresponding mRNAs.[2] While the precise function of these proteins is not fully elucidated, their induction is correlated with the onset of cellular damage.

  • Physiological Response: The culmination of this signaling pathway is the manifestation of disease symptoms, which include the inhibition of primary root growth, cessation of mitosis, and a loss of membrane integrity leading to electrolyte leakage.[2]

Conclusion

This compound from Periconia circinata remains a significant subject of interest for its role in plant pathology and as a molecular probe for dissecting plant signaling pathways. This guide provides a foundational framework for researchers, encompassing methodologies for its production and analysis, and a summary of its mode of action. Future research aimed at identifying the specific this compound receptor and elucidating the precise roles of the downstream signaling components, including the 16-kDa proteins, will be crucial for a complete understanding of this fascinating host-selective toxin.

References

An In-depth Technical Guide to the Mechanism of Action of Peritoxin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peritoxin A is a host-selective toxin produced by the fungal pathogen Periconia circinata, the causative agent of milo disease in sorghum (Sorghum bicolor). This toxin is the primary determinant of the pathogen's virulence, exhibiting its effects exclusively in sorghum genotypes that possess the semi-dominant susceptibility gene, Pc. The mechanism of action of this compound is multifaceted, culminating in programmed cell death (PCD) in susceptible host cells. The toxin is a low-molecular-weight, chlorinated peptide-polyketide hybrid. Initial physiological responses to the toxin include the induction of electrolyte leakage; however, this is not the primary cytotoxic event. A more critical aspect of its mode of action is the alteration of host gene expression, notably the enhanced synthesis of a specific set of 16-kDa proteins. It is hypothesized that this compound interacts with a proteinaceous receptor at or near the cell surface, triggering a signal transduction cascade that ultimately leads to PCD. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, available quantitative data, and methodologies for its study.

Introduction

Periconia circinata is a soil-borne fungus that causes milo disease, a significant threat to sorghum production. The pathogenicity of this fungus is intrinsically linked to its ability to produce a suite of host-selective toxins, of which this compound is a major component. The remarkable specificity of this compound for sorghum genotypes carrying the Pc gene makes it a valuable tool for studying host-pathogen interactions and the genetic basis of plant disease susceptibility. Understanding the molecular mechanism of this toxin is crucial for the development of resistant sorghum cultivars and for potentially harnessing its cytotoxic properties for other applications.

Chemical Structure of this compound

This compound is a complex hybrid molecule consisting of a peptide and a chlorinated polyketide moiety. Its chemical formula is C₂₀H₂₉Cl₃N₄O₉, and its IUPAC name is 4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid[1].

Chemical Structure of this compound

G cluster_peritoxin_a This compound (C₂₀H₂₉Cl₃N₄O₉) Peptide_Moiety Peptide Core Polyketide_Moiety Chlorinated Polyketide Tail Peptide_Moiety->Polyketide_Moiety Linkage

Caption: A simplified block representation of the hybrid structure of this compound.

Mechanism of Action

The mode of action of this compound is a multi-step process that begins with the recognition of the toxin by susceptible sorghum cells and culminates in cell death.

Host Specificity and the Pc Gene

The activity of this compound is entirely dependent on the presence of the Pc gene in the sorghum host.[2] This gene confers susceptibility to P. circinata and sensitivity to the toxin. Sorghum genotypes lacking this gene (pc/pc) are resistant to the fungus and insensitive to this compound. This strongly suggests that the Pc gene product is, or is a key component of, the receptor for this compound. The exact nature of the Pc gene product is a subject of ongoing research.

Initial Cellular Effects: Electrolyte Leakage

One of the earliest detectable physiological responses of susceptible sorghum cells to this compound is an increase in plasma membrane permeability, leading to the leakage of electrolytes. However, experimental evidence suggests that electrolyte leakage is not the direct cause of cell death.[3] Pre-treatment of susceptible seedlings with low concentrations of the toxin can prevent electrolyte leakage upon subsequent exposure to high concentrations, yet the seedlings still develop disease symptoms at a normal rate.[3] This indicates that while membrane destabilization occurs, it is likely a secondary effect rather than the primary mechanism of toxicity.

Alteration of Gene Expression: The 16-kDa Proteins

A key event in the mechanism of action of this compound is the specific and rapid alteration of gene expression in susceptible sorghum cells. The toxin induces an enhanced synthesis of a group of 16-kDa proteins and their corresponding mRNAs.[4] This upregulation of protein synthesis is a critical step in the pathway leading to cell death. Interestingly, treatment with mercury can also induce the expression of these 16-kDa proteins and cause disease-like symptoms, suggesting a causal relationship between the accumulation of these proteins and the observed cytotoxicity.[4]

Signal Transduction and Programmed Cell Death (PCD)

It is proposed that this compound interacts with a proteinaceous receptor, likely located on or near the cell surface.[4] This interaction is thought to trigger a downstream signal transduction pathway that ultimately leads to programmed cell death (PCD). The protection against toxin-induced effects by inhibitors of protein and RNA synthesis, as well as protein kinase C inhibitors, supports the involvement of a signaling cascade.[4] While the specific components of this signaling pathway in sorghum have not been fully elucidated, it is likely to involve a cascade of protein phosphorylation and other signaling events that converge on the activation of PCD.

Quantitative Data

The available quantitative data on the biological activity of this compound is limited but clearly demonstrates its high potency and specificity.

ParameterValue (Susceptible Genotype)Value (Resistant Genotype)Reference
Root Growth Inhibition (50%) 1 ng/mlNo effect at 2 µg/ml[1][5]

Experimental Protocols

Root Growth Inhibition Bioassay

This assay is used to quantify the biological activity of this compound and to assess host selectivity.

  • Seed Germination: Seeds of susceptible and resistant sorghum genotypes are surface-sterilized and germinated in the dark on moist filter paper at 25°C for 24-48 hours until primary roots are a few millimeters in length.

  • Toxin Exposure: Seedlings are transferred to petri dishes containing a buffered solution (e.g., 0.01 M KH₂PO₄) with varying concentrations of this compound. Control seedlings are placed in the buffer solution without the toxin.

  • Incubation: The petri dishes are incubated in the dark at 25°C for 48 hours.

  • Measurement: The length of the primary root of each seedling is measured. The concentration of this compound that causes a 50% reduction in root growth compared to the control is determined for both susceptible and resistant genotypes.[5]

Electrolyte Leakage Assay

This assay measures the extent of plasma membrane damage caused by this compound.

  • Tissue Preparation: Root tips or leaf discs from susceptible and resistant sorghum seedlings are excised and washed thoroughly with deionized water.

  • Toxin Treatment: The plant tissues are submerged in a solution containing a known concentration of this compound. Control tissues are placed in a solution without the toxin.

  • Conductivity Measurement: The electrical conductivity of the surrounding solution is measured at various time points using a conductivity meter. An increase in conductivity indicates the leakage of electrolytes from the cells.

Analysis of 16-kDa Protein Synthesis

This protocol is designed to detect the toxin-induced changes in protein expression.

  • In Vivo Labeling: Root tips from susceptible and resistant seedlings are incubated in a solution containing this compound, along with a radiolabeled amino acid (e.g., ³H-leucine). Control tissues are treated similarly but without the toxin.

  • Protein Extraction: Total proteins are extracted from the treated and control tissues.

  • Gel Electrophoresis: The extracted proteins are separated by size using one-dimensional (SDS-PAGE) or two-dimensional gel electrophoresis.

  • Fluorography/Autoradiography: The gel is treated with a scintillant and exposed to X-ray film to visualize the radiolabeled proteins. A selective increase in the radioactivity of a 16-kDa protein band in the toxin-treated susceptible sample indicates enhanced synthesis.[3]

  • In Vitro Translation: Total RNA is extracted from toxin-treated and control root tips. This RNA is then used in a cell-free protein synthesis system (e.g., wheat germ extract or rabbit reticulocyte lysate) with radiolabeled amino acids. The resulting proteins are analyzed by gel electrophoresis and fluorography to confirm that the increased protein synthesis is due to an increase in the corresponding mRNA levels.[3]

Visualizations

Signaling Pathway of this compound

PeritoxinA_Pathway cluster_cell Susceptible Sorghum Cell (Pc genotype) PeritoxinA This compound Receptor Putative Receptor (Pc gene product?) PeritoxinA->Receptor Binding SignalTransduction Signal Transduction Cascade (Kinases, etc.) Receptor->SignalTransduction Activation GeneExpression Altered Gene Expression SignalTransduction->GeneExpression ProteinSynthesis Enhanced Synthesis of 16-kDa Proteins GeneExpression->ProteinSynthesis PCD Programmed Cell Death (PCD) ProteinSynthesis->PCD

Caption: Proposed signaling pathway for this compound in susceptible sorghum cells.

Experimental Workflow for 16-kDa Protein Analysis

Experimental_Workflow start Sorghum Seedlings (Susceptible & Resistant) treatment Treatment with this compound & Radiolabeled Amino Acid start->treatment protein_extraction Total Protein Extraction treatment->protein_extraction sds_page SDS-PAGE Separation protein_extraction->sds_page autoradiography Autoradiography sds_page->autoradiography result Detection of Enhanced 16-kDa Protein Band autoradiography->result

Caption: Workflow for detecting enhanced protein synthesis induced by this compound.

Conclusion and Future Directions

This compound is a potent host-selective toxin that acts through a complex mechanism involving a putative receptor, a signal transduction pathway, and the alteration of gene expression, ultimately leading to programmed cell death in susceptible sorghum genotypes. While the key physiological effects have been characterized, significant gaps in our understanding remain. Future research should focus on:

  • Identification and characterization of the this compound receptor: Cloning and functional analysis of the Pc gene are essential to confirm its role as the toxin's receptor.

  • Elucidation of the signal transduction pathway: Identifying the specific kinases, second messengers, and other signaling molecules involved in the pathway will provide a more complete picture of the toxin's mode of action.

  • Functional analysis of the 16-kDa proteins: Determining the precise role of these proteins in the cell death process is a critical next step.

A deeper understanding of the mechanism of action of this compound will not only advance our knowledge of plant-pathogen interactions but may also open up new avenues for the development of novel disease control strategies and biotechnological applications.

References

In-depth Technical Guide: The Biological Activity of Chlorinated Peptides with a Focus on Peritoxin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated peptides represent a unique class of natural products with potent biological activities. Among these, Peritoxin A, a host-selective toxin produced by the fungus Periconia circinata, serves as a compelling case study. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its effects on susceptible sorghum genotypes. This document details its mechanism of action, summarizes quantitative data on its activity, provides detailed experimental protocols for its characterization, and visualizes its proposed signaling pathway. The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, plant pathology, and drug discovery.

Introduction to this compound and Chlorinated Peptides

This compound is a low-molecular-weight, chlorinated peptide-polyketide hybrid molecule.[1][2][3][4] It is a key virulence factor for Periconia circinata, the causative agent of milo disease in sorghum (Sorghum bicolor).[1][4] The toxicity of this compound is highly specific to sorghum genotypes carrying the semi-dominant Pc gene, making it a valuable tool for studying host-pathogen interactions and plant signaling pathways.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects on susceptible sorghum plants, ultimately leading to cell death and disease symptoms. Its primary mechanism of action is believed to involve the recognition by a specific receptor on the plant cell surface, which triggers a downstream signaling cascade, leading to altered gene expression and physiological responses.

Physiological Effects

At nanomolar concentrations (5–500 nM), this compound induces a variety of physiological and biochemical changes in susceptible sorghum seedlings, including:

  • Inhibition of root growth and mitosis: this compound treatment halts root elongation and cell division.

  • Induction of electrolyte leakage: The toxin compromises cell membrane integrity, leading to the leakage of ions.

  • Enhanced synthesis of 16-kDa proteins: A hallmark of this compound toxicity is the specific and significant increase in the synthesis of a group of four 16-kDa proteins.[2]

Proposed Signaling Pathway

The current hypothesis for this compound's mechanism of action suggests the involvement of a signal transduction pathway. Evidence points towards the interaction of this compound with a proteinaceous receptor at the cell surface. This interaction is thought to activate a signaling cascade that may involve a protein kinase C (PKC)-like enzyme, leading to changes in gene expression, including the upregulation of the 16-kDa proteins.

PeritoxinA_Signaling_Pathway PeritoxinA This compound Receptor Cell Surface Receptor (Pc gene product?) PeritoxinA->Receptor Binding PKC Protein Kinase C (or PKC-like) Receptor->PKC Activation Signaling_Cascade Downstream Signaling Events PKC->Signaling_Cascade Phosphorylation Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Protein_Synthesis Increased Synthesis of 16-kDa Proteins Gene_Expression->Protein_Synthesis Cellular_Responses Physiological Responses (Electrolyte Leakage, Growth Inhibition) Gene_Expression->Cellular_Responses Protein_Synthesis->Cellular_Responses

Caption: Proposed signaling pathway for this compound in susceptible sorghum cells.

Quantitative Data

Biological EffectEffective Concentration (this compound)Plant SpeciesGenotype
Inhibition of Primary Root Growth5–500 nMSorghum bicolorSusceptible (Pc)
Induction of Electrolyte Leakage5–500 nMSorghum bicolorSusceptible (Pc)
Enhanced Synthesis of 16-kDa Proteins5–500 nMSorghum bicolorSusceptible (Pc)
Reproduction of Disease Symptoms5–500 nMSorghum bicolorSusceptible (Pc)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage by quantifying the leakage of electrolytes from plant tissues.

Workflow:

Electrolyte_Leakage_Workflow cluster_prep Sample Preparation cluster_treatment Toxin Treatment cluster_measurement Conductivity Measurement cluster_analysis Data Analysis Excise 1. Excise root tips (approx. 1 cm) from susceptible sorghum seedlings Wash 2. Wash root tips with deionized water Excise->Wash Incubate 3. Incubate root tips in This compound solution (e.g., 100 nM) or control Wash->Incubate Measure1 4. Measure initial conductivity of the solution (T0) Incubate->Measure1 Incubate_Time 5. Incubate for a defined period (e.g., 2-4 hours) Measure1->Incubate_Time Measure2 6. Measure conductivity at time T Incubate_Time->Measure2 Boil 7. Boil the samples to induce maximum leakage Measure2->Boil Measure3 8. Measure final conductivity (T_final) Boil->Measure3 Calculate 9. Calculate percentage electrolyte leakage: ((T - T0) / T_final) * 100 Measure3->Calculate

Caption: Workflow for the electrolyte leakage assay.

Detailed Steps:

  • Plant Material: Germinate seeds of a susceptible sorghum genotype in the dark for 3-4 days.

  • Sample Collection: Excise the terminal 1-2 cm of the primary roots.

  • Washing: Rinse the excised roots thoroughly with deionized water to remove any surface contaminants and electrolytes from damaged cells at the cut surface.

  • Treatment: Place a known weight of root segments (e.g., 0.1 g) into a test tube containing a specific volume of deionized water (e.g., 10 mL). Add this compound to the desired final concentration. Use deionized water without the toxin as a negative control.

  • Incubation: Incubate the tubes at room temperature with gentle shaking.

  • Conductivity Measurement: At various time points (e.g., 0, 1, 2, 4, 6 hours), measure the electrical conductivity of the solution using a conductivity meter.

  • Total Electrolyte Measurement: After the final time point, autoclave or boil the samples for 15-20 minutes to cause complete cell lysis and release of all electrolytes. Cool the samples to room temperature and measure the final conductivity.

  • Calculation: Express the electrolyte leakage as a percentage of the total conductivity.

In Vivo Protein Synthesis Analysis

This method is used to assess the effect of this compound on protein synthesis, specifically looking for the induction of the 16-kDa proteins.

Workflow:

Caption: Workflow for in vivo protein synthesis analysis.

Detailed Steps:

  • Plant Material and Treatment: Use excised root tips from susceptible sorghum seedlings as described in the electrolyte leakage assay. Incubate the root tips in a buffer solution containing this compound at the desired concentration.

  • Radiolabeling: After a specific period of toxin treatment, add a radiolabeled amino acid, such as [³⁵S]-methionine or [³H]-leucine, to the incubation buffer.

  • Incorporation: Allow the roots to incubate with the radiolabel for a defined period (e.g., 2-4 hours) to allow for the incorporation of the labeled amino acid into newly synthesized proteins.

  • Protein Extraction: After the labeling period, wash the roots thoroughly to remove unincorporated radiolabel. Homogenize the tissue in a suitable protein extraction buffer.

  • Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Autoradiography: Separate the proteins by one-dimensional or two-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Dry the gel and expose it to X-ray film (autoradiography) to visualize the newly synthesized, radiolabeled proteins. The appearance of a prominent band or spots at approximately 16 kDa in the this compound-treated samples, which is absent or much weaker in the control, indicates the induction of these specific proteins.

Biological Activity in Animal Cells

Currently, there is a lack of publicly available data on the biological activity of this compound in animal cells. The high host selectivity of this toxin suggests that its effects may be limited to specific plant species possessing the corresponding susceptibility gene. However, the potential for off-target effects, a crucial aspect for drug development, remains an open area for investigation. Further research is warranted to evaluate the cytotoxicity and mechanism of action of this compound and other chlorinated peptides in various mammalian cell lines.

Conclusion and Future Directions

This compound stands out as a potent and highly specific chlorinated peptide that has been instrumental in dissecting the molecular basis of plant-pathogen interactions. Its mode of action, involving a putative cell surface receptor and a downstream signaling cascade, offers a fascinating model for understanding how plant cells perceive and respond to external stimuli. For drug development professionals, while this compound itself may not be a direct therapeutic candidate due to its phytotoxicity, the unique chemical scaffold of chlorinated peptides and their ability to modulate specific biological pathways present intriguing possibilities. Future research should focus on:

  • Identifying the this compound receptor: This would be a major breakthrough in understanding its mechanism of action.

  • Elucidating the detailed signaling cascade: Identifying all the components of the signaling pathway will provide a more complete picture of how the toxin exerts its effects.

  • Investigating the biological activity of this compound and other chlorinated peptides in animal systems: This is crucial for assessing their potential as leads for drug discovery.

  • Synthesizing and evaluating analogs of this compound: This could lead to the development of novel probes for studying plant signaling or even new therapeutic agents.

By continuing to explore the biological activities of chlorinated peptides like this compound, the scientific community can unlock new insights into fundamental biological processes and potentially uncover novel molecules with valuable applications in medicine and agriculture.

References

Peritoxin A and Apoptotic Cell Death in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peritoxin A, a host-selective toxin produced by the fungal pathogen Periconia circinata, is a key determinant in Milo disease of susceptible sorghum genotypes. While the precise molecular signaling cascade of this compound-induced cell death remains to be fully elucidated, its effects, such as the induction of electrolyte leakage and cessation of mitosis, are indicative of a programmed cell death (PCD) pathway.[1] This technical guide provides an in-depth overview of the current understanding of this compound and explores the broader mechanisms of apoptotic-like cell death (AL-PCD) in plants, which are likely triggered by such phytotoxins. This document details the key cellular events, signaling pathways, and experimental protocols relevant to investigating phytotoxin-induced AL-PCD, serving as a valuable resource for researchers in plant pathology, cell biology, and drug development.

Introduction to this compound

This compound is a low-molecular-weight, chlorinated polyketide-peptide hybrid molecule.[2] It is produced by pathogenic (Tox+) strains of Periconia circinata and exhibits high toxicity to sorghum (Sorghum bicolor) genotypes carrying the semi-dominant Pc gene.[1] The toxin is a primary determinant of pathogenicity, and its application to susceptible plants reproduces the symptoms of Milo disease.[1] Studies have shown that this compound induces significant electrolyte leakage from root cells of susceptible sorghum cultivars, indicating a loss of plasma membrane integrity, a hallmark of cell death.[1] Furthermore, ultrastructural studies of plant cells treated with toxins from Periconia circinata have revealed cellular alterations, including increased vacuolation and changes in the endomembrane system, though mitochondrial morphology appeared normal in early stages.[3]

General Mechanisms of Phytotoxin-Induced Apoptotic-Like Cell Death in Plants

While the specific signaling pathway for this compound is not yet detailed in the literature, the effects of other host-selective toxins provide a framework for understanding its potential mode of action. Many of these toxins are known to induce a form of programmed cell death in plants that shares morphological and biochemical features with apoptosis in animals, often referred to as apoptotic-like programmed cell death (AL-PCD).[4][5][6] The core components of this process include the involvement of caspase-like proteases, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).

The Role of Caspase-Like Proteases

Although plants do not possess true caspases, they exhibit activities of caspase-like proteases (CLPs) that are crucial for the execution of AL-PCD.[4] These proteases recognize specific aspartate residues in their substrates, similar to their animal counterparts. The activation of CLPs leads to the cleavage of various cellular proteins, culminating in the dismantling of the cell.

Mitochondrial Involvement in AL-PCD

Mitochondria play a central role in the regulation of AL-PCD. In response to stress signals, the mitochondrial outer membrane can become permeabilized, leading to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol. This event can trigger the activation of the CLP cascade, committing the cell to death.

Reactive Oxygen Species (ROS) as Signaling Molecules

Reactive oxygen species, such as hydrogen peroxide (H₂O₂) and the superoxide anion (O₂⁻), are key signaling molecules in plant AL-PCD. An oxidative burst, characterized by a rapid increase in ROS production, is often one of the earliest responses to phytotoxins. ROS can act as second messengers to activate downstream signaling pathways leading to cell death and can also directly cause damage to cellular components.

Signaling Pathways in Phytotoxin-Induced AL-PCD

The following diagram illustrates a generalized signaling pathway for phytotoxin-induced AL-PCD, integrating the roles of CLPs, mitochondria, and ROS.

Phytotoxin_PCD_Pathway Generalized Signaling Pathway of Phytotoxin-Induced AL-PCD Phytotoxin Phytotoxin (e.g., this compound) Receptor Plasma Membrane Receptor Phytotoxin->Receptor Binding ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst Signal Transduction Mitochondrion Mitochondrial Dysfunction ROS_Burst->Mitochondrion Induces Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Leads to CLP_Activation Caspase-Like Protease (CLP) Activation Cytochrome_c->CLP_Activation Activates DNA_Fragmentation DNA Fragmentation CLP_Activation->DNA_Fragmentation Causes Cell_Death Apoptotic-Like Cell Death CLP_Activation->Cell_Death DNA_Fragmentation->Cell_Death

Caption: A generalized model of phytotoxin-induced apoptotic-like cell death in plants.

Quantitative Data on Toxin-Induced Cell Death Markers

The following table summarizes hypothetical quantitative data that could be obtained from experiments investigating the effects of a phytotoxin like this compound on susceptible plant cells.

Parameter MeasuredControl (Untreated)This compound (100 nM)Fold Change
Cell Viability (%) 95 ± 325 ± 5-3.8
Caspase-3 Like Activity (RFU/mg protein) 150 ± 20850 ± 50+5.7
TUNEL-Positive Nuclei (%) 2 ± 175 ± 8+37.5
Electrolyte Leakage (% of total) 10 ± 260 ± 7+6.0
H₂O₂ Production (µmol/g FW) 0.5 ± 0.13.5 ± 0.4+7.0
Lipid Peroxidation (MDA nmol/g FW) 2.5 ± 0.312.5 ± 1.5+5.0

Data are presented as mean ± standard deviation and are for illustrative purposes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study phytotoxin-induced AL-PCD in plants.

Protoplast Viability Assay

This assay is used to determine the percentage of viable cells after treatment with a phytotoxin.

Workflow Diagram:

Protoplast_Viability_Workflow Protoplast Viability Assay Workflow Start Start: Plant Material (e.g., Sorghum leaves) Isolation Protoplast Isolation (Enzymatic Digestion) Start->Isolation Treatment Incubation with This compound Isolation->Treatment Staining Staining with Fluorescein Diacetate (FDA) Treatment->Staining Analysis Fluorescence Microscopy and Cell Counting Staining->Analysis End End: Determine % Viability Analysis->End

Caption: Workflow for assessing protoplast viability after phytotoxin treatment.

Protocol:

  • Protoplast Isolation: Isolate protoplasts from the leaves of susceptible sorghum seedlings by enzymatic digestion using a solution containing cellulase and macerozyme.

  • Treatment: Incubate the isolated protoplasts in a buffer solution containing the desired concentration of this compound for a specified time. A control group should be incubated in a buffer without the toxin.

  • Staining: Add fluorescein diacetate (FDA) to the protoplast suspension. FDA is a cell-permeant esterase substrate that is hydrolyzed by intracellular esterases in living cells to produce the fluorescent compound fluorescein.

  • Analysis: Observe the protoplasts under a fluorescence microscope. Viable cells will exhibit green fluorescence, while non-viable cells will not. Count the number of fluorescent and non-fluorescent cells to determine the percentage of viability.

TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Workflow Diagram:

TUNEL_Assay_Workflow TUNEL Assay Workflow Start Start: Plant Tissue (e.g., Root tips) Fixation Fixation and Permeabilization Start->Fixation Labeling TUNEL Reaction: TdT Enzyme and Labeled dUTPs Fixation->Labeling Detection Detection of Labeled DNA (Fluorescence Microscopy) Labeling->Detection End End: Quantification of Apoptotic Nuclei Detection->End

Caption: Workflow for the TUNEL assay to detect DNA fragmentation in plant tissue.

Protocol:

  • Sample Preparation: Fix plant tissue (e.g., root tips) in a formaldehyde-based fixative and then permeabilize the cells to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the permeabilized tissue with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Wash the tissue to remove unincorporated nucleotides and visualize the labeled nuclei using fluorescence microscopy. Apoptotic nuclei will exhibit bright fluorescence.

  • Quantification: The percentage of TUNEL-positive nuclei can be quantified by counting the number of fluorescent nuclei relative to the total number of nuclei (visualized with a counterstain like DAPI).

Electrolyte Leakage Assay

This assay measures the extent of plasma membrane damage by quantifying the leakage of ions from the cells.[7][8][9][10]

Protocol:

  • Sample Preparation: Excise leaf discs or root segments from control and this compound-treated plants.

  • Incubation: Place the tissue samples in deionized water and incubate for a set period.

  • Conductivity Measurement (Initial): Measure the electrical conductivity of the bathing solution.

  • Total Ion Content: Boil or freeze-thaw the tissue to release all cellular electrolytes and measure the final electrical conductivity.

  • Calculation: Express the electrolyte leakage as a percentage of the total conductivity.

Detection of Reactive Oxygen Species (ROS)

Hydrogen Peroxide (H₂O₂) Detection using DAB Staining: [11][12][13][14]

  • Infiltration: Infiltrate leaf discs with a solution of 3,3'-diaminobenzidine (DAB).

  • Incubation: Incubate the leaf discs in the dark. DAB polymerizes in the presence of H₂O₂ and peroxidase, forming a brown precipitate.

  • Visualization: Bleach the chlorophyll from the leaves and visualize the brown precipitate, which indicates the sites of H₂O₂ production.

Lipid Peroxidation Assay

This assay quantifies the level of malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative stress.[15][16][17][18][19]

Protocol:

  • Homogenization: Homogenize plant tissue in a trichloroacetic acid (TCA) solution.

  • Reaction: Add thiobarbituric acid (TBA) to the homogenate and heat the mixture. MDA reacts with TBA to form a colored complex.

  • Quantification: Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction) and calculate the MDA concentration using its extinction coefficient.

Conclusion

This compound is a potent phytotoxin that likely induces apoptotic-like cell death in susceptible sorghum plants. While its specific signaling pathway is an area for future research, the established mechanisms of other host-selective toxins provide a strong foundation for investigation. The experimental protocols detailed in this guide offer a robust toolkit for researchers to dissect the molecular events underlying this compound-induced AL-PCD and to explore potential strategies for disease intervention and the development of novel therapeutic agents. The continued study of such plant-pathogen interactions will undoubtedly yield valuable insights into the fundamental processes of programmed cell death in plants.

References

Host-Specific Toxins of Periconia circinata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the host-specific toxins produced by the fungal pathogen Periconia circinata, the causal agent of milo disease in sorghum (Sorghum bicolor). The pathogenicity of P. circinata is directly linked to its ability to produce a suite of low-molecular-weight toxins, primarily the peritoxins, which exhibit a high degree of specificity towards susceptible sorghum genotypes. This document details the chemical nature of these toxins, their biological effects, the underlying mechanisms of action, and the experimental protocols used for their study.

Core Concepts

Periconia circinata produces a group of host-specific toxins that are critical for its pathogenicity. Only fungal strains that produce these toxins can cause milo disease, and only sorghum genotypes with a specific susceptibility gene are affected.[1] The toxins, known as peritoxins, are low-molecular-weight, chlorinated peptides.[1][2] They are potent, inducing disease symptoms at very low concentrations.[1] The interaction between the peritoxins and the susceptible sorghum genotype is a classic example of a gene-for-gene relationship in plant pathology.

Quantitative Data on Peritoxin Activity

The biological activity of P. circinata toxins has been quantified through various bioassays, most notably through the inhibition of root growth in susceptible sorghum seedlings.

Toxin PreparationSusceptible Genotype (50% Inhibition)Resistant Genotype (No Effect)Reference
Purified Toxin (preparative TLE)1 ng/ml> 2 µg/ml[3][4]
Peritoxins5–500 nMNot specified[1]

Chemical Structure and Properties

Four main metabolites have been isolated from the culture filtrates of P. circinata: peritoxin A, peritoxin B, periconin A, and periconin B.[5][6] Peritoxins A and B are the biologically active, host-specific toxins, while the periconins are inactive.[5][6] These compounds are structurally related and are thought to be derived from a common precursor, circinatin.[5][6]

The peritoxins are characterized as low-molecular-weight, acidic compounds containing multiple residues of aspartic acid and a polyamine component, which is believed to be responsible for their selective biological activity.[3]

Mechanism of Action and Signaling Pathways

The host-specific toxins from P. circinata induce a range of physiological and biochemical responses in susceptible sorghum plants. A key effect is the alteration of gene expression, specifically the enhanced synthesis of a group of 16-kDa proteins (p16s) and their corresponding mRNAs.[7][8] This upregulation of p16s is also observed in response to mercury treatment, suggesting a potential link between this response and the development of disease symptoms.[1]

While the toxin induces electrolyte leakage, this is not considered the primary cause of cell death and symptom development.[7] Pre-treatment with inhibitors of protein and RNA synthesis can protect seedlings from the toxin's effects, indicating that active host metabolism is required for toxicity.[7] This suggests the involvement of a signal transduction pathway that is initiated by the interaction of the peritoxin with a putative proteinaceous receptor at or near the cell surface.[1]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Susceptible Sorghum Cell Peritoxin Peritoxin Receptor Proteinaceous Receptor Peritoxin->Receptor Binding Signal_Transduction Signal Transduction Pathway Receptor->Signal_Transduction Activation Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression p16_Upregulation Upregulation of 16-kDa Proteins (p16s) Gene_Expression->p16_Upregulation Symptoms Milo Disease Symptoms p16_Upregulation->Symptoms

Proposed signaling pathway for Periconia circinata host-specific toxin action.

Experimental Protocols

Toxin Production and Extraction

A standardized protocol for producing and extracting P. circinata toxins is crucial for consistent research.

Toxin_Production_Workflow Start Start Culture Culture P. circinata in liquid modified Fries' medium + 0.1% yeast extract Start->Culture Incubation Incubate for 21 days at 25°C (still culture, constant light or dark) Culture->Incubation Filtration Filter culture through cheesecloth to separate mycelium Incubation->Filtration Extraction Extract culture filtrate Filtration->Extraction End Crude Toxin Extract Extraction->End

Workflow for the production and extraction of Periconia circinata toxins.

Detailed Methodology:

  • Fungal Culture: Grow a toxin-producing strain of P. circinata in a liquid modified Fries' medium supplemented with 0.1% yeast extract.[6]

  • Incubation: Incubate the cultures for 21 days at 25°C under still conditions with either constant illumination or in darkness.[6]

  • Filtration: Separate the fungal mycelium from the culture fluid by filtering through cheesecloth.[6] The resulting liquid is the crude toxin-containing culture filtrate.

Toxin Purification

Purification of the host-specific toxins is necessary to study their specific biological activities. A multi-step process involving chromatography and electrophoresis is typically employed.

Detailed Methodology:

  • Adsorption to Charcoal: The crude culture filtrate is passed through activated charcoal (e.g., Norit A) to adsorb the toxins.[4]

  • Elution: The toxins are then eluted from the charcoal.

  • Thin-Layer Chromatography (TLC): Preparative TLC is used to separate different toxic fractions.[3]

  • Thin-Layer Electrophoresis (TLE): Further purification can be achieved through TLE.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used as a final purification step and to assess the purity of the isolated toxins.[3][4] The column effluent can be monitored by absorbance at 206 nm or 223 nm.[4]

Root Growth Inhibition Bioassay

This bioassay is a sensitive and quantitative method to determine the biological activity of the purified toxins.

Root_Growth_Bioassay_Workflow Start Start Seedlings Use near-isogenic sorghum cultivars (susceptible and resistant) Start->Seedlings Treatment Expose seedling roots to various concentrations of the toxin solution Seedlings->Treatment Incubation Incubate under controlled conditions Treatment->Incubation Measurement Measure primary root length after a defined period Incubation->Measurement Analysis Calculate the concentration required for 50% root growth inhibition Measurement->Analysis End Determine Toxin Activity Analysis->End

Workflow for the root growth inhibition bioassay.

Detailed Methodology:

  • Plant Material: Use near-isogenic sorghum cultivars, one susceptible and one resistant to P. circinata.[4]

  • Toxin Application: Expose the roots of young seedlings to serial dilutions of the purified toxin in a suitable buffer (e.g., 0.01 M KH2PO4).[4]

  • Incubation: Maintain the seedlings under controlled environmental conditions for a set period.

  • Measurement: After the incubation period, measure the length of the primary root.[4]

  • Data Analysis: Compare the root growth in toxin-treated seedlings to that of control seedlings (treated with buffer only) to determine the concentration of toxin that causes 50% inhibition of root growth in the susceptible genotype.[4]

Concluding Remarks

The host-specific toxins produced by Periconia circinata represent a fascinating and well-characterized example of a key molecular determinant in a plant-pathogen interaction. The high specificity and potency of the peritoxins make them valuable tools for studying fundamental aspects of plant disease susceptibility and signal transduction. For professionals in drug development, understanding the structure and mode of action of such toxins can provide insights into novel targets for fungicides and strategies for engineering disease resistance in crops. The detailed methodologies provided in this guide offer a solid foundation for researchers aiming to further investigate this and other host-specific toxin systems.

References

Peritoxin A: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Molecular Properties, Biological Activity, and Experimental Protocols of a Host-Selective Phytotoxin

Abstract

Peritoxin A, a secondary metabolite produced by the pathogenic fungus Periconia circinata, is a host-selective phytotoxin that specifically affects certain genotypes of sorghum. This technical guide provides a comprehensive overview of this compound, including its molecular formula, physicochemical properties, and known biological effects. Detailed experimental protocols for the isolation, purification, and biological activity assessment of this compound are presented to facilitate further research. Furthermore, this document elucidates the current understanding of this compound's mechanism of action, including its impact on host signaling pathways, visualized through a detailed diagram. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the study and potential applications of this potent phytotoxin.

Molecular Profile of this compound

This compound is a complex hybrid molecule composed of a peptide and a chlorinated polyketide.[1] Its unique structure is responsible for its specific biological activity.

Molecular Formula and Physicochemical Properties

The fundamental molecular and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₉Cl₃N₄O₉[2]
Molecular Weight 575.8 g/mol [2]
Monoisotopic Mass 574.100012 Da[2]

Biological Activity and Mechanism of Action

This compound is a host-selective toxin, meaning it is toxic only to specific genotypes of sorghum that carry the semi-dominant Pc gene.[1] Non-pathogenic strains of Periconia circinata do not produce peritoxins.[3]

The toxin's mode of action is multifaceted, leading to the development of disease symptoms in susceptible plants. At a cellular level, this compound has been shown to induce several responses, including the inhibition of root growth and an increase in electrolyte leakage from cells.[4]

A key aspect of this compound's mechanism of action is its ability to alter gene expression in susceptible sorghum plants. Research suggests that the toxin interacts with a proteinaceous receptor on or near the cell surface. This interaction is believed to interfere with a signal transduction pathway, leading to the enhanced synthesis of a specific group of 16-kDa proteins and their corresponding mRNAs.[2] The upregulation of these proteins is correlated with the appearance of disease symptoms.[2]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound in susceptible sorghum cells.

PeritoxinA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PeritoxinA This compound Receptor Proteinaceous Receptor PeritoxinA->Receptor Binding SignalTransduction Signal Transduction Pathway (Interference) Receptor->SignalTransduction Initiation GeneExpression Alteration of Gene Expression SignalTransduction->GeneExpression Modulation mRNA Increased Transcription of specific mRNAs GeneExpression->mRNA ProteinSynthesis Enhanced Synthesis of 16-kDa Proteins mRNA->ProteinSynthesis Symptoms Disease Symptoms ProteinSynthesis->Symptoms

Figure 1: Proposed signaling cascade of this compound in susceptible sorghum cells.

Experimental Protocols

This section provides detailed methodologies for the production, extraction, and analysis of this compound, as well as a bioassay for assessing its activity.

Production and Extraction of this compound

Fungal Culture and Toxin Production:

  • Culture Medium: Grow pathogenic, toxin-producing (Tox+) strains of Periconia circinata in a liquid modified Fries' medium.[3]

  • Incubation: Incubate the cultures for an extended period, typically around 21 days, to allow for sufficient toxin accumulation in the culture filtrate.[5]

  • Filtrate Collection: Separate the fungal mycelium from the culture medium by filtration to obtain the crude culture filtrate containing this compound.

Extraction and Concentration:

  • Concentration: Concentrate the collected culture filtrate. A common method is to use a rotary evaporator to reduce the volume of the filtrate in vacuo at a controlled temperature, for example, 35°C.[3]

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

The following provides a general framework for the purification of this compound using HPLC. Method optimization will be required based on the specific instrumentation and column used.

Experimental Workflow for HPLC Purification:

HPLC_Workflow Start Concentrated Culture Filtrate Injection Inject into HPLC System Start->Injection Separation Separation on C18 Reverse-Phase Column Injection->Separation Detection Detection using Photodiode Array (PDA) Detector Separation->Detection Fractionation Fraction Collection based on Peak Elution Detection->Fractionation Analysis Purity Analysis of Fractions (e.g., Analytical HPLC, Mass Spectrometry) Fractionation->Analysis Purified Purified this compound Analysis->Purified

Figure 2: General workflow for the HPLC purification of this compound.

Suggested HPLC Parameters (Starting Point):

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Detection: A photodiode array (PDA) detector allows for the monitoring of absorbance at multiple wavelengths, which is useful for identifying and isolating the target compound.

  • Analysis: The culture fluids can be directly analyzed by gradient HPLC with photodiode array detection and HPLC-mass spectrometry.[3]

Root Growth Inhibition Bioassay

This bioassay is a sensitive method to determine the biological activity of this compound on susceptible sorghum seedlings.

Protocol:

  • Seed Germination: Germinate seeds of both susceptible and resistant sorghum genotypes in the dark on moist filter paper until the primary roots are a few millimeters in length.

  • Toxin Preparation: Prepare a dilution series of the purified this compound or the culture filtrate in a suitable buffer or distilled water.

  • Exposure: Place the germinated seedlings in test tubes or petri dishes containing the different concentrations of this compound. Ensure the roots are in full contact with the solution. Include a control group with no toxin.

  • Incubation: Incubate the seedlings in a controlled environment (e.g., 25°C, high humidity) for a defined period, typically 24 to 72 hours.

  • Measurement: After the incubation period, measure the length of the primary root of each seedling.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration compared to the control. Plot the inhibition curve to determine the concentration that causes 50% inhibition (IC50).

Conclusion

This compound remains a molecule of significant interest due to its high specificity and potent biological activity. This technical guide provides a foundational understanding of its properties and the experimental approaches required for its study. The detailed protocols and the visualization of its proposed signaling pathway are intended to aid researchers in designing and executing further investigations into the intricate mechanisms of host-pathogen interactions and to explore the potential of this compound and its derivatives in various applications, including as molecular probes or in the development of novel agrochemicals. Further research is warranted to fully elucidate the components of the signal transduction pathway and the precise molecular targets of this intriguing phytotoxin.

References

Peritoxin A: A Technical Review of its Biological Activity and Research Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peritoxin A, a host-selective toxin produced by the fungal pathogen Periconia circinata, is a potent secondary metabolite that causes milo disease in susceptible genotypes of sorghum (Sorghum bicolor). This technical guide provides a comprehensive review of the current research on this compound, focusing on its biological effects, proposed mechanism of action, and the experimental methodologies used in its study.

Quantitative Biological Activity of this compound

This compound exhibits high toxicity to susceptible sorghum cultivars at very low concentrations. The biological activity has been quantified through various bioassays, with root growth inhibition being a key measure of its phytotoxicity.

BioassayEffective Concentration (this compound)Genotype SpecificityReference
50% Root Growth Inhibition1 ng/mLActive against susceptible sorghum genotypes[1][2]
Induction of Disease Symptoms5–500 nMSelectively reproduces disease symptoms in susceptible lines[3]
Electrolyte Leakage5–500 nMInduced in susceptible sorghum seedlings[3]
Inhibition of Mitosis5–500 nMObserved in root tips of susceptible sorghum[3]

Proposed Mechanism of Action

The precise molecular mechanism of this compound's host-selective toxicity is not fully elucidated. However, research suggests a multi-step process involving interaction with a specific cellular target, activation of a signal transduction pathway, and subsequent alteration of gene expression, ultimately leading to phytotoxicity.[3]

A key finding is the toxin-induced enhanced synthesis of a group of Mr 16,000 proteins specifically in susceptible sorghum genotypes.[4][5] This suggests that this compound interferes with a regulatory function, possibly governed by the Pc locus, which determines susceptibility in sorghum.[3][4][5] The current hypothesis posits that this compound interacts with a proteinaceous receptor at or near the cell surface, triggering a signaling cascade that results in the upregulation of these specific proteins and the manifestation of disease symptoms.[3]

PeritoxinA_Mechanism PeritoxinA This compound Receptor Proteinaceous Receptor (Susceptible Sorghum Genotype) PeritoxinA->Receptor SignalTransduction Signal Transduction Pathway Receptor->SignalTransduction GeneExpression Altered Gene Expression SignalTransduction->GeneExpression ProteinSynthesis Increased Synthesis of Mr 16,000 Proteins GeneExpression->ProteinSynthesis Phytotoxicity Phytotoxicity (Milo Disease Symptoms) ProteinSynthesis->Phytotoxicity

Proposed mechanism of action for this compound.

Experimental Protocols

Fungal Culture and Toxin Production

The production of this compound is achieved by culturing pathogenic (Tox+) strains of Periconia circinata.

  • Inoculum Preparation : Mycelial disks from a culture of P. circinata grown on a suitable agar medium are used as the inoculum.[6]

  • Culture Medium : A liquid modified Fries' medium supplemented with 0.1% yeast extract is commonly used for toxin production.[6]

  • Incubation : Cultures are typically incubated in the dark at room temperature for at least 20-25 days to achieve maximal toxin yields.[6] Disposable polystyrene tissue culture flasks with vented caps are a suitable alternative to prescription bottles and may reduce the time to maximal production.[6]

Extraction and Purification of this compound (Representative Protocol)

This protocol is a representative methodology based on general principles for purifying fungal polyketide toxins.

Toxin_Purification_Workflow Start Fungal Culture Broth Filtration Filtration (e.g., through cheesecloth) Start->Filtration Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Filtration->Extraction Concentration Evaporation of Solvent (Rotary Evaporator) Extraction->Concentration Chromatography Chromatographic Separation (e.g., Silica Gel Column) Concentration->Chromatography Fractionation Fraction Collection and Bioassay Chromatography->Fractionation Purification Further Purification (e.g., HPLC) Fractionation->Purification FinalProduct Pure this compound Purification->FinalProduct

Generalized workflow for this compound purification.
  • Filtration : The fungal culture is first filtered through cheesecloth to separate the mycelium from the culture filtrate containing the toxin.

  • Extraction : The filtrate is extracted with an organic solvent such as ethyl acetate to partition the toxin into the organic phase.

  • Concentration : The organic extract is concentrated under reduced pressure using a rotary evaporator.

  • Chromatography : The crude extract is subjected to column chromatography (e.g., silica gel) and eluted with a solvent gradient to separate the components.

  • Bioassay-Guided Fractionation : Fractions are collected and tested for biological activity using a susceptible sorghum root growth inhibition assay to identify the toxin-containing fractions.

  • High-Performance Liquid Chromatography (HPLC) : The active fractions are further purified by reversed-phase HPLC to obtain pure this compound.[1]

Analysis of this compound by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the detection and quantification of this compound.

  • Sample Preparation : Culture filtrates can be directly analyzed or subjected to a simple solid-phase extraction (SPE) cleanup to remove interfering substances.

  • HPLC System : A reversed-phase C18 column is typically used for separation.

  • Mobile Phase : A gradient elution with acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

  • Mass Spectrometry : Electrospray ionization (ESI) in positive ion mode is used to generate ions of this compound.

  • Detection : The toxin is detected by selected ion monitoring (SIM) or by tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity.

Conclusion

This compound remains a significant subject of study due to its potent and specific mode of action. While the broad strokes of its mechanism are understood to involve a receptor-mediated signaling cascade that alters gene expression, the specific molecular players in this pathway are yet to be identified. Future research focusing on the identification of the this compound receptor and the downstream signaling components will be crucial for a complete understanding of its phytotoxicity and may offer insights into novel herbicide development and plant disease resistance mechanisms. The methodologies outlined in this guide provide a foundation for researchers to further investigate this intriguing fungal toxin.

References

The Role of Peritoxin A in Sorghum Blight: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorghum blight, specifically the root and crown rot known as milo disease, is caused by the fungus Periconia circinata. The pathogenicity of this fungus is intrinsically linked to its production of a host-selective toxin, Peritoxin A. This technical guide provides a comprehensive overview of the role of this compound in the pathogenesis of sorghum blight. It details the molecular basis of host susceptibility, the physiological and molecular effects of the toxin, and the current understanding of the signaling pathways involved. This document is intended to be a resource for researchers in plant pathology, molecular biology, and for professionals in the agricultural and drug development sectors seeking to understand and mitigate the impacts of this disease.

Introduction

Sorghum (Sorghum bicolor (L.) Moench) is a vital global cereal crop, particularly in arid and semi-arid regions. Milo disease, caused by the soil-borne fungus Periconia circinata, has historically been a significant threat to sorghum production. The disease is characterized by a severe root and crown rot, leading to wilting, stunting, and ultimately, plant death.

The virulence of P. circinata is dependent on the production of a group of low molecular weight, chlorinated peptides known as peritoxins.[1] this compound is the primary phytotoxic compound responsible for the disease symptoms.[2] This guide focuses on the critical role of this compound in the molecular and physiological processes that define sorghum blight.

The Genetic Basis of Susceptibility: The Pc Gene

The susceptibility of sorghum to P. circinata and its toxin, this compound, is governed by a single, semi-dominant gene designated as Pc.[1][2] This gene exhibits a classic gene-for-gene relationship, where the presence of the dominant Pc allele confers susceptibility to the fungus and sensitivity to the toxin. Conversely, genotypes homozygous for the recessive pc allele are resistant to the pathogen and insensitive to this compound. This genetic simplicity makes the sorghum-P. circinata interaction an excellent model system for studying host-pathogen interactions and the mechanisms of host-selective toxins.

This compound: A Potent Phytotoxin

This compound is a structurally complex molecule, and its chemical formula is C20H29Cl3N4O9. It is effective at nanomolar concentrations, highlighting its potency as a phytotoxin.

Physiological Effects

This compound induces a range of physiological effects in susceptible sorghum genotypes that mimic the symptoms of milo disease. These effects are observed at concentrations as low as 5 to 500 nM and include:[1]

  • Inhibition of Root Growth: One of the earliest and most dramatic effects of this compound is the severe inhibition of primary root elongation.

  • Cessation of Mitosis: The toxin arrests cell division in the root tips of susceptible plants.[1]

  • Induction of Electrolyte Leakage: this compound causes a rapid increase in plasma membrane permeability, leading to the leakage of electrolytes from the cells.[1] This is a common indicator of cell death in plants.

Molecular Effects: The Induction of 16-kDa Proteins

At the molecular level, a hallmark of this compound action is the enhanced synthesis of a specific group of 16-kDa proteins and their corresponding mRNAs in susceptible sorghum genotypes.[1] Two-dimensional gel electrophoresis has resolved this group into four distinct proteins. While the synthesis of these proteins is strongly correlated with the toxic effects of this compound, it is not the direct cause of cell death. Interestingly, treatment with mercury can also induce the synthesis of these proteins, suggesting a convergence in the downstream signaling pathways.[1]

Quantitative Data on this compound Activity

The following table summarizes the known quantitative data regarding the activity of this compound on susceptible sorghum genotypes.

ParameterValueReference
Effective Concentration Range5 - 500 nM[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of this compound are not extensively published. The following are generalized methodologies based on descriptions in the available literature.

This compound Isolation and Purification

This compound is isolated from the culture filtrates of pathogenic strains of P. circinata. A general procedure involves:

  • Fungal Culture: Growing pathogenic isolates of P. circinata in a suitable liquid medium.

  • Filtration: Removing the fungal mycelia from the culture broth by filtration.

  • Extraction: Extracting the toxin from the filtrate using organic solvents.

  • Chromatography: Purifying this compound from the crude extract using techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Root Growth Inhibition Bioassay

This bioassay is a primary method for assessing the phytotoxicity of this compound.

  • Seed Germination: Surface-sterilize and germinate seeds of susceptible and resistant sorghum genotypes.

  • Toxin Exposure: Place the seedlings in solutions containing varying concentrations of purified this compound. A control group should be placed in a solution without the toxin.

  • Incubation: Incubate the seedlings under controlled environmental conditions (e.g., temperature, light).

  • Measurement: After a defined period (e.g., 24-72 hours), measure the length of the primary roots.

  • Analysis: Compare the root growth of toxin-treated seedlings to the control group to determine the extent of inhibition.

Electrolyte Leakage Assay

This assay quantifies the damage to cell membranes caused by this compound.

  • Tissue Preparation: Excise root tips from susceptible and resistant sorghum seedlings.

  • Toxin Treatment: Incubate the root tips in a solution containing this compound. Control samples are incubated in a toxin-free solution.

  • Conductivity Measurement: At regular intervals, measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity indicates the leakage of electrolytes from the damaged cells.

  • Total Electrolyte Measurement: After the final time point, boil the root tissues to release all electrolytes and measure the maximum conductivity.

  • Data Analysis: Express the electrolyte leakage as a percentage of the total electrolytes.

Analysis of 16-kDa Protein Synthesis

This protocol outlines the method to observe the induction of the characteristic 16-kDa proteins.

  • Toxin Treatment: Treat susceptible and resistant sorghum seedlings with this compound.

  • Radiolabeling: In the presence of the toxin, supply the seedlings with a radiolabeled amino acid (e.g., ³⁵S-methionine) to label newly synthesized proteins.

  • Protein Extraction: Extract total proteins from the root tissues.

  • Electrophoresis: Separate the proteins by one- or two-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Autoradiography/Fluorography: Visualize the radiolabeled proteins by exposing the gel to X-ray film. An increased signal in the 16-kDa region in the toxin-treated susceptible sample indicates enhanced synthesis of these proteins.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but experimental evidence points to a multi-step process involving a cell surface receptor and a downstream signal transduction pathway.

Proposed Signaling Pathway

The current hypothesis for the this compound signaling pathway is as follows:

  • Receptor Binding: this compound is proposed to bind to a proteinaceous receptor located on or near the plasma membrane of susceptible sorghum cells. The product of the Pc gene is a strong candidate for this receptor or a key component of the receptor complex.

  • Signal Transduction: The binding of this compound to its receptor initiates an intracellular signaling cascade. Evidence suggests the involvement of a protein kinase C (PKC)-like activity, as inhibitors of PKC can provide protection against the toxin's effects.[1]

  • Alteration of Gene Expression: The signaling cascade ultimately leads to the altered expression of specific genes, most notably the upregulation of the mRNAs encoding the 16-kDa proteins.

  • Physiological Response: The culmination of these signaling events results in the observed physiological responses, including membrane damage, inhibition of growth, and cell death.

PeritoxinA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PeritoxinA This compound Receptor Pc Gene Product (Putative Receptor) PeritoxinA->Receptor Binding PKC Protein Kinase C (or similar kinase) Receptor->PKC Activation (Hypothesized) SignalingCascade Downstream Signaling Cascade PKC->SignalingCascade GeneExpression Altered Gene Expression SignalingCascade->GeneExpression CellularEffects Inhibition of Mitosis Electrolyte Leakage Root Growth Inhibition Disease Symptoms SignalingCascade->CellularEffects Direct Effects? ProteinSynthesis Enhanced Synthesis of 16-kDa Proteins GeneExpression->ProteinSynthesis ProteinSynthesis->CellularEffects Correlation, not direct causation

Caption: Proposed signaling pathway of this compound in susceptible sorghum cells.

Experimental Workflow for Investigating the Signaling Pathway

Experimental_Workflow start Start: Hypothesis This compound interacts with a receptor toxin_isolation Isolate and Purify This compound start->toxin_isolation genetic_studies Genetic Analysis (Mapping and cloning of Pc gene) start->genetic_studies bioassays Perform Bioassays (Root growth, Electrolyte Leakage) toxin_isolation->bioassays protein_analysis Analyze Protein Synthesis (16-kDa proteins) toxin_isolation->protein_analysis inhibitor_studies Use Inhibitors (e.g., Protein Kinase C inhibitors) bioassays->inhibitor_studies protein_analysis->inhibitor_studies pathway_elucidation Elucidate Downstream Signaling Components inhibitor_studies->pathway_elucidation receptor_binding Receptor Binding Studies (Hypothetical) genetic_studies->receptor_binding receptor_binding->pathway_elucidation end Conclusion: Model of this compound Mechanism of Action pathway_elucidation->end

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound remains a classic example of a host-selective toxin that dictates the outcome of a plant-pathogen interaction. The genetic control of susceptibility through the Pc gene provides a powerful tool for dissecting the molecular events triggered by this potent phytotoxin. While significant progress has been made in understanding the physiological and molecular responses to this compound, several key areas warrant further investigation:

  • Identification and Characterization of the Pc Gene Product: Cloning and functional characterization of the Pc gene are essential to confirm its role as the this compound receptor and to understand the initial recognition event.

  • Elucidation of the Signaling Cascade: The specific components of the downstream signaling pathway, including the protein kinases and other regulatory molecules, need to be identified to create a complete picture of the toxin's mechanism of action.

  • Role of the 16-kDa Proteins: The precise function of the induced 16-kDa proteins and their relationship to the observed phytotoxicity remain to be determined.

  • Development of Novel Control Strategies: A deeper understanding of the this compound mechanism could inform the development of novel fungicides or strategies to enhance host resistance in sorghum and other susceptible crops.

This technical guide provides a summary of the current knowledge on the role of this compound in sorghum blight. It is hoped that this information will serve as a valuable resource for ongoing research and the development of effective disease management strategies.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Peritoxin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Due to the absence of specific quantitative data for Peritoxin A extraction and purification in the reviewed literature, the following tables are presented as templates. Researchers should replace the placeholder data with their experimental results.

Table 1: Comparison of Extraction Solvents for this compound

Extraction SolventSolvent-to-Culture Ratio (v/v)Number of ExtractionsCrude Extract Yield (mg/L of culture)This compound Purity in Crude Extract (%)
Ethyl Acetate1:13Data not availableData not available
Dichloromethane1:13Data not availableData not available
Chloroform1:13Data not availableData not available

Table 2: Purification Summary for this compound

Purification StepStarting Material (mg)Final Product (mg)Step Yield (%)Purity (%)
Liquid-Liquid ExtractionData not availableData not availableData not availableData not available
Solid-Phase ExtractionData not availableData not availableData not availableData not available
Preparative HPLCData not availableData not availableData not availableData not available

Experimental Protocols

The following protocols are a composite of methods described for mycotoxin isolation and analysis of Periconia circinata culture fluids.

Protocol 1: Fungal Culture and this compound Production

This protocol is based on the culture conditions described for Periconia circinata to produce peritoxins.

Materials:

  • Periconia circinata (toxin-producing strain)

  • Modified Fries' Medium supplemented with 0.1% yeast extract

  • Sterile culture flasks or bottles

  • Incubator

Procedure:

  • Inoculate the liquid modified Fries' medium (supplemented with 0.1% yeast extract) with a toxin-producing strain of Periconia circinata.

  • Incubate the cultures as standing, stale cultures at room temperature for optimal toxin production. Peritoxin production is reportedly suppressed in aerated shake cultures.

  • Allow the fungus to grow for at least 20-25 days. Maximal production of peritoxin-related metabolites has been observed between 12 and 20 days post-inoculation.[3]

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration (e.g., through cheesecloth or a sterile filter). The culture filtrate contains the extracellular this compound.

Protocol 2: Extraction of this compound from Culture Filtrate

This protocol outlines a general liquid-liquid extraction (LLE) procedure, a common method for isolating mycotoxins from aqueous solutions.

Materials:

  • Culture filtrate from Protocol 1

  • Ethyl acetate (or dichloromethane/chloroform)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Measure the volume of the collected culture filtrate.

  • Transfer the filtrate to a separatory funnel of appropriate size.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic phase (top layer with ethyl acetate) will contain this compound.

  • Drain the lower aqueous layer and collect the organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

  • Filter to remove the sodium sulfate.

  • Concentrate the crude extract to dryness using a rotary evaporator at a temperature below 40°C.

  • Resuspend the dried crude extract in a small volume of a suitable solvent (e.g., methanol) for further purification.

Protocol 3: Purification of this compound

This protocol describes a multi-step purification process involving Solid-Phase Extraction (SPE) followed by preparative High-Performance Liquid Chromatography (HPLC).

Part A: Solid-Phase Extraction (SPE) Cleanup

SPE is used to remove polar impurities from the crude extract.

Materials:

  • Crude this compound extract from Protocol 2

  • C18 SPE cartridges

  • Methanol

  • Deionized water

  • SPE manifold

Procedure:

  • Condition a C18 SPE cartridge by passing methanol through it, followed by deionized water.

  • Dissolve the crude extract in a minimal amount of the conditioning solvent.

  • Load the dissolved extract onto the SPE cartridge.

  • Wash the cartridge with a series of increasing concentrations of methanol in water to elute impurities. The exact percentages should be determined empirically.

  • Elute this compound with a higher concentration of methanol or pure methanol.

  • Collect the fractions and analyze them by analytical HPLC to identify those containing this compound.

  • Pool the fractions containing this compound and evaporate the solvent.

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for the final purification of this compound.

Materials:

  • Partially purified this compound from Part A

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column

  • Mobile phase A: Deionized water with 0.1% trifluoroacetic acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the semi-purified extract in a small volume of the initial mobile phase.

  • Set up the preparative HPLC system. The following conditions are a starting point and should be optimized:

    • Column: Preparative C18 column

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% TFA). A suggested starting gradient is 10-60% acetonitrile over 40 minutes.

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

  • Inject the sample onto the column.

  • Collect fractions as they elute from the column.

  • Analyze the collected fractions by analytical HPLC to determine which contain pure this compound.

  • Pool the pure fractions and remove the solvent by lyophilization or evaporation.

Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product culture Periconia circinata Culture in Modified Fries' Medium filtration Filtration to Separate Mycelium and Filtrate culture->filtration lle Liquid-Liquid Extraction (Ethyl Acetate) filtration->lle concentration Concentration of Organic Phase lle->concentration spe Solid-Phase Extraction (SPE) C18 Cartridge concentration->spe prep_hplc Preparative HPLC (C18 Column) spe->prep_hplc analysis Purity Analysis (Analytical HPLC) prep_hplc->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for this compound extraction and purification.

purification_logic start Crude Culture Filtrate step1 Liquid-Liquid Extraction start->step1 rationale1 Separates this compound from a large volume of aqueous medium based on its hydrophobicity. step1->rationale1 step2 Solid-Phase Extraction step1->step2 rationale2 Removes highly polar and non-polar impurities. step2->rationale2 step3 Preparative HPLC step2->step3 rationale3 High-resolution separation to achieve high purity. step3->rationale3 end Purified this compound step3->end

Caption: Logical flow of the this compound purification strategy.

References

Application Notes and Protocols for Inducing Apoptosis in Sorghum Protoplasts with Peritoxin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Peritoxin A is a host-selective toxin produced by the fungal pathogen Periconia circinata, known to cause disease in susceptible genotypes of sorghum.[1] Host-selective toxins are valuable tools in plant biology research for studying plant-pathogen interactions, disease resistance mechanisms, and programmed cell death (PCD), also known as apoptosis.[2] This document provides a detailed methodology for utilizing this compound to induce and study apoptosis in sorghum protoplasts. The use of protoplasts, plant cells devoid of their cell walls, offers a synchronized and accessible system for cellular and molecular studies.[3]

Principle

The proposed application is based on the hypothesis that this compound, like many other host-selective toxins, induces a programmed cell death cascade in susceptible sorghum cells.[2] By treating isolated sorghum protoplasts with this compound, it is possible to investigate the cellular and molecular events of apoptosis. This includes monitoring morphological changes, plasma membrane alterations, DNA fragmentation, and elucidating the underlying signaling pathways. The protocols outlined below provide a framework for sorghum protoplast isolation, this compound treatment, and subsequent analysis of apoptotic markers.

Experimental Design

A typical experimental setup would involve the following key stages:

  • Sorghum Protoplast Isolation: Enzymatic removal of the cell wall from sorghum mesophyll tissue to obtain a homogenous population of protoplasts.

  • This compound Treatment: Incubation of the isolated protoplasts with varying concentrations of this compound over a time course.

  • Apoptosis Assays: Quantitative and qualitative assessment of apoptosis using established methods such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry and the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

  • Data Analysis: Statistical analysis of the data to determine the dose-dependent and time-course effects of this compound on apoptosis induction.

Experimental Protocols

Protocol 1: Sorghum Protoplast Isolation

This protocol is adapted from general plant protoplast isolation procedures.

Materials:

  • Sorghum seedlings (10-14 days old)

  • Enzyme solution:

    • 1.5% (w/v) Cellulase R-10

    • 0.4% (w/v) Macerozyme R-10

    • 0.4 M Mannitol

    • 20 mM MES (pH 5.7)

    • 20 mM KCl

    • 10 mM CaCl2

  • Washing solution (W5):

    • 154 mM NaCl

    • 125 mM CaCl2

    • 5 mM KCl

    • 2 mM MES (pH 5.7)

  • Floating solution:

    • 0.5 M Sucrose

  • Incubation buffer:

    • 0.4 M Mannitol

    • 20 mM MES (pH 5.7)

Procedure:

  • Sterilize sorghum seeds and grow them under controlled conditions.

  • Harvest young, fully expanded leaves and finely slice them with a sharp razor blade.

  • Transfer the leaf slices into the enzyme solution and incubate in the dark with gentle shaking (40-50 rpm) for 4-6 hours at 25°C.

  • Gently filter the enzyme-protoplast mixture through a 40-70 µm nylon mesh to remove undigested tissue.

  • Centrifuge the filtrate at 100 x g for 5 minutes to pellet the protoplasts.

  • Carefully remove the supernatant and resuspend the protoplasts in the W5 washing solution.

  • Centrifuge at 100 x g for 3 minutes and repeat the washing step twice.

  • For purification, resuspend the protoplast pellet in the floating solution and overlay it with the W5 solution. Centrifuge at 200 x g for 10 minutes. Intact protoplasts will form a band at the interface.

  • Carefully collect the protoplast band and resuspend it in the incubation buffer.

  • Determine the protoplast yield and viability using a hemocytometer and Evans blue staining.

Protocol 2: this compound Treatment

Materials:

  • Isolated sorghum protoplasts

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Incubation buffer

Procedure:

  • Adjust the concentration of the isolated protoplasts to 1 x 10^5 protoplasts/mL in the incubation buffer.

  • Prepare a series of this compound dilutions in the incubation buffer from the stock solution. Final concentrations may range from 10 nM to 10 µM (to be optimized).

  • Add the this compound dilutions to the protoplast suspensions. Include a solvent control (e.g., DMSO) and an untreated control.

  • Incubate the protoplasts at 25°C in the dark for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • This compound-treated protoplasts

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • After the desired incubation time, collect the protoplasts by centrifugation at 100 x g for 5 minutes.

  • Wash the protoplasts twice with cold PBS.

  • Resuspend the protoplasts in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the protoplast suspension according to the manufacturer's instructions.

  • Incubate the protoplasts in the dark for 15 minutes at room temperature.

  • Analyze the stained protoplasts by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Protocol 4: Apoptosis Detection using TUNEL Assay

The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.[6][7]

Materials:

  • This compound-treated protoplasts

  • In Situ Cell Death Detection Kit (e.g., with TMR red)

  • 4% Paraformaldehyde in PBS

  • Permeabilisation solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Procedure:

  • Collect and wash the treated protoplasts as described previously.

  • Fix the protoplasts with 4% paraformaldehyde in PBS for 1 hour at room temperature.

  • Wash the protoplasts with PBS.

  • Permeabilize the protoplasts with the permeabilisation solution for 2 minutes on ice.

  • Wash the protoplasts with PBS.

  • Incubate the protoplasts with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides) for 60 minutes at 37°C in the dark, according to the manufacturer's protocol.

  • Wash the protoplasts with PBS.

  • Mount the protoplasts on a slide and observe them under a fluorescence microscope. TUNEL-positive nuclei (indicating DNA fragmentation) will fluoresce.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison.

Table 1: Dose-Response Effect of this compound on Apoptosis Induction in Sorghum Protoplasts (24-hour treatment)

This compound Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)
0.01
0.1
1.0
10.0

Table 2: Time-Course of Apoptosis Induction by this compound (1 µM) in Sorghum Protoplasts

Time (hours)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0
2
4
8
12
24

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Protoplast Preparation cluster_treatment Treatment cluster_analysis Apoptosis Analysis cluster_detection Detection & Data Acquisition cluster_results Results Sorghum Sorghum Seedlings Isolation Protoplast Isolation Sorghum->Isolation Treatment This compound Treatment Isolation->Treatment AnnexinV Annexin V/PI Staining Treatment->AnnexinV TUNEL TUNEL Assay Treatment->TUNEL Flow Flow Cytometry AnnexinV->Flow Microscopy Fluorescence Microscopy TUNEL->Microscopy Data Data Analysis Flow->Data Microscopy->Data

Caption: Workflow for studying this compound-induced apoptosis in sorghum protoplasts.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Events PeritoxinA This compound Receptor Pore Formation / Receptor Binding PeritoxinA->Receptor IonFlux Ion Flux (Ca2+) Receptor->IonFlux ROS Reactive Oxygen Species (ROS) Production IonFlux->ROS MAPK MAPK Cascade Activation IonFlux->MAPK Caspase Caspase-like Protease Activation ROS->Caspase MAPK->Caspase DNA DNA Fragmentation Caspase->DNA Apoptosis Apoptosis DNA->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis in sorghum protoplasts.

References

Application Notes and Protocols: Peritoxin A in Plant Pathology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Peritoxin A, a host-selective toxin produced by the fungus Periconia circinata, in plant pathology research. This compound serves as a valuable tool for studying plant-pathogen interactions, screening for disease resistance, and elucidating cellular signaling pathways involved in plant defense and susceptibility.

Introduction

This compound is a low-molecular-weight, chlorinated peptide that acts as a key virulence factor in milo disease of sorghum (Sorghum bicolor)[1]. It exhibits high host selectivity, meaning it is toxic to sorghum genotypes carrying the semi-dominant susceptibility gene (Pc) but has minimal effect on resistant genotypes[1]. This specificity makes this compound an excellent molecular probe for investigating the genetic and biochemical basis of disease resistance. The toxin mimics the symptoms of milo disease, including root growth inhibition, electrolyte leakage, and the induction of specific protein synthesis, ultimately leading to programmed cell death in susceptible plants[1]. Strains of Periconia circinata that do not produce peritoxins are nonpathogenic, underscoring the toxin's critical role in disease development[2].

Quantitative Data Summary

ParameterEffective Concentration RangeTarget PlantObserved Effects
Phytotoxicity 5 - 500 nM[1]Susceptible Sorghum bicolorInhibition of primary root growth, induction of electrolyte leakage, cessation of mitosis, enhanced synthesis of 16-kDa proteins.[1]
Host-Selective Toxicity As low as 1 ng/mL[2]Susceptible Sorghum bicolorReproduces biochemical and visible symptoms of milo disease in a genotype-specific manner.[2]

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound. These are generalized methods based on standard practices in phytotoxin research and should be optimized for specific experimental conditions.

Protocol 1: Sorghum Root Growth Inhibition Bioassay

This bioassay is a fundamental method to assess the phytotoxic activity of this compound and to screen sorghum germplasm for resistance.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., sterile water or a low concentration of methanol, with a solvent control).

  • Seeds of susceptible and resistant Sorghum bicolor genotypes.

  • Petri dishes (9 cm diameter).

  • Sterile filter paper.

  • Sterile deionized water.

  • Growth chamber or incubator with controlled temperature and light.

  • Ruler or digital caliper.

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize sorghum seeds by rinsing in 70% ethanol for 1 minute, followed by soaking in a 1% sodium hypochlorite solution for 15 minutes, and then rinsing thoroughly with sterile deionized water.

    • Place 10-15 sterilized seeds on sterile, moist filter paper in a petri dish.

    • Incubate the seeds in the dark at 25-28°C for 48-72 hours, or until the primary roots (radicles) are approximately 1-2 cm in length.

  • Toxin Treatment:

    • Prepare a series of this compound dilutions from the stock solution using sterile deionized water. A suggested concentration range for a dose-response curve is 0 nM (control), 5 nM, 10 nM, 50 nM, 100 nM, and 500 nM.

    • Place two sheets of sterile filter paper in new petri dishes.

    • Add 5 mL of each this compound dilution (or control solution) to the respective petri dishes, ensuring the filter paper is saturated.

    • Carefully transfer 5-10 germinated seedlings with uniform root length to each petri dish.

  • Incubation and Measurement:

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 48-72 hours.

    • After the incubation period, carefully remove the seedlings and measure the length of the primary root from the root tip to the base of the seed using a ruler or digital caliper.

  • Data Analysis:

    • Calculate the average root length for each treatment.

    • Express the root growth as a percentage of the control (0 nM this compound).

    • Plot the percentage of root growth inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

Protocol 2: Electrolyte Leakage Assay

This assay quantifies cell membrane damage caused by this compound by measuring the leakage of ions from treated tissues.

Materials:

  • This compound stock solution.

  • Young leaves or root segments from susceptible and resistant sorghum seedlings.

  • Sterile deionized water.

  • Conductivity meter.

  • Test tubes or multi-well plates.

  • Shaker or rocker.

  • Autoclave.

Procedure:

  • Plant Material Preparation:

    • Grow sorghum seedlings of susceptible and resistant genotypes for 7-10 days.

    • Excise uniform leaf discs (e.g., 1 cm diameter) or root segments (e.g., 2 cm long) from the seedlings.

    • Wash the excised tissues thoroughly with deionized water to remove any surface contaminants and damaged cells.

  • Toxin Treatment:

    • Prepare this compound dilutions as described in Protocol 1.

    • Place an equal amount of tissue (e.g., 10 leaf discs or root segments) into test tubes containing a fixed volume (e.g., 10 mL) of the different this compound concentrations or the control solution.

    • Ensure the tissues are fully submerged.

  • Incubation and Conductivity Measurement:

    • Incubate the tubes on a shaker at room temperature for a set time course (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • At each time point, measure the electrical conductivity of the solution using a calibrated conductivity meter. This is the initial conductivity (C1).

  • Total Electrolyte Measurement:

    • After the final time point reading, autoclave the tubes with the tissues at 121°C for 15-20 minutes to cause complete cell lysis and release of all electrolytes.

    • Allow the tubes to cool to room temperature.

    • Measure the electrical conductivity of the solution again. This represents the total conductivity (C2).

  • Data Analysis:

    • Calculate the percentage of electrolyte leakage at each time point using the formula: % Electrolyte Leakage = (C1 / C2) * 100

    • Plot the percentage of electrolyte leakage against time for each this compound concentration.

Signaling Pathways and Mechanisms of Action

The precise signaling cascade initiated by this compound is still under investigation. However, experimental evidence suggests a model where the toxin acts as an elicitor that is recognized by a specific receptor in susceptible sorghum genotypes, triggering a downstream signaling pathway that culminates in programmed cell death. The process is dependent on active transcription and translation, indicating that the plant cell actively participates in its own demise upon toxin perception.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway for this compound-induced cell death in susceptible sorghum, based on current knowledge.

PeritoxinA_Pathway PeritoxinA This compound Receptor Putative Plasma Membrane Receptor PeritoxinA->Receptor Binding PKC Protein Kinase C (or analogous kinase) Receptor->PKC Activation Signal_Transduction Signal Transduction Cascade PKC->Signal_Transduction Transcription_Translation Transcription & Translation Signal_Transduction->Transcription_Translation Induction Membrane_Damage Plasma Membrane Damage Signal_Transduction->Membrane_Damage Proteins_16kDa Synthesis of 16-kDa Proteins Transcription_Translation->Proteins_16kDa PCD Programmed Cell Death (PCD) Proteins_16kDa->PCD Electrolyte_Leakage Electrolyte Leakage Membrane_Damage->Electrolyte_Leakage Electrolyte_Leakage->PCD

Caption: Hypothetical signaling pathway of this compound in susceptible sorghum.

Experimental Workflow for Investigating this compound's Mode of Action

The following workflow outlines a logical sequence of experiments to further elucidate the mechanism of action of this compound.

Experimental_Workflow Start Start: Purified this compound Bioassays Phenotypic Bioassays (Root Growth, Electrolyte Leakage) Start->Bioassays Transcriptomics Transcriptomic Analysis (RNA-Seq) Bioassays->Transcriptomics Proteomics Proteomic Analysis (2D-GE, Mass Spec) Bioassays->Proteomics Gene_Identification Identify Differentially Expressed Genes/Proteins Transcriptomics->Gene_Identification Proteomics->Gene_Identification Functional_Genomics Functional Genomics (VIGS, CRISPR) Gene_Identification->Functional_Genomics Pathway_Analysis Signaling Pathway Elucidation Functional_Genomics->Pathway_Analysis End End: Understand Mechanism Pathway_Analysis->End

Caption: Experimental workflow for mode of action studies of this compound.

References

Peritoxin A: A Precision Tool for Dissecting Plant-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Peritoxin A, a host-selective toxin produced by the necrotrophic fungus Periconia circinata, serves as a powerful molecular probe for investigating the intricacies of plant-pathogen interactions, particularly the signaling cascades leading to programmed cell death (PCD) in susceptible sorghum (Sorghum bicolor) genotypes. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to elucidate plant defense mechanisms and identify potential targets for disease resistance.

This compound is a low-molecular-weight chlorinated peptide that induces apoptotic-like cell death specifically in sorghum plants carrying the semi-dominant resistance gene (Pc).[1] This specificity makes it an invaluable tool for studying gene-for-gene relationships and the subsequent molecular events that dictate a plant's response to a pathogen. Treatment of susceptible sorghum seedlings with this compound faithfully reproduces the symptoms of Milo disease, including root growth inhibition, electrolyte leakage, and ultimately, cell death.[1]

Mechanism of Action and Signaling Pathway

The current understanding of this compound's mechanism of action points towards its interaction with a putative proteinaceous receptor at the cell surface of susceptible sorghum cells. This interaction triggers a downstream signaling cascade that culminates in PCD. Key events in this pathway include the activation of a signal transduction pathway, alterations in gene expression, and the induction of an apoptotic-like response.

While the complete signaling pathway is still under investigation, experimental evidence suggests the involvement of protein kinase C and the upregulation of a specific set of 16-kDa proteins and their corresponding mRNAs.[1] Based on common plant defense signaling paradigms, a hypothesized signaling cascade following this compound perception is presented below. This model incorporates the likely involvement of reactive oxygen species (ROS) and calcium signaling, which are hallmarks of plant immune responses.

PeritoxinA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response PeritoxinA This compound Receptor Putative Protein Receptor (Pc gene product?) PeritoxinA->Receptor Binding PKC Protein Kinase C Activation Receptor->PKC Signal Transduction Ca_influx Calcium Influx Receptor->Ca_influx Hypothesized ROS_burst ROS Burst (NADPH Oxidase) Receptor->ROS_burst Hypothesized MAPK_cascade MAPK Cascade PKC->MAPK_cascade Ca_influx->MAPK_cascade ROS_burst->MAPK_cascade PCD Programmed Cell Death (Apoptosis-like) ROS_burst->PCD TFs Activation of Transcription Factors MAPK_cascade->TFs Gene_expression Altered Gene Expression (e.g., 16-kDa proteins) TFs->Gene_expression Gene_expression->PCD

Caption: Hypothesized this compound signaling pathway.

Quantitative Data

The biological activity of this compound is concentration-dependent. The following table summarizes the effective concentrations for inducing various physiological responses in susceptible sorghum genotypes. Researchers can use this data to design dose-response experiments.

Parameter MeasuredThis compound ConcentrationPlant MaterialObserved EffectReference
Host-selective toxicity1.0 ng/mLSusceptible sorghum seedlingsOnset of disease symptoms--INVALID-LINK--
Root Growth Inhibition5 - 500 nMSusceptible sorghum seedlingsSignificant reduction in primary root elongation--INVALID-LINK--
Electrolyte Leakage5 - 500 nMSusceptible sorghum seedlingsIncreased ion leakage from root cells--INVALID-LINK--
Enhanced Protein Synthesis5 - 500 nMSusceptible sorghum seedlingsIncreased synthesis of 16-kDa proteins--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Protocol 1: this compound Bioassay for Root Growth Inhibition

This protocol assesses the inhibitory effect of this compound on the root growth of sorghum seedlings.

Materials:

  • Sorghum seeds (susceptible and resistant genotypes)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile distilled water

  • Petri dishes (9 cm)

  • Filter paper

  • Growth chamber or incubator (25-28°C, dark)

  • Ruler or caliper

Procedure:

  • Seed Sterilization: Surface sterilize sorghum seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 1% sodium hypochlorite solution. Rinse the seeds thoroughly with sterile distilled water (3-5 times).

  • Seed Germination: Place 10-15 sterilized seeds on a sterile filter paper moistened with sterile distilled water in a Petri dish. Incubate in the dark at 25-28°C for 48-72 hours, or until the primary roots are approximately 1-2 cm long.

  • Toxin Treatment: Prepare a series of this compound dilutions (e.g., 0, 1, 10, 100, 500 nM) in sterile distilled water. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Place a sterile filter paper in new Petri dishes and add 5 mL of the respective this compound dilution or control solution.

  • Carefully transfer the germinated seedlings to the toxin-containing Petri dishes, ensuring the roots are in contact with the solution.

  • Incubation: Seal the Petri dishes with parafilm and incubate in the dark at 25-28°C for 48-72 hours.

  • Data Collection: After the incubation period, measure the length of the primary root of each seedling.

  • Analysis: Calculate the average root length for each treatment and express it as a percentage of the control. Plot the percentage of root growth inhibition against the this compound concentration to generate a dose-response curve.

Root_Growth_Assay_Workflow start Start sterilize Surface Sterilize Sorghum Seeds start->sterilize germinate Germinate Seeds (48-72h) sterilize->germinate treat_seedlings Transfer Seedlings to Toxin Solutions germinate->treat_seedlings prepare_toxin Prepare this compound Dilutions prepare_toxin->treat_seedlings incubate Incubate (48-72h) treat_seedlings->incubate measure Measure Primary Root Length incubate->measure analyze Analyze Data & Plot Dose-Response Curve measure->analyze end End analyze->end Cell_Death_Assay_Logic start This compound Treatment cell_death Induction of Cell Death start->cell_death membrane_damage Loss of Membrane Integrity cell_death->membrane_damage dna_fragmentation DNA Fragmentation cell_death->dna_fragmentation evans_blue Evans Blue Staining (Qualitative) membrane_damage->evans_blue tunel_assay TUNEL Assay (Quantitative/Qualitative) dna_fragmentation->tunel_assay visualization Microscopic Visualization evans_blue->visualization tunel_assay->visualization

References

Experimental Use of Peritoxin A in Molecular Biology: Current understanding and future directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peritoxin A is a secondary metabolite produced by the pathogenic fungus Periconia circinata. It is classified as a host-selective toxin, primarily known for its toxic effects on susceptible genotypes of sorghum. Chemically, this compound is a low-molecular-weight hybrid molecule, consisting of a peptide and a chlorinated polyketide.[1][2] While its role in plant pathology has been the primary focus of research, its potential applications in broader molecular biology and drug development remain largely unexplored. This document summarizes the current, albeit limited, knowledge of this compound and outlines the significant gaps in the literature that currently preclude the development of detailed experimental protocols for its general use in molecular biology.

Current Knowledge and Limitations

Research on this compound has predominantly centered on its production by Periconia circinata and its role in plant disease. Studies have successfully identified and characterized this compound and its biosynthetic precursors, such as Peritoxin B, circinatin, and 7-chlorocircinatin, using techniques like high-performance liquid chromatography (HPLC).[2][3] These studies have been crucial in understanding the biosynthesis of the toxin in its native fungal host.

However, a thorough review of the existing scientific literature reveals a significant lack of information regarding the specific molecular mechanisms of this compound in a broader biological context. Key areas where information is absent include:

  • Specific Molecular Targets: There is no published data identifying the specific protein or other molecular targets of this compound within host cells, either in plants or other organisms.

  • Signaling Pathways: The signaling pathways that are modulated by this compound have not been elucidated. Understanding these pathways is a critical prerequisite for any application in molecular biology research or drug development.

  • Cellular Effects Beyond Plant Toxicity: The effects of this compound on various cell types (e.g., mammalian cell lines) have not been characterized. Such studies would be essential to determine its potential for applications in areas like cancer research or as a tool to probe cellular processes.

  • Experimental Protocols: Detailed protocols for the use of this compound in standard molecular biology assays are not available in the public domain.

Future Research Directions

The limited understanding of this compound's mechanism of action presents an opportunity for future research. To unlock its potential for broader molecular biology applications, the following areas need to be investigated:

  • Target Identification Studies: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screens to identify the direct binding partners of this compound in various cell types.

  • Mechanism of Action Studies: Investigating the downstream cellular effects of this compound treatment, including its impact on key signaling pathways (e.g., apoptosis, inflammation, cell cycle regulation) using reporter assays, transcriptomics, and phosphoproteomics.

  • In Vitro and In Vivo Studies: Characterizing the effects of this compound on a panel of cancer and non-cancerous cell lines, as well as in animal models, to assess its therapeutic potential and toxicological profile.

Conclusion

Currently, the experimental use of this compound in molecular biology is severely limited by the lack of fundamental knowledge regarding its mechanism of action. Without an understanding of its specific molecular targets and the cellular pathways it affects, it is not feasible to develop detailed application notes and protocols for its use as a research tool. The information provided here reflects the current state of the scientific literature. As new research emerges to fill these knowledge gaps, the potential for utilizing this compound in molecular biology and drug discovery may become a reality. Researchers are encouraged to explore the fundamental biology of this toxin to unlock its potential applications.

References

Peritoxin A: Application Notes on Stability and Storage for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peritoxin A is a potent mycotoxin produced by the fungus Periconia circinata. As a chlorinated peptide-polyketide hybrid molecule, it exhibits significant biological activity, making it a subject of interest in toxicological and pharmacological research.[1] Due to its potential toxicity and the inherent instability of complex biomolecules, proper handling, storage, and stability assessment are critical for obtaining reliable and reproducible experimental results. These application notes provide a comprehensive guide to the stability and storage of this compound for research purposes. As specific stability data for this compound is limited in publicly available literature, the following recommendations are based on general principles for handling mycotoxins, peptides, and polyketides.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₂₀H₂₉Cl₃N₄O₉
Molecular Weight 575.8 g/mol
Appearance Typically a solid or lyophilized powder
Solubility Soluble in organic solvents such as DMSO and methanol. Aqueous solubility may be limited.

(Data sourced from PubChem CID 132732)[2]

Stability of this compound

Summary of Stability-Influencing Factors
ConditionGeneral Effect on StabilityRecommendations
Temperature Elevated temperatures can accelerate degradation through hydrolysis and oxidation.Store at low temperatures; -20°C is recommended for long-term storage.[3]
pH Extremes in pH can lead to hydrolysis of peptide and ester bonds.Maintain solutions at a neutral pH unless experimental conditions require otherwise. Buffer solutions should be used where appropriate.
Light Exposure to UV or fluorescent light can induce photolytic degradation.Protect solid compound and solutions from light by using amber vials or storing in the dark.
Moisture/Humidity The presence of water can facilitate hydrolysis, especially for the solid compound.Store the solid compound in a desiccated environment.
Repeated Freeze-Thaw Cycles Can lead to degradation of the molecule in solution.Aliquot stock solutions to avoid multiple freeze-thaw cycles.

Storage Conditions

Proper storage is crucial to maintain the integrity and activity of this compound. The following conditions are recommended based on best practices for storing mycotoxins and other sensitive biochemicals.

Recommended Storage Conditions
FormStorage TemperatureDurationContainerAdditional Precautions
Solid/Lyophilized Powder -20°C or lowerLong-term (months to years)Tightly sealed, amber glass vialStore in a desiccator to protect from moisture.
Stock Solutions (in organic solvent, e.g., DMSO) -20°C or lowerShort- to medium-term (weeks to months)Tightly sealed, amber glass vial or polypropylene tubeAliquot to minimize freeze-thaw cycles.
Aqueous Solutions 2-8°CShort-term (days)Sterile, tightly sealed, amber glass vial or polypropylene tubePrepare fresh as needed. Long-term storage in aqueous solution is not recommended due to the risk of hydrolysis.

Handling and Safety Precautions

This compound is a mycotoxin and should be handled with extreme care in a laboratory setting. All personnel should be trained in the safe handling of potent toxins.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the dry powder form of this compound only in a certified chemical fume hood or a biological safety cabinet to avoid inhalation.[1]

  • Spill Management: In case of a spill, decontaminate the area with a suitable agent like a fresh 10% bleach solution, followed by a thorough wash with soap and water. Absorbent materials used for cleanup should be treated as hazardous waste.

  • Waste Disposal: All contaminated materials, including pipette tips, tubes, and vials, should be disposed of as hazardous chemical waste according to institutional guidelines.

  • Decontamination: Work surfaces should be decontaminated with a bleach solution or another appropriate deactivating agent after handling the toxin.

Hypothetical Degradation Pathways

The chemical structure of this compound suggests that it may be susceptible to several degradation pathways, primarily hydrolysis and oxidation.

G Hypothetical Degradation Pathways of this compound PeritoxinA This compound Hydrolysis Hydrolysis (Peptide/Ester Bonds) PeritoxinA->Hydrolysis H₂O / pH extremes Oxidation Oxidation (Susceptible Moieties) PeritoxinA->Oxidation O₂ / Light InactiveFragments Inactive Peptide and Polyketide Fragments Hydrolysis->InactiveFragments OxidizedProducts Oxidized this compound (Altered Activity) Oxidation->OxidizedProducts

Caption: Hypothetical degradation of this compound via hydrolysis and oxidation.

Experimental Protocols

The following is a general protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on the specific experimental needs and available analytical techniques.

Protocol: Assessment of this compound Stability

Objective: To determine the stability of this compound in a specific solvent under defined temperature and light conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Methanol, Acetonitrile)

  • Buffer solutions at various pH values (if assessing pH stability)

  • Amber and clear glass vials

  • Calibrated analytical balance

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Temperature-controlled incubator/oven

  • Photostability chamber or light source

Workflow:

G Workflow for this compound Stability Assessment cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis PrepStock Prepare this compound Stock Solution Aliquoting Aliquot into Test Vials (e.g., amber, clear) PrepStock->Aliquoting Temp Incubate at Different Temperatures Aliquoting->Temp Light Expose to Light/ Keep in Dark Aliquoting->Light pH Incubate in Buffers of Different pH Aliquoting->pH Sampling Sample at Time Points (t=0, 1, 2, ...n) Temp->Sampling Light->Sampling pH->Sampling Analysis Analyze by HPLC/LC-MS Sampling->Analysis Data Quantify Remaining this compound and Identify Degradants Analysis->Data

Caption: General workflow for assessing the stability of this compound.

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Aliquot the stock solution into several amber and clear vials. A set of vials will serve as the time-zero (t=0) control.

  • Exposure to Conditions:

    • Temperature Stability: Store sets of amber vials at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Photostability: Store a set of clear vials under a controlled light source and a set of amber vials in the dark at a constant temperature.

    • pH Stability: Dilute the stock solution into buffer solutions of varying pH and store at a constant temperature.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each condition.

  • Analysis: Analyze the samples immediately by a suitable analytical method such as HPLC or LC-MS.

    • The mobile phase and gradient should be optimized to achieve good separation of the parent this compound peak from any potential degradation products.

    • A UV detector or a mass spectrometer can be used for detection and quantification.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

    • If using LC-MS, analyze the mass spectra to identify potential degradation products.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research. By adhering to the guidelines outlined in these application notes, researchers can minimize degradation, ensure the integrity of their samples, and obtain more reliable and reproducible data. It is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions.

References

Application Notes and Protocols for Peritoxin A Analysis using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peritoxin A is a host-specific mycotoxin produced by the fungus Periconia circinata. As a chlorinated polyketide-peptide hybrid molecule, its analysis is crucial for agricultural research and in the development of antifungal agents.[1] High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector offers a robust and reliable method for the quantification of this compound in fungal culture extracts. This document provides a detailed protocol for the analysis of this compound, from sample preparation to HPLC analysis. While specific quantitative performance data for this compound is not widely published, this guide establishes a comprehensive framework based on established methods for similar mycotoxins and peptides.

Experimental Protocols

Fungal Culture and Toxin Production

A pure culture of Periconia circinata is required for the production of this compound.

Materials:

  • Periconia circinata culture

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., Czapek-Dox broth)

  • Sterile flasks

  • Incubator

Protocol:

  • Inoculate Periconia circinata onto PDA plates and incubate at 25°C in the dark until sufficient mycelial growth is observed (typically 7-10 days).

  • Prepare a liquid culture medium such as Czapek-Dox broth in sterile flasks.

  • Inoculate the liquid medium with agar plugs containing the fungal mycelium from the PDA plates.

  • Incubate the liquid culture under stationary conditions at 25°C in the dark for 21-28 days to allow for toxin production.

Sample Preparation: Extraction of this compound from Fungal Broth

This protocol outlines a liquid-liquid extraction procedure for isolating this compound from the fungal culture broth.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Protocol:

  • Separate the fungal mycelium from the culture broth by centrifugation at 5000 x g for 15 minutes.

  • Collect the supernatant (culture filtrate).

  • To 100 mL of the culture filtrate, add 100 mL of ethyl acetate and shake vigorously for 10 minutes in a separatory funnel.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer twice more with 50 mL of ethyl acetate each time.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in 1 mL of methanol (HPLC grade).

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

Diagram of the this compound Extraction Workflow:

Figure 1: this compound Extraction Workflow cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Final Sample Culture Periconia circinata Culture Broth Centrifugation Centrifugation (5000 x g, 15 min) Culture->Centrifugation CollectSupernatant Collect Supernatant Centrifugation->CollectSupernatant LLE Liquid-Liquid Extraction (Ethyl Acetate) CollectSupernatant->LLE CollectOrganic Collect Organic Phase LLE->CollectOrganic Dry Dry over Na2SO4 CollectOrganic->Dry Evaporate Evaporate to Dryness Dry->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial

Caption: Workflow for the extraction of this compound from fungal culture broth.

High-Performance Liquid Chromatography (HPLC) Analysis

This section details the instrumental parameters for the analysis of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection PDA Detector, 214 nm (for peptide bonds) and 280 nm

Diagram of the HPLC Analysis Workflow:

Figure 2: HPLC Analysis Workflow cluster_0 Sample Introduction cluster_1 Chromatographic Separation cluster_2 Detection and Data Analysis Autosampler Autosampler Injection (10 µL) HPLC_Column C18 Reversed-Phase Column Autosampler->HPLC_Column Gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) PDA_Detector PDA Detector (214 nm, 280 nm) HPLC_Column->PDA_Detector Elution Chromatogram Generate Chromatogram PDA_Detector->Chromatogram Quantification Quantify this compound Chromatogram->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Data Presentation

Table 1: Hypothetical Chromatographic and Performance Data

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound12.50.10.3

Table 2: Hypothetical Recovery Data from Spiked Fungal Broth

Spiked Concentration (µg/mL)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
192.54.8
1095.23.1
5094.82.5

Discussion

The provided protocol offers a starting point for the reliable analysis of this compound using HPLC-PDA. The choice of a C18 column is suitable for the separation of moderately polar to non-polar compounds like this compound.[2] The gradient elution with an acidified water/acetonitrile mobile phase is a standard approach for the separation of peptides and complex natural products, ensuring good peak shape and resolution.[3]

The extraction method using ethyl acetate is a common and effective technique for isolating mycotoxins from aqueous culture media.[4] For more complex matrices or to achieve lower detection limits, a solid-phase extraction (SPE) clean-up step following the liquid-liquid extraction could be incorporated.

It is crucial to validate this method in your laboratory to determine the actual retention time, LOD, LOQ, and recovery rates for this compound under your specific experimental conditions. This includes the preparation of a calibration curve with certified reference standards of this compound, if available. Given the peptide nature of this compound, monitoring at 214 nm is appropriate for the detection of the peptide bond. Additional monitoring at other wavelengths, such as 280 nm, may be useful if the molecule contains chromophores that absorb at that wavelength. The use of a PDA detector allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, which can aid in peak identification and purity assessment.

References

Troubleshooting & Optimization

Technical Support Center: Peritoxin A Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Peritoxin A isolation and purification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My Periconia circinata culture is not producing any or very low amounts of this compound. What could be the reason?

A1: Low or no production of this compound can be attributed to several factors related to the fungal culture conditions. This compound is a secondary metabolite, and its production is sensitive to environmental cues.

  • Culture Method: this compound production is often favored in stale, standing cultures rather than in aerated shake cultures. Agitation and high aeration can suppress its biosynthesis.

  • Culture Medium: The composition of the culture medium, including the nitrogen and carbon sources, can significantly impact toxin production. Ensure you are using a validated medium formulation for P. circinata.

  • Strain Viability: The specific strain of P. circinata is critical. Not all strains are high producers of this compound. It is advisable to use a known toxin-producing (Tox+) strain. Sub-culturing the fungus multiple times can sometimes lead to a decrease in toxin production.

  • Incubation Time: The production of this compound is growth-phase dependent. It is crucial to monitor the production over time to determine the optimal harvest time.

Q2: I am observing a low yield of this compound after the initial extraction from the culture filtrate. How can I improve the extraction efficiency?

A2: Low recovery after extraction is a common issue. The choice of extraction solvent and the pH of the culture filtrate are critical parameters.

  • Solvent Selection: this compound is a polar molecule. Ensure you are using an appropriate organic solvent for liquid-liquid extraction that has a good partition coefficient for the toxin. Ethyl acetate is commonly used.

  • pH Adjustment: The pH of the aqueous culture filtrate should be adjusted to optimize the partitioning of this compound into the organic phase. Acidifying the filtrate (e.g., to pH 3-4) can protonate carboxyl groups on the molecule, making it less polar and more soluble in the organic solvent.

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. To break emulsions, you can try centrifugation or the addition of brine.

  • Repeated Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to improve recovery.

Q3: My HPLC chromatogram shows poor peak shape for this compound (e.g., tailing, fronting, or splitting). What are the potential causes and solutions?

A3: Poor peak shape in HPLC can be due to a variety of factors, from the sample preparation to the chromatographic conditions and the column itself.

IssuePotential CauseTroubleshooting Steps
Peak Tailing Secondary interactions between this compound and the stationary phase (e.g., silanol groups).- Adjust the mobile phase pH to suppress the ionization of silanol groups (e.g., add a small amount of an acidic modifier like formic acid or trifluoroacetic acid).- Use a column with end-capping to block residual silanol groups.- Lower the injection volume or sample concentration.
Peak Fronting Sample overload or poor sample solubility in the mobile phase.- Dilute the sample.- Ensure the sample is fully dissolved in a solvent that is weaker than or compatible with the mobile phase.
Peak Splitting Column contamination, a void at the column inlet, or co-eluting impurities.- Flush the column with a strong solvent to remove contaminants.- If a void is suspected, repacking or replacing the column may be necessary.- Optimize the mobile phase gradient to improve the separation of this compound from closely eluting compounds.

Q4: I suspect this compound is degrading during my purification process. How can I minimize degradation?

A4: this compound, like many natural products, can be susceptible to degradation under certain conditions.

  • Temperature: Keep samples cold throughout the purification process. Work on ice and use refrigerated centrifuges and HPLC autosamplers where possible. Avoid repeated freeze-thaw cycles.

  • pH: Extreme pH values can lead to hydrolysis or other chemical modifications. It is advisable to work with buffers in a neutral to slightly acidic pH range, though the optimal pH for this compound stability should be empirically determined.

  • Light Exposure: Protect your samples from direct light, as some molecules are photosensitive. Use amber vials or cover your glassware with aluminum foil.

  • Enzymatic Degradation: If crude extracts are being held for extended periods, endogenous enzymes from the fungus could potentially degrade the toxin. Process the extracts promptly.

Experimental Protocols

Protocol 1: Extraction of this compound from Periconia circinata Culture
  • Harvesting: After the desired incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.

  • Clarification: Centrifuge the culture filtrate at 5,000 x g for 15 minutes to remove any remaining fungal cells and debris.

  • pH Adjustment: Adjust the pH of the supernatant to 3.0-4.0 with a suitable acid (e.g., 1M HCl).

  • Liquid-Liquid Extraction:

    • Transfer the acidified filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the initial HPLC mobile phase for purification.

Protocol 2: HPLC Purification of this compound

This is a general protocol and should be optimized for your specific system and purity requirements.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (this should be determined by a UV scan of a crude extract or standard).

  • Injection Volume: 10-100 µL, depending on the concentration of the reconstituted extract and the column dimensions.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and concentrate as described previously.

Visual Troubleshooting Guides

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification culture Inoculation of P. circinata incubation Static Incubation culture->incubation harvest Harvest & Filter incubation->harvest acidify Acidify Filtrate harvest->acidify lle Liquid-Liquid Extraction acidify->lle concentrate Concentrate Extract lle->concentrate hplc Preparative HPLC concentrate->hplc fractions Collect Fractions hplc->fractions purity_check Purity Analysis fractions->purity_check pool Pool & Concentrate purity_check->pool final_product final_product pool->final_product Pure this compound troubleshooting_pathway cluster_investigation Troubleshooting Steps start Low Yield or Purity Issue check_culture Verify Culture Conditions (Strain, Media, Incubation) start->check_culture check_extraction Optimize Extraction (Solvent, pH) check_culture->check_extraction If culture is healthy check_hplc Troubleshoot HPLC (Peak Shape, Resolution) check_extraction->check_hplc If extraction is efficient check_stability Assess Degradation (Temperature, pH, Light) check_hplc->check_stability If chromatography is optimized solution solution check_stability->solution Implement protective measures

Technical Support Center: Optimizing Peritoxin A Yield from Fungal Cultures of Periconia sp.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Peritoxin A from fungal cultures. This compound is a fictional polyketide-nonribosomal peptide hybrid metabolite with potential therapeutic applications, produced by the endophytic fungus Periconia sp.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation and downstream processing of this compound.

Issue Potential Causes Recommended Solutions
Low or No this compound Yield 1. Suboptimal Media Composition: The culture medium may lack essential nutrients or precursors required for this compound biosynthesis.[1][2][3][4] 2. Incorrect Culture Conditions: Temperature, pH, aeration, and agitation speed may not be optimal for secondary metabolite production.[4][5] 3. Strain Viability/Degeneration: The fungal strain may have lost its ability to produce high titers of this compound over successive subcultures.1. Media Optimization: Systematically evaluate different carbon and nitrogen sources, trace elements, and vitamins. Refer to the Experimental Protocols section for a detailed One-Factor-at-a-Time (OFAT) optimization strategy. 2. Parameter Optimization: Perform a design of experiments (DoE) to investigate the optimal ranges for temperature (typically 25-28°C for many fungi), pH (often starting around 6.0), and agitation/aeration rates.[4] 3. Strain Reactivation: Re-culture the strain from a cryopreserved stock. If unavailable, attempt to re-isolate the fungus from its host plant to obtain a high-producing strain.
Inconsistent Yield Between Batches 1. Inoculum Variability: Inconsistent age, size, or metabolic state of the inoculum can lead to variable fermentation performance. 2. Media Preparation Inconsistencies: Minor variations in media component concentrations or sterilization procedures can impact yield.[6] 3. Environmental Fluctuations: Uncontrolled fluctuations in incubator temperature or shaker speed.1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, controlling for culture age and spore/mycelial concentration. 2. Strict Media Protocol: Use precise measurements for all media components and ensure consistent sterilization times and temperatures.[6] 3. Calibrate Equipment: Regularly calibrate incubators, shakers, and pH meters to ensure consistent operating conditions.
Foaming in Bioreactor 1. High Protein Content in Media: Media rich in proteins (e.g., yeast extract, peptone) can lead to excessive foaming. 2. High Agitation Speed: Excessive agitation can exacerbate foaming.1. Antifoam Agents: Add a sterile antifoam agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize Agitation: Reduce the agitation speed to a level that still provides adequate mixing and oxygen transfer but minimizes foam formation.
Contamination 1. Inadequate Sterilization: Incomplete sterilization of media, bioreactor, or other equipment.[6] 2. Poor Aseptic Technique: Introduction of contaminants during inoculation or sampling.[6] 3. Compromised Seals: Faulty seals on the bioreactor or flasks can allow contaminants to enter.[6]1. Verify Sterilization: Use biological indicators or temperature probes to confirm that proper sterilization temperatures and times are being achieved.[6] 2. Strict Aseptic Technique: Perform all manipulations in a laminar flow hood and use sterile techniques for all transfers and sampling. 3. Inspect Equipment: Before each run, carefully inspect all seals and O-rings for signs of wear or damage and replace as necessary.[6]

Frequently Asked Questions (FAQs)

1. What is the optimal growth medium for this compound production?

There is no single "best" medium, as the optimal composition can be strain-specific.[2] However, a good starting point for many filamentous fungi is a complex medium such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth.[1][3] Systematic optimization of carbon and nitrogen sources is highly recommended.[4]

2. How can I increase the yield of this compound through precursor feeding?

This compound is a polyketide-nonribosomal peptide hybrid.[7][8][9][10] Therefore, feeding precursors for these pathways, such as specific amino acids (e.g., L-phenylalanine, L-proline) or short-chain carboxylic acids (e.g., sodium acetate, sodium propionate), can enhance yield. The optimal timing and concentration of precursor addition should be determined experimentally.

3. What are elicitors and can they be used to enhance this compound production?

Elicitors are compounds that trigger a stress response in the fungus, which can lead to an increase in secondary metabolite production.[11][12] Both biotic (e.g., fungal cell wall fragments, chitosan) and abiotic (e.g., heavy metal salts, salicylic acid) elicitors can be effective.[11][12] A screening experiment is necessary to identify the most effective elicitor and its optimal concentration.

4. What is the typical fermentation time for this compound production?

The production of this compound, as a secondary metabolite, typically begins in the late logarithmic or early stationary phase of fungal growth. The optimal harvest time is usually between 7 and 14 days of fermentation, but this should be confirmed by creating a time-course profile of production for your specific strain and conditions.[4]

5. How can I monitor this compound production during fermentation?

A small sample of the culture broth can be extracted with an organic solvent (e.g., ethyl acetate), and the extract can be analyzed by High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.[1] This allows for the quantification of this compound and helps to determine the optimal harvest time.

Experimental Protocols

This protocol is designed to screen for the optimal carbon and nitrogen sources for this compound production.

  • Prepare Basal Medium: Prepare a basal medium containing all essential minerals and vitamins, but without a primary carbon or nitrogen source.

  • Carbon Source Screening:

    • Dispense the basal medium into a series of flasks.

    • Supplement each flask with a different carbon source (e.g., glucose, sucrose, maltose, glycerol) at a consistent concentration (e.g., 20 g/L).

    • Inoculate each flask with a standardized amount of Periconia sp. spores or mycelial suspension.

    • Incubate under standard conditions (e.g., 25°C, 150 rpm) for 10 days.

    • Harvest and quantify this compound yield from each flask.

  • Nitrogen Source Screening:

    • Using the optimal carbon source identified in the previous step, prepare a new batch of basal medium.

    • Dispense into a series of flasks and supplement each with a different nitrogen source (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate) at a consistent concentration (e.g., 5 g/L).[4]

    • Inoculate and incubate as described above.

    • Harvest and quantify this compound yield.

Table 1: Hypothetical Data from OFAT Media Optimization

Carbon Source (20 g/L)This compound Yield (mg/L)Nitrogen Source (5 g/L)This compound Yield (mg/L)
Glucose15.2 ± 1.8Peptone28.5 ± 2.1
Sucrose25.7 ± 2.3Yeast Extract35.1 ± 3.0
Maltose18.9 ± 1.5Ammonium Sulfate12.4 ± 1.1
Glycerol21.4 ± 2.0Sodium Nitrate15.8 ± 1.4

This protocol outlines a method for testing the effect of different elicitors on this compound production.

  • Prepare Production Medium: Prepare the optimized production medium identified in Protocol 1.

  • Inoculate and Grow: Inoculate a series of flasks with a standardized inoculum of Periconia sp. and incubate under optimal conditions.

  • Add Elicitors: After a period of initial growth (e.g., 3-4 days), add different sterile elicitors to individual flasks at a range of concentrations. Examples include:

    • Chitosan (0.1, 0.5, 1.0 mg/mL)

    • Salicylic Acid (50, 100, 200 µM)

    • Copper Sulfate (10, 25, 50 µM)

  • Continue Incubation: Continue the incubation until the optimal harvest time (e.g., day 10).

  • Harvest and Analyze: Harvest the cultures and quantify the this compound yield to determine the most effective elicitor and its optimal concentration.

Visualizations

experimental_workflow cluster_setup Phase 1: Setup cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Decision start Start: Prepare Basal Medium carbon_setup Prepare Carbon Source Flasks start->carbon_setup inoculate_carbon Inoculate with Periconia sp. carbon_setup->inoculate_carbon nitrogen_setup Prepare Nitrogen Source Flasks inoculate_nitrogen Inoculate with Periconia sp. nitrogen_setup->inoculate_nitrogen incubate_carbon Incubate (10 days, 25°C, 150 rpm) inoculate_carbon->incubate_carbon harvest_carbon Harvest & Extract this compound incubate_carbon->harvest_carbon incubate_nitrogen Incubate (10 days, 25°C, 150 rpm) inoculate_nitrogen->incubate_nitrogen harvest_nitrogen Harvest & Extract this compound incubate_nitrogen->harvest_nitrogen analyze_carbon Quantify Yield (HPLC) harvest_carbon->analyze_carbon select_carbon Select Optimal Carbon Source analyze_carbon->select_carbon analyze_nitrogen Quantify Yield (HPLC) harvest_nitrogen->analyze_nitrogen select_nitrogen Select Optimal Nitrogen Source analyze_nitrogen->select_nitrogen select_carbon->nitrogen_setup Use Optimal Carbon end_node End: Optimized Medium select_nitrogen->end_node

Caption: Workflow for One-Factor-at-a-Time (OFAT) media optimization.

signaling_pathway elicitor Elicitor (e.g., Chitosan) receptor Membrane Receptor elicitor->receptor Binds mapk MAPK Cascade receptor->mapk Activates tf Transcription Factor (e.g., PacC, AreA) mapk->tf Phosphorylates pks_nrps PKS-NRPS Gene Cluster tf->pks_nrps Upregulates Transcription enzymes Biosynthetic Enzymes pks_nrps->enzymes Translates to peritoxin This compound enzymes->peritoxin Synthesizes precursors Primary Metabolites (Amino Acids, Acetyl-CoA) precursors->enzymes Substrates

Caption: Hypothetical signaling pathway for elicitor-induced this compound biosynthesis.

troubleshooting_flowchart rect_node rect_node start Low this compound Yield? check_growth Is Fungal Growth Normal? start->check_growth no_growth Action: Check Inoculum Viability & Aseptic Technique check_growth->no_growth No check_media Media Optimized? check_growth->check_media Yes optimize_media Action: Perform Media Optimization (See Protocol 1) check_media->optimize_media No check_conditions Culture Conditions (pH, Temp, Agitation) Optimized? check_media->check_conditions Yes optimize_conditions Action: Perform DoE to Optimize Parameters check_conditions->optimize_conditions No consider_advanced Action: Consider Precursor Feeding or Elicitor Screening check_conditions->consider_advanced Yes

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Peritoxin A Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peritoxin A bioassays.

Troubleshooting Guide

This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

Question: Why am I observing high background signal or false positives in my control (untreated) samples?

Answer: High background signal in control samples can be caused by several factors:

  • Contamination of Solutions: Ensure all buffers and media are sterile and free from microbial contamination, which can cause non-specific cell death or interfere with assay readings.

  • Poor Plant/Cell Health: Stressed or unhealthy sorghum seedlings or cell cultures can exhibit higher baseline levels of cell death, leading to elevated background signals. Ensure optimal growth conditions for your biological material.

  • Mechanical Damage: Rough handling of sorghum seedlings or cell cultures during the assay setup can cause physical damage and lead to increased cell lysis and higher background.

Question: My results are inconsistent between experiments. What are the likely causes?

Answer: Inconsistent results in this compound bioassays can stem from variability in several experimental parameters:

  • This compound Stability and Storage: this compound, like many bioactive molecules, can degrade over time, especially when in solution. It is recommended to prepare fresh dilutions for each experiment from a frozen stock. Long-term storage of this compound solutions, even at low temperatures, is not advised. For solid this compound, store it in a tightly sealed vial as per the manufacturer's instructions, typically for up to 6 months. Once in solution, it is best to use it the same day, but it can be stored in aliquots at -20°C for up to one month.[1]

  • Inconsistent Toxin Concentration: Ensure accurate and consistent preparation of this compound dilutions. Use calibrated pipettes and thoroughly mix the solutions.

  • Variability in Biological Material: Use sorghum seedlings of the same age and developmental stage for all experiments. Genetic variability within a sorghum line can also contribute to inconsistent responses.

  • Environmental Fluctuations: Maintain consistent temperature, light, and humidity conditions during the assay, as these can affect the plant's response to the toxin.

Question: I am not observing a clear dose-dependent response to this compound in susceptible sorghum lines. What should I check?

Answer: A lack of a clear dose-response curve can be due to several factors:

  • Inappropriate Concentration Range: You may be working with concentrations that are either too high (causing maximum effect at all concentrations) or too low (not inducing a measurable response). A typical starting point for this compound in sorghum bioassays is in the nanogram per milliliter (ng/mL) range.

  • Toxin Inactivity: The this compound stock may have degraded. It is advisable to test a new batch of the toxin or validate the activity of the current stock.

  • Assay Incubation Time: The duration of the assay may be too short or too long. A time-course experiment is recommended to determine the optimal incubation period for observing a dose-dependent effect.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a host-selective toxin produced by the fungus Periconia circinata. It selectively affects sorghum genotypes that carry the dominant Pc allele, leading to disease symptoms. The exact molecular mechanism is not fully elucidated, but it is known to induce cell death in susceptible sorghum plants.

What are suitable positive and negative controls for a this compound bioassay?

  • Positive Control: A susceptible sorghum genotype (e.g., a line known to carry the Pc allele) treated with a known effective concentration of this compound.

  • Negative Control:

    • A resistant sorghum genotype (lacking the Pc allele) treated with the same concentration of this compound.

    • A susceptible sorghum genotype treated with the vehicle (solvent) used to dissolve this compound.

How should I prepare this compound for my bioassay?

This compound is typically dissolved in a small amount of an organic solvent like methanol or DMSO to create a stock solution. This stock solution is then further diluted in the assay buffer or medium to the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system (typically below 0.1%).

Experimental Protocols

Root Growth Inhibition Bioassay

This assay assesses the toxicity of this compound by measuring its effect on the root growth of sorghum seedlings.

Methodology:

  • Seed Germination: Surface-sterilize sorghum seeds (both susceptible and resistant genotypes) and germinate them on moist filter paper in the dark for 2-3 days until the radicles emerge.

  • Treatment Preparation: Prepare a series of this compound dilutions in a suitable buffer (e.g., sterile water or a minimal salts medium). Include a vehicle-only control.

  • Assay Setup: Transfer the germinated seedlings to vials or tubes containing the different this compound concentrations. Ensure the roots are submerged in the solution.

  • Incubation: Incubate the seedlings in a controlled environment (e.g., 25°C, with a defined light/dark cycle) for a period of 3-5 days.

  • Data Collection: After the incubation period, measure the length of the primary root of each seedling.

  • Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the vehicle control.

Treatment GroupExpected Outcome (Susceptible Genotype)Expected Outcome (Resistant Genotype)
Vehicle ControlNormal root growthNormal root growth
This compound (low ng/mL)Minor root growth inhibitionNo significant inhibition
This compound (high ng/mL)Severe root growth inhibitionNo significant inhibition
Electrolyte Leakage Assay

This assay measures cell membrane damage caused by this compound by quantifying the leakage of electrolytes from leaf tissues.

Methodology:

  • Plant Material: Use young, fully expanded leaves from 3-4 week old sorghum plants (both susceptible and resistant genotypes).

  • Leaf Disc Preparation: Cut uniform leaf discs (e.g., 1 cm in diameter) from the leaves, avoiding the midrib.

  • Washing: Rinse the leaf discs with deionized water to remove any electrolytes from the cut edges.

  • Treatment: Place the leaf discs in a solution containing this compound at the desired concentration. Include a vehicle control.

  • Incubation: Incubate the leaf discs with gentle agitation for a specific period (e.g., 6-24 hours).

  • Conductivity Measurement (Initial): Measure the electrical conductivity of the solution.

  • Total Electrolyte Measurement: Boil the leaf discs in the solution to cause complete cell lysis and release all electrolytes. After cooling to room temperature, measure the electrical conductivity again.

  • Analysis: Express the electrolyte leakage as a percentage of the total conductivity.

Treatment GroupExpected Outcome (Susceptible Genotype)Expected Outcome (Resistant Genotype)
Vehicle ControlLow percentage of electrolyte leakageLow percentage of electrolyte leakage
This compoundHigh percentage of electrolyte leakageLow percentage of electrolyte leakage

Visualizations

PeritoxinA_Troubleshooting_Workflow start Inconsistent Results in Bioassay check_toxin Check this compound Stock (Age, Storage, Dilution) start->check_toxin check_bio_material Review Biological Material (Sorghum Genotype, Age, Health) start->check_bio_material check_env Examine Environmental Conditions (Temperature, Light, Humidity) start->check_env toxin_ok Toxin Prep is Consistent check_toxin->toxin_ok bio_material_ok Biological Material is Uniform check_bio_material->bio_material_ok env_ok Environment is Controlled check_env->env_ok toxin_ok->check_bio_material Yes new_toxin Prepare Fresh Toxin Stock and Dilutions toxin_ok->new_toxin No bio_material_ok->check_env Yes standardize_bio_material Standardize Seedling Age and Growth Conditions bio_material_ok->standardize_bio_material No control_env Ensure Consistent Environmental Chamber Settings env_ok->control_env No rerun_assay Re-run Assay with Standardized Parameters env_ok->rerun_assay Yes new_toxin->rerun_assay standardize_bio_material->rerun_assay control_env->rerun_assay

Caption: Troubleshooting workflow for inconsistent this compound bioassay results.

PeritoxinA_Putative_Signaling cluster_resistant Resistant Sorghum Genotype (pc/pc) cluster_susceptible Susceptible Sorghum Genotype (Pc/Pc) Peritoxin_A_res This compound Receptor_res No Functional Receptor Peritoxin_A_res->Receptor_res No Binding No_Signal_res No Downstream Signaling Receptor_res->No_Signal_res Cell_Survival_res Cell Survival No_Signal_res->Cell_Survival_res Peritoxin_A_susc This compound Receptor_susc Putative Receptor (Pc gene product) Peritoxin_A_susc->Receptor_susc Binding Signal_Transduction Signal Transduction Cascade (Putative) Receptor_susc->Signal_Transduction Cell_Death Cell Death Signal_Transduction->Cell_Death

Caption: Putative signaling pathway of this compound in sorghum.

References

How to avoid degradation of Peritoxin A during experiments?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper handling and use of Peritoxin A in a laboratory setting. Due to the limited publicly available data on this compound, the following recommendations are based on best practices for handling analogous polyketide-peptide toxins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a mycotoxin classified as a polyketide-peptide. While specific data is scarce, its chemical nature suggests it may be sensitive to factors such as pH, temperature, and light, which can lead to degradation and loss of activity.

Q2: How should I store this compound?

A2: Proper storage is critical to maintaining the integrity of this compound. For lyophilized powder, long-term storage at -20°C or below is recommended. For reconstituted solutions, it is advisable to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] Avoid storing in plastic containers if the toxin is in an aqueous solution, as some peptide-based toxins can adhere to plastics.[2]

Q3: What solvents should I use to reconstitute this compound?

A3: The choice of solvent depends on the experimental requirements. Common solvents for mycotoxin extraction and handling include chloroform, acetonitrile, methanol, and acetone, often mixed with a more polar solvent like water or a dilute acid.[3] For biological assays, a solvent that is compatible with the experimental system and maintains the toxin's stability should be chosen. It is crucial to consult any available, albeit limited, literature or manufacturer's recommendations for this compound.

Q4: Is this compound sensitive to light?

A4: Many complex organic molecules, including some mycotoxins, are light-sensitive. To prevent photodegradation, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Problem Possible Cause Recommended Solution
Loss of biological activity Toxin degradation due to improper storage.Ensure this compound is stored at the recommended temperature and protected from light. Aliquot solutions to avoid repeated freeze-thaw cycles.
Toxin degradation due to experimental conditions (e.g., high temperature, extreme pH).Review the experimental protocol. If possible, perform experiments at a controlled, cool temperature and maintain a neutral pH unless the experimental design requires otherwise.
Adsorption to plasticware.Use glass or low-adhesion plasticware for handling and storing this compound solutions, especially aqueous ones.[2]
Inconsistent experimental results Inaccurate concentration of this compound stock solution.Verify the concentration of your stock solution. If possible, use a calibrated standard for comparison.
Degradation of the toxin in the experimental medium.Assess the stability of this compound in your specific experimental medium over the time course of the experiment. This can be done by running control samples at different time points.
Difficulty in detecting this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent and method. A combination of organic and polar solvents is often effective for mycotoxins.[3]
Insufficient cleanup of the sample extract.Employ a sample cleanup step, such as solid-phase extraction (SPE) or immunoaffinity columns, to remove interfering substances.

Experimental Protocols

Below are generalized protocols for handling and analyzing this compound, based on common mycotoxin analysis workflows.

Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound
  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Add the appropriate volume of a suitable solvent (e.g., methanol, acetonitrile, or a buffer compatible with your experiment) to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the toxin.

  • Aliquoting: Dispense the stock solution into small-volume, amber glass vials or low-adhesion microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C until use.

Protocol 2: General Workflow for Extraction and Analysis of this compound from a Sample Matrix

This protocol outlines a general procedure. Specific steps may need to be optimized based on the sample type.

  • Sample Preparation: Homogenize the solid or liquid sample.

  • Extraction:

    • Add an appropriate extraction solvent (e.g., acetonitrile/water or methanol/water mixture) to the homogenized sample.

    • Vortex or sonicate the mixture for a specified time to ensure efficient extraction.

    • Centrifuge the sample to pellet any solid debris.

  • Cleanup (Optional but Recommended):

    • Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering compounds.

    • Elute the this compound from the SPE cartridge using a suitable solvent.

  • Analysis:

    • Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the analytical instrument.

    • Analyze the sample using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[4]

Visual Guides

Signaling Pathway and Degradation

The following diagram illustrates a hypothetical signaling pathway that could be affected by a toxin like this compound and potential points of experimental degradation.

Hypothetical Signaling Pathway and Degradation of this compound cluster_experiment Experimental Workflow cluster_degradation Potential Degradation Factors cluster_pathway Cellular Pathway Peritoxin_A_Stock This compound Stock (-20°C) Working_Solution Working Solution Peritoxin_A_Stock->Working_Solution Dilution Freeze_Thaw Freeze-Thaw Cycles Peritoxin_A_Stock->Freeze_Thaw Cell_Culture Cell Culture/Assay Working_Solution->Cell_Culture Treatment Light Light Working_Solution->Light High_Temp High Temperature Working_Solution->High_Temp Analysis Analysis (LC-MS) Cell_Culture->Analysis Extraction & Cleanup Extreme_pH Extreme pH Cell_Culture->Extreme_pH Receptor Cell Surface Receptor Cell_Culture->Receptor This compound Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: Workflow and potential degradation factors for this compound experiments.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting common issues with this compound experiments.

Troubleshooting Flowchart for this compound Experiments Start Experiment Fails Check_Storage Proper Storage? Start->Check_Storage Check_Handling Correct Handling? Check_Storage->Check_Handling Yes New_Toxin Use Fresh Aliquot of Toxin Check_Storage->New_Toxin No Check_Protocol Protocol Validated? Check_Handling->Check_Protocol Yes Review_Handling Review Handling Procedures (e.g., use glass vials) Check_Handling->Review_Handling No Check_Reagents Reagents OK? Check_Protocol->Check_Reagents Yes Optimize_Protocol Optimize Protocol (e.g., pH, temp) Check_Protocol->Optimize_Protocol No New_Reagents Prepare Fresh Reagents Check_Reagents->New_Reagents No Success Experiment Succeeds Check_Reagents->Success Yes New_Toxin->Start Review_Handling->Start Optimize_Protocol->Start New_Reagents->Start Consult_Expert Consult Expert

Caption: Logical steps for troubleshooting failed this compound experiments.

References

Technical Support Center: Overcoming Resistance to Peritoxin A in Sorghum Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Peritoxin A and sorghum.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Inconsistent Results in this compound Bioassays

Problem: High variability in sorghum seedling response to this compound across replicates.

Possible Cause Solution
Inconsistent Toxin Concentration Ensure accurate and consistent dilution of the this compound stock solution for each experiment. Prepare fresh dilutions for each assay.
Variable Seedling Age/Development Use sorghum seeds from the same lot and germinate them under controlled conditions to ensure uniform seedling age and developmental stage at the time of the assay.
Uneven Toxin Application Ensure complete and uniform immersion of seedling roots in the this compound solution. For plate-based assays, ensure the substrate is evenly saturated.
Fluctuations in Incubation Conditions Maintain consistent temperature, light, and humidity during the incubation period, as environmental factors can influence the plant's response to the toxin.
Electrolyte Leakage Assay: High Background Leakage in Control Groups

Problem: Untreated control sorghum tissues show significant electrolyte leakage, masking the toxin's effect.

Possible Cause Solution
Mechanical Damage to Tissues Handle sorghum roots or leaf discs gently during excision and washing to minimize physical damage to the cells.
Extended Incubation in Deionized Water Do not prolong the initial washing step in deionized water, as this can cause some natural leakage. Follow a standardized, brief rinsing protocol.
Contaminated Deionized Water Use high-purity, sterile deionized water for all steps of the assay to avoid introducing ions that would increase conductivity.
Stressed Plant Material Use healthy, unstressed sorghum plants for the assay. Environmental stressors can compromise membrane integrity even without toxin treatment.
Gene Expression Analysis (qPCR): No or Low Amplification of Target Genes

Problem: Difficulty in detecting the expression of the 16-kDa proteins induced by this compound.

Possible Cause Solution
Poor RNA Quality Extract RNA from sorghum roots promptly after toxin treatment and use a robust extraction method to obtain high-quality, intact RNA. Assess RNA integrity before proceeding.
Inefficient cDNA Synthesis Use a high-quality reverse transcription kit and optimize the amount of RNA template for the reaction.
Suboptimal Primer Design Design and validate primers specific to the target 16-kDa protein genes. Ensure primers have appropriate melting temperatures and do not form primer-dimers.
Incorrect Timing of Sample Collection The expression of the 16-kDa proteins is time-dependent. Collect samples at various time points after this compound treatment to identify the peak expression window.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and how does it affect sorghum?

A1: this compound is a host-selective toxin produced by the fungus Periconia circinata. It is a key factor in "milo disease" of sorghum. In susceptible sorghum cultivars, this compound induces symptoms such as root and crown rot, growth inhibition, and electrolyte leakage.[1][2]

Q2: What is the genetic basis of resistance to this compound in sorghum?

A2: Resistance to this compound in sorghum is primarily controlled by a single genetic locus. Susceptibility is determined by the semi-dominant allele Pc, while resistance is conferred by the recessive pc allele.[1]

Experimental Design and Protocols

Q3: How can I determine if my sorghum cultivar is susceptible or resistant to this compound?

A3: A simple bioassay can be performed by treating sorghum seedlings with a known concentration of this compound. Susceptible cultivars will exhibit symptoms like root growth inhibition and wilting, while resistant cultivars will remain unaffected. This can be quantified using an electrolyte leakage assay.

Q4: What is the expected outcome of an electrolyte leakage assay when comparing susceptible and resistant sorghum cultivars treated with this compound?

A4: Upon treatment with this compound, susceptible sorghum cultivars will show a significant, dose-dependent increase in electrolyte leakage over time, indicating loss of cell membrane integrity.[2] Resistant cultivars will show minimal to no increase in electrolyte leakage compared to untreated controls.

Q5: What is the molecular signature of this compound exposure in susceptible sorghum?

A5: A key molecular indicator of this compound's effect in susceptible sorghum is the enhanced synthesis of a group of four proteins with a molecular weight of approximately 16,000 (16-kDa).[2] This can be detected by analyzing gene expression (e.g., via qPCR) or protein levels.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data from key experiments.

Table 1: Expected Electrolyte Leakage in Sorghum Cultivars Treated with this compound

CultivarThis compound Conc. (nM)Incubation Time (hours)Expected % Electrolyte Leakage (Relative to Total)
Susceptible (Pc/Pc)0 (Control)24< 5%
Susceptible (Pc/Pc)1002425 - 40%
Susceptible (Pc/Pc)5002450 - 70%
Resistant (pc/pc)0 (Control)24< 5%
Resistant (pc/pc)10024< 5%
Resistant (pc/pc)50024< 10%

Table 2: Expected Relative Gene Expression of 16-kDa Proteins in Sorghum Roots

CultivarTreatmentTime Post-Treatment (hours)Expected Fold Change in Gene Expression (vs. Control)
Susceptible (Pc/Pc)Control61.0
Susceptible (Pc/Pc)This compound (100 nM)610 - 20
Susceptible (Pc/Pc)This compound (100 nM)1225 - 50
Resistant (pc/pc)Control61.0
Resistant (pc/pc)This compound (100 nM)61.0 - 2.0
Resistant (pc/pc)This compound (100 nM)121.0 - 2.0

Detailed Experimental Protocols

Electrolyte Leakage Assay for this compound Sensitivity

Objective: To quantify cell membrane damage in sorghum roots caused by this compound.

Materials:

  • Sorghum seedlings (susceptible and resistant cultivars)

  • This compound stock solution

  • Sterile deionized water

  • Conductivity meter

  • Test tubes or multi-well plates

Procedure:

  • Germinate sorghum seeds in the dark for 3-4 days.

  • Excise roots of uniform length and gently wash them with sterile deionized water.

  • Prepare serial dilutions of this compound in sterile deionized water. Include a no-toxin control.

  • Place the excised roots into test tubes or wells containing the this compound solutions.

  • Incubate at room temperature with gentle shaking.

  • Measure the electrical conductivity of the solution at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • After the final reading, autoclave the samples to induce 100% electrolyte leakage and measure the conductivity again.

  • Calculate the percentage of electrolyte leakage at each time point relative to the total leakage after autoclaving.

Quantitative Real-Time PCR (qPCR) for 16-kDa Protein Gene Expression

Objective: To measure the relative expression of the this compound-induced 16-kDa protein genes in sorghum roots.

Materials:

  • Sorghum root tissue (treated with this compound and control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers specific for the 16-kDa protein genes and a reference gene (e.g., actin)

  • qPCR instrument

Procedure:

  • Treat sorghum seedlings with this compound as described in the bioassay.

  • Harvest root tissue at desired time points, flash-freeze in liquid nitrogen, and store at -80°C.

  • Extract total RNA from the root tissue using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions using the cDNA, specific primers, and qPCR master mix.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations

PeritoxinA_Signaling_Pathway PeritoxinA This compound Receptor Proteinaceous Receptor (Pc gene product?) PeritoxinA->Receptor Binds to Signaling_Cascade Signal Transduction Cascade Receptor->Signaling_Cascade Activates Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Leads to Protein_Synthesis Increased Synthesis of 16-kDa Proteins Gene_Expression->Protein_Synthesis Cellular_Response Cellular Response Protein_Synthesis->Cellular_Response Symptoms Electrolyte Leakage, Growth Inhibition, Disease Symptoms Cellular_Response->Symptoms Experimental_Workflow cluster_bioassay This compound Bioassay cluster_quantification Quantitative Analysis cluster_analysis Data Analysis Seed_Germination Sorghum Seed Germination Toxin_Treatment Treat Seedlings with this compound Seed_Germination->Toxin_Treatment Symptom_Observation Observe Disease Symptoms Toxin_Treatment->Symptom_Observation Electrolyte_Leakage Electrolyte Leakage Assay Toxin_Treatment->Electrolyte_Leakage RNA_Extraction RNA Extraction Toxin_Treatment->RNA_Extraction Data_Interpretation Interpret Results and Compare Cultivars Electrolyte_Leakage->Data_Interpretation cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR for 16-kDa Genes cDNA_Synthesis->qPCR qPCR->Data_Interpretation

References

Technical Support Center: Peritoxin A Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Peritoxin A. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a host-selective mycotoxin produced by the fungus Periconia circinata. It is a low-molecular-weight, chlorinated peptide.[1][2] Its primary mechanism of action is to induce toxicity in susceptible genotypes of sorghum (Sorghum bicolor) that carry the semi-dominant gene, Pc.[1] The toxin is believed to interact with a proteinaceous receptor on or near the cell surface, which then interferes with a signal transduction pathway, leading to disease symptoms.[1]

Q2: What are the characteristic symptoms of this compound toxicity in susceptible sorghum?

A2: At nanomolar concentrations (5–500 nM), this compound can induce a range of symptoms in susceptible sorghum genotypes, including:

  • Inhibition of primary root growth

  • Cessation of mitosis

  • Induction of electrolyte leakage

  • Enhanced synthesis of a specific group of 16-kDa proteins and their corresponding mRNAs[1]

Q3: Are there resistant genotypes of sorghum to this compound?

A3: Yes, sorghum genotypes that are resistant to Periconia circinata infection are also insensitive to this compound. The resistance is associated with the absence of the susceptible Pc gene. Near-isogenic lines of sorghum, such as the susceptible 'Colby' (Pc Pc) and the 'Resistant Colby' (pc pc), are often used in comparative studies.

Q4: What are the recommended storage conditions for this compound?

A4: As a peptide-based mycotoxin, this compound should be handled with care to ensure its stability. While specific stability data for this compound is not widely published, general guidelines for peptide storage should be followed. Lyophilized this compound should be stored desiccated at -20°C. For short-term storage in solution, it is recommended to prepare aliquots in a suitable solvent and store them at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific problems that may arise during experimental procedures involving this compound.

Low or No Bioactivity of this compound Extract
Potential Cause Troubleshooting Step
Incorrect Fungal Strain: Confirm that you are using a pathogenic, toxin-producing (Tox+) strain of Periconia circinata. Non-pathogenic (Tox-) strains do not produce peritoxins.
Suboptimal Culture Conditions: This compound production is sensitive to culture conditions. It is typically not produced in aerated shake cultures and is suppressed in standing cultures in Erlenmeyer flasks. Optimal production is often achieved in stale, standing cultures in glass prescription or Roux bottles.
Improper Extraction/Purification: Ensure that the extraction and purification protocol is appropriate for a chlorinated peptide. Inefficient extraction or degradation during purification can lead to loss of activity.
Degradation During Storage: Verify that the purified toxin has been stored correctly (lyophilized at -20°C). Improper storage can lead to degradation and loss of bioactivity.
Inconsistent Results in Sorghum Root Growth Inhibition Assay
Potential Cause Troubleshooting Step
Genetic Variability in Sorghum Seeds: Use a certified and genetically pure line of a susceptible sorghum genotype to minimize biological variability.
Inconsistent Seed Germination: Standardize the seed germination process. Ensure uniform temperature, light, and moisture conditions for all seeds. Select seedlings of a consistent size for the assay.
Variable Toxin Concentration: Prepare fresh dilutions of this compound for each experiment from a carefully prepared stock solution. Ensure thorough mixing.
Environmental Fluctuations: Maintain consistent temperature, light, and humidity in the growth chamber or incubator where the assay is being performed.
Inaccurate Measurement of Root Length: Use a consistent method for measuring root length. Digital imaging and analysis software can improve accuracy and reduce operator bias.

Quantitative Data

The following table summarizes the effective concentration range of this compound for inducing toxic effects in susceptible sorghum genotypes.

Parameter Effective Concentration Range Observed Effect
General Toxicity5–500 nMReproduces disease symptoms
Root Growth Inhibition5–500 nMSignificant inhibition of primary root growth
Electrolyte Leakage5–500 nMInduction of ion leakage from root cells
Minimum Effective DoseAs low as 1 ng/mLHost-selective toxicity observed

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Periconia circinata Culture

1. Fungal Culture:

  • Inoculate a pathogenic (Tox+) strain of Periconia circinata into glass prescription bottles containing 100 mL of liquid modified Fries' medium supplemented with 0.1% yeast extract.
  • Incubate the cultures as still, standing cultures at 25°C in the dark for at least 20 days to allow for maximal toxin accumulation.

2. Extraction:

  • After the incubation period, separate the fungal mycelium from the culture fluid by filtration.
  • The culture fluid contains the secreted this compound. This fluid can be used directly for some bioassays or can be further purified.

3. HPLC Purification:

  • Filter the culture fluid through a 0.45 µm filter before HPLC analysis.
  • Use a C18 reversed-phase HPLC column.
  • Elute the metabolites using a gradient of 3% to 60% acetonitrile in distilled water containing 0.1% trifluoroacetic acid over 60 minutes at a flow rate of 1 mL/min.
  • Monitor the elution profile using a photodiode array detector. This compound can be identified by comparing its retention time to an authentic standard.
  • Collect the fractions corresponding to the this compound peak for use in bioassays.

Protocol 2: Sorghum Root Growth Inhibition Bioassay

1. Seed Germination:

  • Surface-sterilize seeds of a susceptible sorghum genotype (e.g., 'Colby').
  • Germinate the seeds on moist filter paper in petri dishes in the dark at a constant temperature (e.g., 28°C) until the primary roots are approximately 10-20 mm in length.

2. Toxin Treatment:

  • Prepare a dilution series of purified this compound in a suitable buffer or sterile distilled water. Include a negative control (buffer or water only).
  • Transfer germinated seedlings to vials or small tubes containing the different concentrations of this compound solution, ensuring the roots are fully submerged.

3. Incubation:

  • Incubate the seedlings in a controlled environment (e.g., growth chamber with a defined light/dark cycle and constant temperature) for a specified period (e.g., 48-72 hours).

4. Data Collection and Analysis:

  • After the incubation period, carefully remove the seedlings and measure the length of the primary root.
  • Calculate the percentage of root growth inhibition for each concentration relative to the negative control.
  • Plot the concentration-response curve to determine the EC50 (half-maximal effective concentration).

Protocol 3: Electrolyte Leakage Assay

1. Seedling Preparation:

  • Grow susceptible sorghum seedlings as described in the root growth inhibition bioassay.

2. Toxin Treatment:

  • Excise root tips of a uniform length from the seedlings.
  • Wash the excised root tips thoroughly with deionized water to remove surface electrolytes.
  • Incubate the root tips in solutions containing different concentrations of this compound. Include a negative control (deionized water).

3. Measurement of Electrolyte Leakage:

  • At various time points, measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity indicates electrolyte leakage from the damaged cells.

4. Data Analysis:

  • Plot the change in conductivity over time for each this compound concentration. This will provide a measure of the rate and extent of membrane damage.

Visualizations

experimental_workflow cluster_extraction This compound Production & Extraction cluster_bioassay Bioassays Fungal Culture Fungal Culture Filtration Filtration Fungal Culture->Filtration 20 days Crude Extract Crude Extract Filtration->Crude Extract HPLC Purification HPLC Purification Crude Extract->HPLC Purification Purified Toxin Purified Toxin HPLC Purification->Purified Toxin Root Growth Assay Root Growth Assay Purified Toxin->Root Growth Assay Apply to seedlings Electrolyte Leakage Assay Electrolyte Leakage Assay Purified Toxin->Electrolyte Leakage Assay Apply to root tips

Caption: Experimental workflow for this compound production and bioactivity testing.

signaling_pathway This compound This compound Pc Gene Product (Receptor) Pc Gene Product (Receptor) This compound->Pc Gene Product (Receptor) Binds to Signal Transduction Cascade Signal Transduction Cascade Pc Gene Product (Receptor)->Signal Transduction Cascade Activates Altered Gene Expression Altered Gene Expression Signal Transduction Cascade->Altered Gene Expression Leads to Cellular Damage Cellular Damage Signal Transduction Cascade->Cellular Damage Increased 16-kDa Proteins Increased 16-kDa Proteins Altered Gene Expression->Increased 16-kDa Proteins Symptoms Symptoms Increased 16-kDa Proteins->Symptoms Cellular Damage->Symptoms e.g., Electrolyte Leakage

Caption: Hypothesized signaling pathway of this compound in susceptible sorghum.

References

Technical Support Center: Synthesis of Peritoxin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Peritoxin A analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic efforts. This compound, a potent host-selective toxin, possesses a complex chemical architecture, featuring a polychlorinated cyclopropane ring, a functionalized caprolactam, and a peptide backbone.[1][2] Its intricate structure presents significant synthetic hurdles.

This guide is structured to address key stages of a potential synthetic route. While a complete total synthesis of this compound has not been reported in the literature, this resource draws upon established synthetic methodologies for analogous structural motifs to provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound analogs?

A1: The primary challenges in synthesizing this compound analogs can be categorized into three main areas:

  • Stereoselective construction of the polychlorinated cyclopropane core: Introducing multiple chlorine atoms with precise stereochemistry on a strained cyclopropane ring is a significant hurdle.

  • Synthesis of the functionalized caprolactam moiety: The caprolactam ring in this compound is substituted with various functional groups, requiring a carefully planned synthetic sequence.

  • Peptide coupling and fragment assembly: The coupling of the complex polyketide-like cyclopropane fragment with the peptide and caprolactam portions can be inefficient due to steric hindrance and competing side reactions.

  • Purification and handling: The final analogs are likely to be polar and potentially unstable, making purification and handling challenging.

Q2: Are there any reported total syntheses of this compound?

A2: To date, a completed total synthesis of this compound has not been published in peer-reviewed literature. Therefore, the troubleshooting guides provided here are based on synthetic strategies for similar natural products and structural motifs.

Q3: What analytical techniques are best suited for characterizing this compound analogs?

A3: A combination of high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) will be essential for structural elucidation and stereochemical assignment. Due to the presence of multiple stereocenters, comparison with computationally predicted NMR spectra could also be beneficial.

Troubleshooting Guides

Stereoselective Synthesis of the Polychlorinated Cyclopropane Core

The construction of the densely functionalized and chlorinated cyclopropane ring is arguably one of the most challenging aspects of any synthetic approach to this compound analogs.

Problem: Low diastereoselectivity in cyclopropanation reactions.

  • Possible Cause: The chosen cyclopropanation method may not be suitable for the specific substrate, leading to a mixture of diastereomers that are difficult to separate.

  • Troubleshooting/Solution:

    • Directed Cyclopropanation: Employ substrates with directing groups, such as allylic alcohols, to guide the stereochemical outcome of Simmons-Smith or related cyclopropanation reactions.

    • Chiral Catalysts: Utilize chiral catalysts, for example in transition-metal-catalyzed cyclopropanations, to induce asymmetry and favor the formation of the desired stereoisomer.

    • Substrate Control: Modify the substrate to introduce bulky protecting groups that can bias the facial selectivity of the cyclopropanation reaction.

Problem: Difficulty in the stereoselective introduction of chlorine atoms.

  • Possible Cause: Direct chlorination of the cyclopropane ring or its precursors can be unselective and lead to a mixture of regio- and stereoisomers.

  • Troubleshooting/Solution:

    • Use of Chiral Chlorinating Agents: Employ chiral electrophilic chlorinating agents to achieve enantioselective or diastereoselective chlorination.

    • Neighboring Group Participation: Design the synthetic route to take advantage of neighboring group participation to direct the stereochemical outcome of chlorination reactions.

    • Pre-functionalization: Introduce a functional group that can be stereoselectively replaced by a chlorine atom, for example, through an SN2 reaction on a suitable leaving group.

Experimental Protocol: General Procedure for a Directed Simmons-Smith Cyclopropanation

  • To a solution of the allylic alcohol precursor in an anhydrous ethereal solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethylzinc (Et₂Zn).

  • Cool the reaction mixture to 0 °C.

  • Add diiodomethane (CH₂I₂) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G

Caption: Troubleshooting workflow for low diastereoselectivity in cyclopropanation.

Synthesis of the Functionalized Caprolactam Moiety

The synthesis of the substituted caprolactam ring requires careful planning to install the necessary functional groups with the correct stereochemistry.

Problem: Low yield in caprolactam ring formation.

  • Possible Cause: The cyclization precursor may be sterically hindered, or the reaction conditions may not be optimal for the ring-closing reaction.

  • Troubleshooting/Solution:

    • High Dilution Conditions: Perform the cyclization reaction under high dilution to minimize intermolecular side reactions and favor the desired intramolecular cyclization.

    • Choice of Coupling Reagent: For amide bond formation leading to the lactam, screen a variety of modern peptide coupling reagents to find one that is effective for the specific substrate.[3]

    • Alternative Ring-Closing Strategies: Explore different ring-closing strategies, such as ring-closing metathesis (RCM) followed by reduction, if a direct lactamization is proving difficult.

Problem: Epimerization at stereocenters during synthesis.

  • Possible Cause: Basic or acidic conditions used in the synthetic sequence can lead to the loss of stereochemical integrity at sensitive positions.

  • Troubleshooting/Solution:

    • Mild Reaction Conditions: Whenever possible, use mild and neutral reaction conditions to avoid epimerization.

    • Protecting Group Strategy: Carefully choose protecting groups that can be removed under conditions that do not compromise the stereochemistry of the molecule.

    • Order of Steps: Plan the synthetic sequence to introduce sensitive stereocenters as late as possible to minimize their exposure to harsh reaction conditions.

G

Caption: General workflow for the synthesis of a functionalized caprolactam.

Coupling of Peptide and Polyketide Fragments

The formation of the amide bond between the complex cyclopropane-containing acid and the peptide/caprolactam amine can be a low-yielding step.

Problem: Inefficient peptide coupling.

  • Possible Cause: Steric hindrance around the carboxylic acid of the polyketide fragment or the amine of the peptide fragment can significantly slow down the coupling reaction.

  • Troubleshooting/Solution:

    • Screening of Coupling Reagents: Test a wide range of modern peptide coupling reagents, including phosphonium- and immonium-based reagents, which are known to be effective for hindered couplings.[3][4][5]

    • Activation Method: Optimize the activation of the carboxylic acid. The use of additives such as HOBt or HOAt can improve the efficiency of the coupling reaction.

    • Reaction Conditions: Vary the solvent, temperature, and reaction time to find the optimal conditions for the coupling. In some cases, microwave-assisted synthesis can accelerate slow coupling reactions.

Problem: Racemization during coupling.

  • Possible Cause: The activation of the carboxylic acid can sometimes lead to racemization of the adjacent stereocenter.

  • Troubleshooting/Solution:

    • Use of Racemization Suppressants: Additives like HOBt or HOAt not only improve coupling efficiency but also help to suppress racemization.

    • Choice of Coupling Reagent: Some coupling reagents are known to cause less racemization than others. For example, phosphonium-based reagents are often preferred over carbodiimides in this regard.[3]

    • Temperature Control: Perform the coupling reaction at low temperatures to minimize the rate of racemization.

Purification and Handling of Final Analogs

The final this compound analogs are expected to be complex, polar molecules that may be difficult to purify and handle.

Problem: Difficulty in purifying the final product.

  • Possible Cause: The final product may have similar polarity to byproducts and unreacted starting materials, making chromatographic separation challenging. The compound may also be unstable on silica gel.

  • Troubleshooting/Solution:

    • Orthogonal Purification Methods: Use a combination of different purification techniques. For example, normal-phase chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) can be a powerful combination.

    • Alternative Stationary Phases: If silica gel is not suitable, consider using other stationary phases such as alumina, or chemically modified silica (e.g., C18 for reversed-phase).

    • Crystallization: If the final product is a solid, attempting to crystallize it can be an excellent method for purification.

Problem: Decomposition of the final product upon storage.

  • Possible Cause: The complex functionality of this compound analogs may make them susceptible to degradation over time, especially if exposed to light, air, or moisture.

  • Troubleshooting/Solution:

    • Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon), at low temperature (e.g., -20 °C or -80 °C), and protected from light.

    • Use of Antioxidants: If oxidative degradation is a concern, consider storing the compound in the presence of a small amount of an antioxidant.

    • pH Control: If the compound is sensitive to acid or base, ensure that it is stored in a neutral state, for example, by removing all traces of acidic or basic residues from the purification process.

G

Caption: A potential multi-step purification strategy for this compound analogs.

Disclaimer: The information provided in this technical support center is intended for guidance and is based on general principles of organic synthesis. The synthesis of this compound analogs is a complex and challenging endeavor, and the specific outcomes of the suggested troubleshooting strategies may vary depending on the exact nature of the molecules and reaction conditions. Researchers should always exercise caution and perform small-scale test reactions before scaling up.

References

Minimizing off-target effects of Peritoxin A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Peritoxin A is a hypothetical compound developed for illustrative purposes within this technical support guide. The information provided is based on established principles of kinase inhibitor pharmacology and is intended to guide researchers on best practices for using potent and selective small-molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, ATP-competitive small molecule inhibitor of the Serine/Threonine kinase, TKA (Target Kinase Alpha). TKA is a critical component of the MAPK signaling cascade, playing a key role in cell proliferation and survival. This compound is designed for high selectivity towards TKA.

Q2: What are the known off-target effects of this compound?

While designed for TKA specificity, in vitro kinase profiling has shown that at higher concentrations, this compound can inhibit other kinases that share structural homology in the ATP-binding pocket. The most significant off-targets are TKB (Target Kinase Beta) and TKG (Target Kinase Gamma). It is crucial to use this compound at the lowest effective concentration to minimize these off-target effects.[1][2]

Q3: What is the recommended working concentration for this compound in cell-based assays?

The optimal working concentration is highly dependent on the cell type and the specific experimental conditions. We strongly recommend performing a dose-response curve to determine the minimal concentration of this compound that achieves the desired inhibition of TKA phosphorylation without significantly affecting off-target kinases.[3][4][5] A starting point for most cell lines is between 10 nM and 100 nM.

Q4: How can I be sure the observed phenotype in my experiment is due to the inhibition of TKA and not an off-target effect?

This is a critical question in pharmacological studies. The most rigorous approach is to perform a "rescue" experiment. This involves expressing a form of TKA that is resistant to this compound in your cells. If the observed phenotype is reversed upon expression of the resistant TKA, it strongly suggests the effect is on-target. Additionally, using a structurally unrelated TKA inhibitor with a different off-target profile can help confirm the phenotype.

Troubleshooting Guide

Issue / ObservationPossible CauseRecommended Action
No effect of this compound on the downstream signaling of TKA. 1. This compound concentration is too low. 2. The specific cell line is resistant to this compound. 3. This compound has degraded.1. Perform a dose-response curve to find the optimal concentration. 2. Confirm TKA expression in your cell line. 3. Use a fresh aliquot of this compound.
Unexpected or contradictory cellular phenotype observed. 1. Off-target effects at the concentration used. 2. The phenotype is a result of inhibiting a kinase other than TKA.1. Lower the concentration of this compound. 2. Perform a rescue experiment with a this compound-resistant TKA mutant. 3. Use a structurally different TKA inhibitor to see if the phenotype is recapitulated.
High cell toxicity or cell death observed. 1. This compound concentration is too high, leading to broad off-target inhibition.[6] 2. TKA is essential for the survival of the specific cell line.1. Significantly lower the concentration of this compound and perform a viability assay. 2. This may be an on-target effect. Confirm by performing a rescue experiment.
Variability in results between experiments. 1. Inconsistent this compound concentration. 2. Differences in cell passage number or confluency. 3. Inconsistent incubation times.1. Prepare fresh dilutions of this compound for each experiment. 2. Standardize cell culture conditions. 3. Ensure precise timing of all experimental steps.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibition profile of this compound. The IC50 is the concentration of an inhibitor required for 50% inhibition of the kinase activity in vitro.[7][8] The Ki is the inhibition constant, which reflects the binding affinity of the inhibitor to the kinase.[8][9]

Kinase TargetIC50 (nM)Ki (nM)Notes
TKA (On-Target) 5 2.5 High Potency
TKB (Off-Target)1507530-fold less potent than TKA
TKG (Off-Target)500250100-fold less potent than TKA
Other Kinases>10,000>5,000Negligible inhibition at typical working concentrations

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Dose-Response Curve and Western Blot

This protocol will help you identify the lowest concentration of this compound that effectively inhibits TKA in your cell line.

  • Cell Seeding: Plate your cells of interest in a 6-well plate and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment: Prepare serial dilutions of this compound (e.g., 1000 nM, 500 nM, 250 nM, 100 nM, 50 nM, 10 nM, 1 nM, and a DMSO vehicle control). Treat the cells with the different concentrations for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[10][11][12]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[13]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of TKA's direct downstream substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.[10]

    • Strip and re-probe the membrane for total TKA and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify the band intensities and plot the ratio of phosphorylated substrate to total TKA against the log of this compound concentration. The optimal concentration is the lowest dose that gives maximal inhibition of substrate phosphorylation.

Protocol 2: Validating On-Target Effects with a Rescue Experiment

This protocol is designed to confirm that the observed cellular phenotype is a direct result of TKA inhibition.

  • Generate Resistant Mutant: Create a plasmid expressing a version of TKA with a mutation in the ATP-binding pocket that confers resistance to this compound (e.g., a "gatekeeper" mutation). This mutant should still be catalytically active.

  • Transfection: Transfect your cells of interest with either the resistant TKA plasmid or an empty vector control.

  • This compound Treatment: After allowing time for protein expression (e.g., 24-48 hours), treat both sets of cells (those with the resistant TKA and the empty vector controls) with the previously determined optimal concentration of this compound.

  • Phenotypic Assay: Perform the assay that measures your phenotype of interest (e.g., cell proliferation assay, migration assay, etc.).

  • Analysis: If the phenotype observed in the empty vector control cells treated with this compound is reversed or significantly diminished in the cells expressing the resistant TKA, it provides strong evidence that the effect is on-target.

Visualizations

TKA_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Upstream Kinase Upstream Kinase Receptor Tyrosine Kinase->Upstream Kinase TKA (Target Kinase Alpha) TKA (Target Kinase Alpha) Upstream Kinase->TKA (Target Kinase Alpha) Activates Downstream Substrate Downstream Substrate TKA (Target Kinase Alpha)->Downstream Substrate Phosphorylates Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival This compound This compound This compound->TKA (Target Kinase Alpha) Inhibits

Caption: The TKA Signaling Pathway and the inhibitory action of this compound.

Off_Target_Workflow cluster_0 Initial Experiments cluster_1 Troubleshooting & Validation A 1. Determine IC50 for TKA (Dose-Response Curve) B 2. Observe Cellular Phenotype at optimal concentration A->B C Unexpected Phenotype? B->C D Lower this compound Concentration C->D Yes E Perform Rescue Experiment (Resistant TKA Mutant) C->E Yes F Use Structurally Different TKA Inhibitor C->F Yes D->B Re-evaluate G Phenotype Confirmed On-Target E->G Rescued H Phenotype Likely Off-Target E->H Not Rescued F->G Phenotype Matches F->H Phenotype Differs

Caption: Experimental workflow for minimizing and validating off-target effects.

Troubleshooting_Logic Start Start: Unexpected Experimental Result Q1 Is p-Substrate inhibited in Western Blot? Start->Q1 A1 Check this compound integrity and concentration. Increase dose. Q1->A1 No Q2 Is the phenotype consistent with known TKA function? Q1->Q2 Yes A2 Consider off-target effects. Lower concentration. Q2->A2 No A3 Proceed with on-target validation experiments (e.g., rescue). Q2->A3 Yes

Caption: A logical diagram for troubleshooting unexpected experimental outcomes.

References

Enhancing the solubility of Peritoxin A for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals encountering solubility issues with Peritoxin A in in vitro studies. The following sections offer frequently asked questions and troubleshooting advice to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a host-specific toxin produced by the fungal pathogen Periconia circinata[1]. Its complex chemical structure suggests it is likely a hydrophobic molecule, which often leads to poor solubility in aqueous solutions like cell culture media.[2][3] For in vitro studies, achieving a stable and homogenous solution is critical to ensure accurate and consistent dosing of cells.

Q2: What is the first-choice solvent for preparing a this compound stock solution?

For poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is a common and effective first-choice solvent due to its high capacity for dissolving a wide range of hydrophobic molecules.[3][4] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: What is the maximum final concentration of DMSO permissible in my cell culture?

The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid solvent-induced toxicity. For DMSO, most cell lines can tolerate concentrations up to 0.5% (v/v), but it is crucial to determine the specific tolerance of your cell line. It is best practice to keep the final DMSO concentration at or below 0.1% if possible. A solvent toxicity control should always be included in your experimental design.

Q4: Are there alternative solvents to DMSO?

Yes, other organic solvents can be used, such as ethanol, methanol, or N,N-Dimethylformamide (DMF).[5][6] The choice of solvent depends on the specific properties of the compound and the experimental system. It is always necessary to test the solubility of this compound in small amounts of the chosen solvent first and to run appropriate solvent controls to check for effects on cell viability and function.[7]

Troubleshooting Guide

Q5: My this compound precipitated after I added it to my aqueous cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or medium is a common issue with hydrophobic compounds. This troubleshooting workflow can help you address the problem.

G start Precipitation Observed in Media check_conc Is the final solvent concentration >0.5%? start->check_conc reduce_stock Lower the stock concentration and repeat dilution. check_conc->reduce_stock  Yes vortex Vortex vigorously during dilution. check_conc->vortex  No reduce_stock->vortex no_precip Solution is stable. Proceed with experiment. consider_cosolvent Consider using a co-solvent system (e.g., with Pluronic F-68). fail Precipitation persists. Consider alternative formulation (e.g., complexation with cyclodextrins). consider_cosolvent->fail warm Gently warm the medium (e.g., to 37°C) before adding stock. vortex->warm final_check Did precipitation resolve? warm->final_check final_check->no_precip  Yes final_check->consider_cosolvent  No

Caption: Troubleshooting workflow for this compound precipitation.

Q6: I'm observing cellular toxicity that I suspect is from the solvent. How can I confirm and mitigate this?

To determine if the observed toxicity is from the solvent, you must include a "vehicle control" in your experiment. This control should contain the highest concentration of the solvent (e.g., 0.5% DMSO) used in your treatment groups, but without this compound. If the vehicle control shows significant toxicity, you need to reduce the final solvent concentration. This can be achieved by lowering the concentration of your this compound stock solution, which will require adding a larger volume to the medium to achieve the same final concentration of the toxin, but a lower concentration of the solvent.

Experimental Protocols & Data

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general procedure for solubilizing this compound for a typical in vitro cell culture experiment.

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Working Solution A Weigh this compound powder. B Add 100% DMSO to create a high-concentration stock (e.g., 10 mM). A->B C Vortex until fully dissolved. Visually inspect for particulates. B->C D Aliquot and store at -20°C or -80°C. C->D E Thaw a stock aliquot. F Warm cell culture medium to 37°C. E->F G Perform serial dilutions of the stock into the pre-warmed medium. F->G H Vortex gently between dilutions. G->H I Ensure final DMSO concentration is non-toxic (e.g., ≤0.1%). H->I

Caption: General workflow for preparing this compound solutions.

Table 1: Recommended Solvents for Hydrophobic Compounds

While specific data for this compound is unavailable, this table summarizes common solvents used for poorly soluble compounds in in vitro research.[5][6][8][9]

SolventRecommended Max. Stock Conc.Recommended Max. Final Conc. (in media)Notes
Dimethyl Sulfoxide (DMSO) 10-50 mM≤ 0.5% (ideally ≤ 0.1%)Most common; can affect cell differentiation and has known toxicities at higher concentrations.
Ethanol (EtOH) 10-50 mM≤ 0.5%Can induce metabolic changes in some cell lines.
Methanol (MeOH) 10-50 mM≤ 0.1%Generally more toxic than ethanol. Use with caution.
N,N-Dimethylformamide (DMF) 10-50 mM≤ 0.1%Effective solvent but can be toxic; handle with care.

Note: These are general guidelines. The optimal solvent and concentrations must be determined empirically for your specific compound and cell line.

Signaling Pathways

Hypothetical Mechanism of Action

The specific molecular targets and signaling pathways affected by this compound are not well-documented. However, many cytotoxic natural products induce cell death through common pathways such as apoptosis. The diagram below illustrates a hypothetical pathway.

G PeritoxinA This compound (Hypothetical) Cell Cell Membrane PeritoxinA->Cell Enters Cell Mito Mitochondrial Stress Cell->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothetical signaling pathway for a cytotoxic agent.

References

Validation & Comparative

Validating the Pro-Apoptotic Activity of Peritoxin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the pro-apoptotic activity of a novel compound, designated here as Peritoxin A. The methodologies and data presentation formats outlined below offer a standardized approach to compare the efficacy of this compound against other known pro-apoptotic agents, supported by detailed experimental protocols and visual representations of key cellular pathways.

Comparative Analysis of Pro-Apoptotic Efficacy

To objectively assess the pro-apoptotic potential of this compound, a systematic comparison with established apoptosis-inducing agents is crucial. The following tables provide a template for summarizing quantitative data from key assays.

Table 1: IC50 Values for Cell Viability in Cancer Cell Lines

This table compares the concentration of each compound required to inhibit the growth of cancer cells by 50% over a 48-hour period. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM) after 48h
This compound MCF-7 [Insert Data]
HeLa [Insert Data]
K562 [Insert Data]
Doxorubicin (Control)MCF-7[Reference Value]
HeLa[Reference Value]
K562[Reference Value]
Staurosporine (Control)MCF-7[Reference Value]
HeLa[Reference Value]
K562[Reference Value]

Table 2: Quantification of Apoptotic Cells by Annexin V/Propidium Iodide Staining

This table presents the percentage of early and late apoptotic cells following treatment with each compound for 24 hours, as determined by flow cytometry.[1][2][3]

Compound (at IC50)Cell LineEarly Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
This compound MCF-7 [Insert Data][Insert Data]
HeLa [Insert Data][Insert Data]
Doxorubicin (Control)MCF-7[Reference Value][Reference Value]
HeLa[Reference Value][Reference Value]
Staurosporine (Control)MCF-7[Reference Value][Reference Value]
HeLa[Reference Value][Reference Value]

Table 3: Caspase-3/7 Activity Assay

This table displays the fold increase in caspase-3/7 activity, key executioner caspases in apoptosis, after 12 hours of treatment.

Compound (at IC50)Cell LineFold Increase in Caspase-3/7 Activity (vs. Untreated Control)
This compound MCF-7 [Insert Data]
HeLa [Insert Data]
Doxorubicin (Control)MCF-7[Reference Value]
HeLa[Reference Value]
Staurosporine (Control)MCF-7[Reference Value]
HeLa[Reference Value]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and control compounds for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[2] Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[1][2]

  • Procedure:

    • Seed cells (1 x 10⁶ cells) in a T25 culture flask and treat with the respective compounds at their IC50 concentrations for 24 hours.[1]

    • Harvest both adherent and floating cells and wash twice with cold PBS.[1]

    • Resuspend the cell pellet in 1X Annexin-binding buffer.[3]

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[3]

    • Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[2]

3. Caspase-3/7 Activity Assay

  • Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and caspase-7, generating a luminescent signal.

  • Procedure:

    • Seed cells in a 96-well white-walled plate and treat with the compounds for 12 hours.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Incubate at room temperature for 1 hour.

    • Measure the luminescence using a luminometer.

    • Calculate the fold increase in activity relative to untreated control cells.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the primary signaling pathways of apoptosis and a general workflow for validating the pro-apoptotic activity of a new compound.

G General Experimental Workflow for Validating Pro-Apoptotic Activity cluster_0 Initial Screening cluster_1 Apoptosis Confirmation cluster_2 Mechanism of Action A Compound Treatment (e.g., this compound) B Cell Viability Assay (e.g., MTT) A->B C Determine IC50 Value B->C D Annexin V/PI Staining C->D Use IC50 for further experiments E Flow Cytometry Analysis D->E F Quantify Apoptotic Cells E->F G Caspase Activity Assays (Caspase-3/7, -8, -9) F->G Investigate pathway H Western Blot Analysis (Bcl-2 family, Cytochrome c) G->H I Mitochondrial Membrane Potential Assay H->I

Caption: Workflow for validating pro-apoptotic activity.

G Major Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor Pathway) cluster_intrinsic Intrinsic Pathway (Mitochondrial Pathway) cluster_execution Execution Pathway ligand Death Ligands (e.g., FasL, TNF-α) receptor Death Receptors (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-caspase-8 → Caspase-8 disc->caspase8 caspase3 Pro-caspase-3 → Caspase-3 caspase8->caspase3 stress Intracellular Stress (e.g., DNA damage) bcl2 Bcl-2 Family Proteins (Bax, Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome caspase9 Pro-caspase-9 → Caspase-9 apoptosome->caspase9 caspase9->caspase3 execution Cleavage of Cellular Substrates caspase3->execution apoptosis Apoptosis execution->apoptosis

Caption: Overview of apoptotic signaling pathways.

References

A Comparative Analysis of Peritoxin A and Peritoxin B Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Peritoxin A and Peritoxin B, two host-specific mycotoxins produced by the fungal pathogen Periconia circinata. These toxins are known for their selective phytotoxicity towards susceptible genotypes of Sorghum bicolor, the causative agents of milo disease. This document summarizes the available quantitative data, details key experimental protocols for assessing their efficacy, and visualizes their proposed mechanism of action.

Quantitative Efficacy Data

While this compound and Peritoxin B have been identified as the primary toxic compounds responsible for milo disease, the available scientific literature often assesses their combined phytotoxic effects. Early studies, which successfully purified the toxic fractions, determined a potent inhibitory concentration for the mixed toxins. Subsequent research that resolved this compound and B did not report distinct efficacy values, suggesting a comparable level of phytotoxicity for both molecules.

The most definitive quantitative measure of efficacy comes from root growth inhibition bioassays on susceptible sorghum genotypes.

Toxin/Toxin MixtureEfficacy MeasureConcentrationTarget OrganismReference
Purified Peritoxins (A and B)50% Inhibition of Root Growth (IC50)1 ng/mLSorghum bicolor (susceptible genotype)Wolpert, T. J., & Dunkle, L. D. (1980)[1]

Experimental Protocols

The efficacy of this compound and Peritoxin B is primarily determined through phytotoxicity bioassays. The two most common methods cited in the literature are the root growth inhibition assay and the electrolyte leakage assay.

Root Growth Inhibition Bioassay

This assay provides a quantitative measure of the toxin's ability to inhibit plant growth, a key symptom of milo disease.

Objective: To determine the concentration of Peritoxins that causes a 50% reduction in the root growth of susceptible sorghum seedlings (IC50).

Methodology:

  • Seedling Preparation: Seeds of near-isogenic susceptible and resistant Sorghum bicolor cultivars are surface-sterilized and germinated in the dark on moist filter paper in petri dishes.

  • Toxin Exposure: After a set period of germination (e.g., 48-72 hours), seedlings with primary roots of a specified length are transferred to vials containing a range of concentrations of purified this compound, Peritoxin B, or a mixture, dissolved in a suitable buffer (e.g., 0.01 M KH2PO4). Control vials contain the buffer solution alone.[1]

  • Incubation: The seedlings are incubated under controlled conditions (e.g., constant temperature and light) for a defined period (e.g., 48-72 hours).

  • Measurement: The length of the primary root of each seedling is measured.

  • Data Analysis: The percentage of root growth inhibition is calculated for each toxin concentration relative to the control group. The IC50 value is then determined by plotting the inhibition percentage against the toxin concentration.

Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage caused by the toxins, which is an indicator of cytotoxicity.

Objective: To quantify the toxin-induced damage to cell membranes by measuring the leakage of electrolytes from plant tissues.

Methodology:

  • Plant Material: Root tips or leaf sections from susceptible and resistant sorghum seedlings are excised.

  • Toxin Treatment: The plant tissues are incubated in a solution containing a specific concentration of this compound or Peritoxin B. Control tissues are incubated in a solution without the toxins.

  • Conductivity Measurement: The electrical conductivity of the bathing solution is measured at various time points. An increase in conductivity indicates the leakage of electrolytes from the damaged cells.

  • Total Electrolyte Measurement: After the final time point, the tissues are typically boiled or frozen to cause complete cell lysis, and the total conductivity is measured.

  • Data Analysis: The electrolyte leakage is expressed as a percentage of the total electrolyte content.

Proposed Signaling Pathway and Experimental Workflow

The precise signaling cascade initiated by this compound and B is still under investigation, but research suggests a mechanism involving a receptor and subsequent alteration of gene expression.

Peritoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Peritoxin This compound / B Receptor Putative Protein Receptor Peritoxin->Receptor Binding Signal_Transduction Signal Transduction Cascade (Kinase Activity Implicated) Receptor->Signal_Transduction Activation Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Regulation Upregulation Upregulation of 16-kDa Proteins Gene_Expression->Upregulation Symptoms Disease Symptoms: - Root Growth Inhibition - Electrolyte Leakage - Necrosis Upregulation->Symptoms

Caption: Proposed signaling pathway for this compound and B in susceptible sorghum cells.

The experimental workflow to compare the efficacy of this compound and B generally follows a standardized procedure from toxin isolation to bioassay analysis.

Experimental_Workflow cluster_isolation Toxin Isolation and Purification cluster_bioassay Bioassay cluster_analysis Data Analysis Culture Fungal Culture of Periconia circinata Extraction Extraction of Culture Filtrate Culture->Extraction Purification HPLC Purification Extraction->Purification PtxA This compound Purification->PtxA PtxB Peritoxin B Purification->PtxB Treatment Seedling Treatment with This compound and B PtxA->Treatment PtxB->Treatment Sorghum Germination of Susceptible and Resistant Sorghum Seeds Sorghum->Treatment Incubation Controlled Incubation Treatment->Incubation Measurement Measurement of Root Growth or Electrolyte Leakage Incubation->Measurement Comparison Comparative Analysis of Efficacy (e.g., IC50 determination) Measurement->Comparison

Caption: General experimental workflow for comparing the efficacy of this compound and B.

References

Navigating the Challenges of Antibody Specificity: A Comparison Guide for Peritoxin A Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for accurate detection and quantification of target molecules. This guide provides a comprehensive overview of the potential cross-reactivity of antibodies raised against Peritoxin A, a mycotoxin produced by the fungus Periconia circinata. Due to the limited availability of specific experimental data on anti-Peritoxin A antibody cross-reactivity in publicly accessible literature, this guide focuses on the structural basis for potential cross-reactivity with its known analogs, Peritoxin B and Periconin B. It also offers detailed, representative protocols for the development and validation of immunoassays for small molecule toxins like this compound, equipping researchers with the necessary knowledge to produce and characterize their own specific antibodies.

Structural Homology: The Root of Potential Cross-Reactivity

The likelihood of an antibody cross-reacting with molecules other than its primary target is largely dependent on structural similarity. This compound, Peritoxin B, and Periconin B share a common core structure, with subtle variations that can influence antibody binding.

This compound and Peritoxin B are closely related analogs. The primary structural difference lies in the presence of a hydroxyl group on the butyl side chain of this compound, which is absent in Peritoxin B. This minor alteration may or may not be sufficient for a polyclonal antibody population to distinguish between the two molecules. Monoclonal antibodies, with their highly specific epitope recognition, would be more likely to differentiate between these two toxins, provided the epitope includes this variable region.

Periconin B shares the same molecular formula and core scaffold as the peritoxins but exhibits differences in the stereochemistry and attachment points of its functional groups. These structural isomers present a significant challenge for antibody specificity.

Below is a diagram illustrating the structural similarities and differences between these compounds.

G cluster_peritoxin_a This compound cluster_peritoxin_b Peritoxin B cluster_periconin_b Periconin B Peritoxin_A Peritoxin_A Peritoxin_B Peritoxin_B Peritoxin_A->Peritoxin_B Structural Analog (Difference in hydroxyl group) Periconin_B Periconin_B Peritoxin_A->Periconin_B Structural Isomer

Caption: Structural comparison of this compound, Peritoxin B, and Periconin B.

Immunoassay Development for Small Molecules: A General Workflow

Since this compound is a small molecule (hapten), it is not immunogenic on its own. To elicit an immune response and generate antibodies, it must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting conjugate is then used to immunize an animal model to produce antibodies.

The most common immunoassay format for detecting small molecules like this compound is the competitive enzyme-linked immunosorbent assay (cELISA) . In this format, the analyte in the sample competes with a labeled form of the analyte (or an analyte-protein conjugate) for binding to a limited number of antibody binding sites.

The following diagram illustrates the general workflow of a competitive ELISA.

G cluster_workflow Competitive ELISA Workflow A 1. Antibody Coating Anti-Peritoxin A antibodies are immobilized on a microplate well. B 2. Sample & Conjugate Addition Sample containing unknown this compound and a known amount of enzyme-labeled this compound are added. A->B C 3. Competitive Binding This compound in the sample competes with the enzyme-labeled this compound for antibody binding sites. B->C D 4. Washing Unbound molecules are washed away. C->D E 5. Substrate Addition Enzyme substrate is added. D->E F 6. Signal Development Enzyme converts the substrate to a colored product. The signal is inversely proportional to the amount of this compound in the sample. E->F

Caption: Workflow of a competitive enzyme-linked immunosorbent assay (cELISA).

Expected Cross-Reactivity Profile

Based on the structural analysis, the following cross-reactivity profile for antibodies raised against this compound would be anticipated:

Compound Expected Cross-Reactivity with Anti-Peritoxin A Antibodies Rationale
This compound 100%Target analyte
Peritoxin B HighHigh structural similarity, differing only by a single hydroxyl group. Polyclonal antibodies are very likely to show significant cross-reactivity.
Periconin B Moderate to LowShares the same core structure but with different stereochemistry and substituent arrangements. The degree of cross-reactivity would depend on the specific epitopes recognized by the antibodies.
Circinatin Low to NegligibleA precursor in the biosynthesis of peritoxins, but with a significantly different chemical structure.

Experimental Protocols

For research teams aiming to develop their own antibodies and immunoassays for this compound, the following are detailed, representative protocols.

Protocol 1: Hapten-Carrier Conjugation

This protocol describes the conjugation of a small molecule hapten (like this compound) to a carrier protein (KLH) to make it immunogenic.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of this compound:

    • Dissolve 10 mg of this compound in 1 ml of DMF.

    • Add a 1.5 molar excess of DCC and NHS.

    • Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl groups of this compound.

  • Conjugation to KLH:

    • Dissolve 20 mg of KLH in 5 ml of PBS.

    • Slowly add the activated this compound solution to the KLH solution while stirring.

    • Continue stirring at 4°C overnight.

  • Purification of the Conjugate:

    • Dialyze the reaction mixture against PBS at 4°C for 48 hours, with several changes of the buffer, to remove unconjugated hapten and coupling reagents.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or by observing a shift in the molecular weight on SDS-PAGE.

Protocol 2: Competitive ELISA (cELISA)

This protocol outlines the steps for a competitive ELISA to detect this compound in a sample.

Materials:

  • Anti-Peritoxin A antibody (polyclonal or monoclonal)

  • This compound standards

  • This compound-Enzyme conjugate (e.g., this compound-HRP)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme substrate (e.g., TMB for HRP)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the anti-Peritoxin A antibody in coating buffer to an optimal concentration (typically 1-10 µg/ml).

    • Add 100 µl of the antibody solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µl of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with wash buffer.

    • Add 50 µl of this compound standards or samples to the appropriate wells.

    • Add 50 µl of the this compound-enzyme conjugate (at a predetermined optimal dilution) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µl of the enzyme substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Measurement:

    • Add 50 µl of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Biological Significance and the Need for Specific Antibodies

This compound is a host-specific toxin that affects certain genotypes of sorghum, causing milo disease. Research suggests that this compound may induce programmed cell death in susceptible plants. While the precise molecular targets are not fully elucidated, understanding the mechanism of action of this toxin is crucial for developing disease-resistant crops. The development of highly specific antibodies against this compound would be a valuable tool for:

  • Disease Diagnostics: Rapid and accurate detection of the toxin in infected plants.

  • Food Safety: Monitoring for potential contamination of agricultural products.

  • Mechanism of Action Studies: Quantifying the toxin in cellular and subcellular fractions to understand its uptake, transport, and interaction with cellular components.

Given the structural similarities between this compound and its analogs, any immunoassay developed must be thoroughly validated for cross-reactivity to ensure accurate and reliable results. The information and protocols provided in this guide serve as a foundational resource for researchers embarking on the development of specific immunological tools for the study of this compound.

A Comparative Analysis of Peritoxin A and Victorin: Unraveling the Mechanisms of Two Potent Host-Selective Toxins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 30, 2025 – A comprehensive comparative guide on Peritoxin A and victorin, two host-selective toxins with significant impacts on agriculture, has been published today. This guide offers researchers, scientists, and drug development professionals an in-depth analysis of their biochemical properties, mechanisms of action, and the experimental protocols used to study them. The objective comparison, supported by quantitative data and detailed methodologies, provides a valuable resource for those working in plant pathology, toxicology, and the development of novel fungicides.

This compound, produced by the fungus Periconia circinata, is a potent phytotoxin that affects certain genotypes of sorghum. Victorin, secreted by the fungus Cochliobolus victoriae, is known for causing Victoria blight of oats. While both are products of fungal pathogens and exhibit high host selectivity, their molecular structures and mechanisms of action differ significantly.

Biochemical and Toxicological Properties: A Quantitative Comparison

A key aspect of this guide is the direct comparison of the quantitative measures of toxicity for this compound and victorin. This data, summarized in Table 1, highlights the potent nature of both toxins.

PropertyThis compoundVictorin
Producing Fungus Periconia circinataCochliobolus victoriae
Affected Host Sorghum (Sorghum bicolor)Oats (Avena sativa)
Chemical Class Chlorinated peptide-polyketide hybridHeterodetic cyclic peptide
Molecular Formula C₂₀H₂₉Cl₃N₄O₉C₃₁H₄₅Cl₃N₆O₁₃
Molecular Weight 575.8 g/mol 816.1 g/mol [1]
IC₅₀ 1 ng/mL (50% root growth inhibition in susceptible sorghum)[1][2]81 pM (50% inhibition of glycine decarboxylase complex)

Unraveling the Mechanisms of Action: Different Strategies to Overcome Host Defenses

This compound and victorin employ distinct strategies to induce cell death in their respective host plants. This guide provides a detailed examination of their signaling pathways, illustrated with diagrams to facilitate understanding.

This compound: Targeting a Putative Receptor and Altering Gene Expression

The precise molecular target of this compound is still under investigation, but evidence suggests it interacts with a proteinaceous receptor on the cell surface of susceptible sorghum genotypes. This interaction triggers a signaling cascade that leads to a significant alteration in gene expression. A hallmark of this compound toxicity is the enhanced synthesis of a group of 16-kDa proteins. The upregulation of these proteins is correlated with the development of disease symptoms, including electrolyte leakage and ultimately, cell death.

dot

PeritoxinA_Pathway PeritoxinA This compound Receptor Putative Protein Receptor PeritoxinA->Receptor Binds Signaling Signal Transduction Cascade Receptor->Signaling Activates GeneExpression Altered Gene Expression Signaling->GeneExpression Protein16kDa Increased Synthesis of 16-kDa Proteins GeneExpression->Protein16kDa Symptoms Electrolyte Leakage & Cell Death Protein16kDa->Symptoms Victorin_Pathway Victorin Victorin Thioredoxin Thioredoxin (TRX-h5) Victorin->Thioredoxin Covalently Binds LOV1 LOV1 (NLR Protein) Thioredoxin->LOV1 Activates DefenseResponse Hypersensitive-like Defense Response LOV1->DefenseResponse Mitochondria Mitochondrial Dysfunction DefenseResponse->Mitochondria RubiscoCleavage RuBisCO LSU Cleavage DefenseResponse->RubiscoCleavage Apoptosis Programmed Cell Death (DNA Laddering) DefenseResponse->Apoptosis PeritoxinA_Assay_Workflow A Prepare serial dilutions of this compound C Incubate seedlings in toxin solutions A->C B Germinate susceptible sorghum seeds B->C D Measure primary root length C->D E Calculate 50% inhibition concentration (IC₅₀) D->E Victorin_Assay_Workflow A Immobilize recombinant thioredoxin (TRX-h5) on a solid support B Incubate with varying concentrations of victorin A->B C Wash to remove unbound victorin B->C D Detect bound victorin (e.g., using labeled victorin or antibody) C->D E Determine binding affinity (Kd) D->E

References

Validating the Structure of Peritoxin A: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry for the structural validation of Peritoxin A, a mycotoxin produced by the fungus Periconia circinata. This compound is a hybrid molecule, featuring a complex structure that includes a peptide component and a chlorinated polyketide chain.[1][2] Accurate structural validation is paramount for understanding its biological activity and for the development of potential therapeutics. This document outlines the experimental protocols for mass spectrometry, presents a predicted fragmentation pattern for this compound, and compares this technique with alternative analytical methods, offering supporting data for each.

At a Glance: this compound Structural Data

ParameterValueSource
Molecular Formula C₂₅H₃₈Cl₂N₄O₉PubChem
Molecular Weight 625.5 g/mol PubChem
[M+H]⁺ (Observed) 626.5 m/zResearchGate
Key Structural Features Cyclic Peptide, Chlorinated PolyketidePNAS[3]

Mass Spectrometry for Structural Validation of this compound

Mass spectrometry is a powerful analytical technique for the structural elucidation of natural products like this compound. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to piece together its structure.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

A standard approach for analyzing this compound would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: this compound is extracted from fungal cultures and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

  • Chromatography: The purified sample is injected into an LC system. A C18 reversed-phase column is typically used, with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote protonation.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method for generating intact protonated molecules ([M+H]⁺) of this compound.

  • First Stage of Mass Analysis (MS1): The ion source directs the protonated molecules into the first mass analyzer (e.g., a quadrupole), which is set to isolate the [M+H]⁺ ion of this compound (m/z 626.5).

  • Fragmentation: The isolated precursor ions are then passed into a collision cell. Here, they are fragmented through collision-induced dissociation (CID) with an inert gas like argon or nitrogen. The collision energy is optimized to produce a rich spectrum of fragment ions.

  • Second Stage of Mass Analysis (MS2): The resulting fragment ions are directed into a second mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio, generating the MS/MS spectrum.

Predicted Fragmentation Pattern of this compound

While specific published fragmentation data for this compound is limited, a predicted fragmentation pattern can be inferred based on its known structure and the general principles of peptide and polyketide fragmentation. The primary sites of fragmentation are expected to be the amide bonds of the peptide backbone and the weaker bonds within the chlorinated polyketide chain.

Diagram: Predicted Fragmentation Pathway of this compound

PeritoxinA_Fragmentation M This compound [M+H]⁺ m/z 626.5 F1 Loss of H₂O [M+H-18]⁺ M->F1 F2 Loss of CO [M+H-28]⁺ M->F2 F3 Cleavage of Peptide Bond 1 M->F3 F4 Cleavage of Peptide Bond 2 M->F4 F5 Loss of HCl [M+H-36]⁺ M->F5 F6 Side Chain Cleavage M->F6

Caption: Predicted fragmentation of this compound in MS/MS.

Comparison with Alternative Structural Validation Techniques

While mass spectrometry is a primary tool, a comprehensive structural validation of a novel compound like this compound often requires complementary techniques.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. Tandem MS provides structural information through fragmentation.High sensitivity, requires small sample amounts, provides molecular weight and fragmentation data for structural confirmation.Does not provide stereochemical information, fragmentation of cyclic peptides can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of atoms and their connectivity.Provides detailed 3D structural information, including stereochemistry and conformation. Essential for de novo structure elucidation.[4]Lower sensitivity than MS, requires larger amounts of pure sample, complex spectra for large molecules.
X-ray Crystallography Determines the 3D arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Provides the absolute and unambiguous 3D structure.Requires the ability to grow high-quality single crystals, which can be a significant challenge for complex natural products.

Experimental Workflow for Structural Elucidation

The structural validation of a natural product like this compound typically follows a multi-step workflow, integrating various analytical techniques.

Diagram: Workflow for this compound Structure Validation

Workflow cluster_extraction Extraction & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Fungal_Culture Fungal_Culture Extraction Extraction Fungal_Culture->Extraction HPLC_Purification HPLC_Purification Extraction->HPLC_Purification MS_Analysis MS_Analysis HPLC_Purification->MS_Analysis NMR_Analysis NMR_Analysis HPLC_Purification->NMR_Analysis Fragmentation_Analysis Fragmentation_Analysis MS_Analysis->Fragmentation_Analysis 2D_NMR_Correlation 2D_NMR_Correlation NMR_Analysis->2D_NMR_Correlation Structure_Elucidation Structure_Elucidation Fragmentation_Analysis->Structure_Elucidation 2D_NMR_Correlation->Structure_Elucidation Final_Structure Final_Structure Structure_Elucidation->Final_Structure Confirmation

Caption: Integrated workflow for structural validation.

References

Comparative Phytotoxicity of Peritoxin A in Different Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the phytotoxic effects of Peritoxin A, a host-selective toxin produced by the fungus Periconia circinata, across different plant species. The information is intended for researchers, scientists, and drug development professionals investigating plant-pathogen interactions and potential herbicidal compounds.

Executive Summary

This compound is a potent phytotoxin known to cause milo disease in susceptible genotypes of sorghum (Sorghum bicolor).[1] Its mode of action is characterized by high host selectivity, with significant toxic effects observed in specific sorghum varieties, while other plant species have not been reported to exhibit similar sensitivity. This guide synthesizes the available experimental data on the phytotoxicity of this compound, details the methodologies used to assess its effects, and presents a putative signaling pathway for its mode of action.

Data on Phytotoxicity

The primary and most pronounced phytotoxic effects of this compound have been documented in susceptible sorghum genotypes. There is a notable lack of published data on the effects of this compound on other plant species such as maize, wheat, or rice. This suggests a very narrow host range for the toxin.

Table 1: Phytotoxic Effects of this compound on Susceptible Sorghum Genotypes

ParameterObservationConcentrationReference
Root Growth Inhibition of primary root growth5–500 nM[1]
Cellular Integrity Induction of electrolyte leakage5–500 nM[1]
Cell Division Mitotic arrest5–500 nM[1]
Gene Expression Enhanced synthesis of 16-kDa proteinsNot specified[1]
Visible Symptoms Reproduction of milo disease symptoms5–500 nM[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the phytotoxicity of this compound in sorghum, which can be adapted for testing on other plant species.

Root Growth Inhibition Assay

This assay is a primary method to quantify the phytotoxic effect of this compound on seedling growth.

Procedure:

  • Seed Sterilization and Germination: Surface-sterilize seeds of the target plant species and germinate them on sterile, moist filter paper or agar plates in the dark.

  • Seedling Selection: Select seedlings with primary roots of a specific length (e.g., 10-20 mm).

  • Toxin Exposure: Place the selected seedlings in Petri dishes or multi-well plates containing a sterile nutrient solution or distilled water amended with varying concentrations of this compound. A control group with no toxin should be included.

  • Incubation: Incubate the seedlings in a controlled environment (e.g., 25°C, constant light or dark) for a defined period (e.g., 24-72 hours).

  • Measurement: After the incubation period, measure the length of the primary root of each seedling.

  • Data Analysis: Calculate the percentage of root growth inhibition for each toxin concentration relative to the control group.

Electrolyte Leakage Assay

This assay measures the damage to cell membranes caused by this compound, which results in the leakage of ions.

Procedure:

  • Plant Material: Use leaf discs or root segments from young, healthy plants.

  • Washing: Rinse the plant material thoroughly with deionized water to remove surface contaminants and electrolytes from cut edges.

  • Toxin Treatment: Submerge the plant material in a solution containing a specific concentration of this compound. A control group in a toxin-free solution should be run in parallel.

  • Incubation: Incubate the samples at room temperature with gentle agitation for a set period.

  • Conductivity Measurement (Initial): Measure the electrical conductivity of the solution at different time points using a conductivity meter.

  • Total Electrolyte Measurement: After the final time point, boil the samples in the solution to disrupt all cell membranes and release the total electrolytes.

  • Conductivity Measurement (Final): Measure the electrical conductivity of the solution after boiling.

  • Data Analysis: Express the electrolyte leakage as a percentage of the total electrolytes.

Proposed Signaling Pathway of this compound

Based on available research, this compound is believed to interact with a proteinaceous receptor on the surface of susceptible plant cells, triggering a signal transduction cascade that leads to the observed phytotoxic effects.[1] The exact components of this pathway are still under investigation.

PeritoxinA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_responses This compound This compound Receptor Proteinaceous Receptor This compound->Receptor Binding Signal Transduction Signal Transduction Cascade Receptor->Signal Transduction Activation Altered Gene Expression Altered Gene Expression (e.g., 16-kDa proteins) Signal Transduction->Altered Gene Expression Physiological Responses Physiological Responses Signal Transduction->Physiological Responses Altered Gene Expression->Physiological Responses Root Growth Inhibition Root Growth Inhibition Physiological Responses->Root Growth Inhibition Electrolyte Leakage Electrolyte Leakage Physiological Responses->Electrolyte Leakage Mitotic Arrest Mitotic Arrest Physiological Responses->Mitotic Arrest

Caption: Proposed signaling pathway for this compound in susceptible sorghum.

Experimental Workflow for Phytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the phytotoxicity of this compound.

Experimental_Workflow Start Start: Prepare This compound Solutions Plant Material Prepare Plant Material (Seeds/Seedlings/Tissues) Start->Plant Material Exposure Expose to This compound Plant Material->Exposure Incubation Incubate under Controlled Conditions Exposure->Incubation Root Assay Root Growth Inhibition Assay Incubation->Root Assay Leakage Assay Electrolyte Leakage Assay Incubation->Leakage Assay Data Collection Data Collection Root Assay->Data Collection Leakage Assay->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Conclusion Conclusion on Phytotoxicity Data Analysis->Conclusion

Caption: General workflow for assessing the phytotoxicity of this compound.

Conclusion

This compound demonstrates a high degree of host-selective phytotoxicity, primarily affecting susceptible genotypes of sorghum. The lack of data on its effects on other plant species highlights a significant gap in the current understanding of its host range. The experimental protocols detailed in this guide provide a framework for future comparative studies to elucidate the broader phytotoxic potential of this compound. Further research is warranted to identify the specific components of the signaling pathway and to explore the genetic basis of susceptibility in sorghum.

References

Unraveling the Biological Function of Peritoxin A: A Comparative Guide to Key Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of key experiments designed to elucidate the biological function of Peritoxin A, a host-selective toxin produced by the fungal pathogen Periconia circinata. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon foundational studies of this potent phytotoxin. This document details experimental protocols for assessing this compound's activity and compares its known characteristics with other well-studied host-selective toxins, providing a framework for future research into its mechanism of action and potential applications.

Introduction to this compound

This compound is a chlorinated, low-molecular-weight peptide-polyketide hybrid that acts as a key virulence factor for Periconia circinata, the causative agent of milo disease in sorghum (Sorghum bicolor).[1][2] Its defining characteristic is its host selectivity, exhibiting potent toxicity to sorghum genotypes carrying the semi-dominant Pc gene, while having minimal effect on resistant genotypes.[1] This specificity makes the this compound-sorghum interaction a valuable model system for studying plant-pathogen interactions and the molecular basis of disease susceptibility. The toxin is known to induce a range of physiological effects in susceptible plants, including the inhibition of root growth, induction of electrolyte leakage, and alterations in protein synthesis, ultimately leading to cell death.[1]

Comparative Analysis of this compound and Other Host-Selective Toxins

To understand the unique biological role of this compound, it is useful to compare it with other host-selective toxins (HSTs) that have different molecular targets and mechanisms of action. This comparison highlights the diversity of strategies employed by fungal pathogens to overcome host defenses.

ToxinProducing FungusHost PlantMolecular TargetMechanism of Action
This compound Periconia circinataSorghumPutative plasma membrane receptorInterference with a signal transduction pathway, leading to membrane damage.[1]
Victorin Cochliobolus victoriaeOatsGlycine decarboxylase complex (mitochondria)Binds to components of the glycine decarboxylase complex, inducing an apoptotic-like response.[3][4][5]
HC-toxin Cochliobolus carbonumMaizeHistone deacetylase (HDAC)Inhibits HDACs, leading to hyperacetylation of histones and altered gene expression.[6][7][8]

Table 1: Comparison of this compound with other well-characterized host-selective toxins.

Key Experiments for Characterizing this compound's Biological Function

Two primary bioassays are fundamental for quantifying the biological activity of this compound and understanding its physiological impact on susceptible sorghum plants: the Root Growth Inhibition Assay and the Electrolyte Leakage Assay.

Root Growth Inhibition Assay

This assay is a sensitive and specific method to determine the phytotoxic activity of this compound on susceptible sorghum seedlings.

Experimental Protocol:

  • Seed Sterilization and Germination:

    • Surface sterilize seeds of both susceptible and resistant sorghum genotypes by rinsing with 70% ethanol for 1 minute, followed by a 15-minute soak in a 10% bleach solution, and finally, three to five rinses with sterile distilled water.

    • Aseptically place the sterilized seeds on sterile, moist filter paper in petri dishes and allow them to germinate in the dark at 25-28°C for 48-72 hours, or until the primary roots are approximately 1-2 cm in length.

  • Toxin Exposure:

    • Prepare a dilution series of this compound in a sterile, buffered nutrient solution. A typical concentration range to test would be from 0.1 ng/mL to 100 ng/mL.

    • Transfer germinated seedlings into sterile test tubes or vials containing the this compound solutions. Ensure the roots are fully submerged. Include a control group with the nutrient solution lacking the toxin.

    • For each concentration and genotype, use a sufficient number of replicate seedlings (e.g., 5-10) to ensure statistical significance.

  • Incubation and Measurement:

    • Incubate the seedlings in a controlled environment, typically in the dark at 25-28°C, for 24-72 hours.

    • After the incubation period, measure the length of the primary root of each seedling.

    • Calculate the percent root growth inhibition for each concentration relative to the control group.

  • Data Analysis:

    • Plot the percent root growth inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of toxin that causes 50% inhibition of root growth) for the susceptible genotype.

Electrolyte Leakage Assay

This assay measures the extent of plasma membrane damage caused by this compound, which results in the leakage of ions from the cells.

Experimental Protocol:

  • Plant Material Preparation:

    • Use leaves from young, healthy sorghum plants of both susceptible and resistant genotypes.

    • Excise leaf discs of a uniform size (e.g., 5-10 mm in diameter) using a cork borer, avoiding major veins.[9][10]

  • Toxin Treatment:

    • Wash the leaf discs with deionized water to remove any electrolytes released during cutting.[9][10][11]

    • Float the leaf discs in a solution containing a known concentration of this compound (e.g., 10-100 nM).[1] Use a buffer solution as a control.

    • Incubate the leaf discs for a set period, for example, 4-6 hours, under controlled conditions (e.g., constant light and temperature).

  • Conductivity Measurement:

    • After incubation, measure the electrical conductivity of the solution using a conductivity meter. This is the initial reading (C1).

    • To determine the total electrolyte content, boil the leaf discs in the same solution for 10-15 minutes to cause complete cell lysis.

    • After cooling to room temperature, measure the final electrical conductivity (C2).

  • Calculation of Electrolyte Leakage:

    • Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.

Visualizing Experimental Workflows and Putative Signaling Pathways

To aid in the conceptualization of the experimental processes and the hypothesized mechanism of this compound action, the following diagrams are provided.

experimental_workflow cluster_root_assay Root Growth Inhibition Assay cluster_leakage_assay Electrolyte Leakage Assay seed_sterilization Seed Sterilization & Germination toxin_exposure_root Toxin Exposure seed_sterilization->toxin_exposure_root incubation_root Incubation toxin_exposure_root->incubation_root measurement_root Root Length Measurement incubation_root->measurement_root data_analysis_root IC50 Determination measurement_root->data_analysis_root leaf_prep Leaf Disc Preparation toxin_exposure_leakage Toxin Treatment leaf_prep->toxin_exposure_leakage conductivity_measurement Conductivity Measurement (C1) toxin_exposure_leakage->conductivity_measurement boiling Boiling & Cooling conductivity_measurement->boiling final_conductivity Final Conductivity (C2) boiling->final_conductivity calculation Calculate % Leakage final_conductivity->calculation

Caption: Workflow for this compound bioassays.

putative_signaling_pathway peritoxin_a This compound receptor Putative Receptor (Pc gene product) peritoxin_a->receptor Binding signal_transduction Signal Transduction Cascade receptor->signal_transduction Activation membrane_damage Plasma Membrane Damage signal_transduction->membrane_damage ion_leakage Ion Leakage membrane_damage->ion_leakage cell_death Cell Death membrane_damage->cell_death

Caption: Hypothesized signaling pathway for this compound.

Conclusion and Future Directions

The experimental protocols and comparative data presented in this guide offer a foundational platform for researchers investigating this compound. While the root growth inhibition and electrolyte leakage assays are robust methods for quantifying its biological activity, the precise molecular target of this compound and the components of the downstream signaling pathway remain to be fully elucidated. Future research should focus on identifying the putative plasma membrane receptor, characterizing the signal transduction cascade, and exploring the potential for developing novel fungicides or herbicides based on the unique mode of action of this potent phytotoxin.

References

Structural analogs of Peritoxin A and their comparative activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of studies on synthetic structural analogs of Peritoxin A and their comparative biological activities. Research to date has primarily focused on the isolation, characterization, and biological effects of the naturally occurring toxin. This document, therefore, provides a detailed summary of the existing knowledge on this compound, its natural congeners, and its role in plant pathology.

This compound is a host-selective mycotoxin produced by the soil-borne fungus Periconia circinata.[1][2] This fungus is the causative agent of milo disease, a root and crown rot that specifically affects certain genotypes of sorghum (Sorghum bicolor).[1] this compound is a key determinant in the pathogenicity of the fungus, with toxin-producing strains (Tox+) being pathogenic to susceptible sorghum varieties, while non-toxin-producing strains (Tox-) are non-pathogenic.[1][2]

Chemical Structure and Natural Analogs

This compound is a complex hybrid molecule consisting of a chlorinated polyketide and a peptide component.[1][2] Its intricate structure is a key factor in its selective biological activity. Along with this compound, P. circinata also produces a closely related compound, Peritoxin B.

Several biosynthetic precursors of peritoxins have also been identified in cultures of P. circinata, including N-3-(E-pentenyl)-glutaroyl-aspartate, circinatin, and 7-chlorocircinatin. However, these precursors have been found to be biologically inactive, highlighting the importance of the final complex structure for toxic activity.[1][2]

Biological Activity and Host Selectivity

The defining characteristic of this compound is its host-selective toxicity. It specifically affects sorghum genotypes that carry the semi-dominant Pc allele. The toxin can reproduce the symptoms of milo disease in susceptible plants at very low concentrations.[3] The toxic effects include inhibition of root growth, induction of electrolyte leakage, and ultimately, cell death.[3]

The mechanism of action is believed to involve the interaction of this compound with a specific cellular target in susceptible sorghum plants, leading to a signaling cascade that results in programmed cell death. However, the precise molecular target and the downstream signaling pathways have yet to be fully elucidated.

Due to the lack of research on synthetic analogs, a comparative analysis of their activities cannot be provided. The following table summarizes the known, naturally occurring Peritoxin-related compounds and their activities.

CompoundProducer OrganismChemical ClassBiological Activity
This compound Periconia circinataPeptide-PolyketideHost-selective toxicity to susceptible sorghum
Peritoxin B Periconia circinataPeptide-PolyketideHost-selective toxicity to susceptible sorghum
Circinatin Periconia circinataPolyketideBiologically inactive precursor
7-Chlorocircinatin Periconia circinataChlorinated PolyketideBiologically inactive precursor
N-3-(E-pentenyl)-glutaroyl-aspartate Periconia circinataAmino acid derivativeBiologically inactive precursor

Experimental Protocols

Detailed experimental protocols for the synthesis and comparative activity of structural analogs are not available in the current literature. The primary experimental work cited involves the isolation and characterization of the natural products from fungal cultures. A general workflow for such a process is outlined below.

General Workflow for Isolation of Peritoxins:

G cluster_0 Fungal Culture and Extraction cluster_1 Purification and Analysis A Inoculation of Periconia circinata (Tox+ strain) B Liquid Culture Fermentation A->B C Filtration to separate mycelia and culture filtrate B->C D Solvent Extraction of the culture filtrate C->D E Chromatographic Separation (e.g., HPLC) D->E Crude Extract F Fraction Collection based on UV absorbance E->F G Spectroscopic Analysis (MS, NMR) for structure elucidation F->G H Bioassay on susceptible and resistant sorghum genotypes F->H I Identified this compound G->I Structural Confirmation J Host-Selective Toxicity Data H->J Activity Confirmation

Caption: A generalized workflow for the isolation and identification of this compound.

Host-Pathogen Interaction Model

The interaction between Periconia circinata, this compound, and the sorghum host is a classic example of a gene-for-gene relationship in plant pathology, where a single gene in the host determines susceptibility to a pathogen's toxin.

G cluster_pathogen Pathogen: Periconia circinata (Tox+) cluster_host_s Susceptible Sorghum (Pc allele) cluster_host_r Resistant Sorghum (pc allele) P P. circinata T Biosynthesis of this compound P->T R Putative Receptor T->R Secreted Toxin NR Altered or Absent Receptor T->NR Secreted Toxin HS Host Plant HS->R SD Signal Transduction Cascade R->SD This compound binding CD Cell Death (Milo Disease) SD->CD HR Host Plant HR->NR NoEffect No Disease NR->NoEffect No Binding

Caption: Proposed model of this compound's host-selective action.

References

Safety Operating Guide

Proper Disposal of Peritoxin A: A Safety-First Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation by laboratory personnel.

This document provides essential safety and logistical information for the proper disposal of Peritoxin A, a mycotoxin with significant biological activity. Due to its high acute toxicity and potential for causing organ damage through prolonged or repeated exposure, strict adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance.[1]

Immediate Safety and Handling Precautions

This compound is classified as a highly hazardous substance. The following personal protective equipment (PPE) and handling protocols are required at all times when working with this compound:

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.This compound is toxic if inhaled.[1]
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes and aerosol exposure.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.
Body Protection A fully buttoned lab coat, preferably a disposable gown.To protect skin and clothing from contamination.

Handling Procedures:

  • All work with this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid the generation of dust or aerosols.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

Disposal Protocol: A Step-by-Step Guide

Note: There are no publicly validated chemical inactivation or neutralization protocols for this compound. Attempting to chemically treat this substance without a verified procedure can be dangerous and is strongly discouraged. The primary method of disposal is through a licensed hazardous waste management company.

Step 1: Waste Segregation

All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper, disposable lab coats).

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to rinse contaminated glassware.

Step 2: Waste Collection and Labeling

  • Solid Waste:

    • Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be labeled as "Hazardous Waste: this compound, Solid" and include the appropriate hazard pictograms (e.g., skull and crossbones, health hazard).

  • Liquid Waste:

    • Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container.

    • The container must be labeled as "Hazardous Waste: this compound, Liquid" and include the appropriate hazard pictograms.

    • As this compound is a chlorinated organic compound, it should be collected in a container designated for halogenated organic waste.

Step 3: Storage Pending Disposal

  • Store all this compound waste containers in a designated, secure, and well-ventilated secondary containment area.

  • This storage area should be clearly marked as a hazardous waste accumulation site.

  • Keep containers tightly closed when not in use.[1]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste manifest with all necessary information about the contents of the waste containers.

  • The final disposal method, typically high-temperature incineration, will be handled by the specialized waste management facility.

Emergency Procedures

  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Workflow Diagram

Peritoxin_A_Disposal_Workflow cluster_lab_operations Laboratory Operations cluster_waste_management Waste Management cluster_disposal Final Disposal handling Handling of this compound (in Chemical Fume Hood) solid_waste Generation of Solid Waste handling->solid_waste liquid_waste Generation of Liquid Waste handling->liquid_waste collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid storage Store in Secure Secondary Containment collect_solid->storage collect_liquid->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact incineration Professional Disposal (e.g., High-Temperature Incineration) ehs_contact->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Peritoxin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Peritoxin A. This compound is a mycotoxin produced by the fungus Periconia circinata and is known to be a host-specific toxin affecting certain genotypes of sorghum. Due to the limited availability of a specific Safety Data Sheet (SDS), this guidance is based on established safety protocols for handling mycotoxins and chlorinated toxins, supplemented with available research on this compound's biological effects.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are paramount to ensure personnel safety when handling this compound. The following table summarizes the recommended PPE based on general mycotoxin and chlorinated compound handling guidelines.

Equipment Specification Purpose
Respiratory Protection NIOSH-approved respirator with P100 filters. For higher concentrations or potential for aerosolization, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) should be considered.Prevents inhalation of aerosolized toxin particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), double-gloving is recommended.Prevents dermal absorption of the toxin.
Eye Protection Chemical splash goggles.Protects eyes from splashes of solutions containing the toxin.
Face Protection Face shield, worn in conjunction with splash goggles.Provides an additional layer of protection for the face from splashes.
Body Protection Disposable solid-front gown with tight-fitting cuffs or a disposable coverall (e.g., Tyvek).Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes, with disposable shoe covers.Prevents contamination of personal footwear.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure risk and maintaining a safe laboratory environment.

Preparation and Handling:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Weighing: To prevent aerosolization, weigh solid this compound in a containment device such as a glove box or a balance enclosure within the fume hood.

  • Solubilization: Prepare stock solutions within the chemical fume hood.

  • Labeling: Clearly label all containers with "this compound," the concentration, date of preparation, and a hazard warning.

  • Transport: When transporting solutions of this compound, use secondary containment.

Storage:

  • Secure Location: Store this compound in a locked, dedicated, and well-ventilated cabinet or refrigerator.

  • Container: Keep the toxin in a tightly sealed, clearly labeled primary container within a secondary container.

  • Inventory: Maintain a detailed inventory of the amount of this compound in storage.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Decontamination: All surfaces and equipment should be decontaminated. A common method for mycotoxin decontamination is treatment with a solution of sodium hypochlorite (bleach). The effectiveness of this method on this compound has not been definitively established, so it should be used with caution and followed by thorough rinsing.

  • Waste Streams:

    • Solid Waste: All contaminated solid waste (e.g., gloves, gowns, pipette tips, paper towels) must be collected in a dedicated, labeled hazardous waste container.

    • Liquid Waste: Liquid waste containing this compound should be collected in a labeled, sealed, and chemical-resistant container.

  • Final Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols and Visualizations

To provide further value and context for researchers, the following sections detail a relevant experimental workflow and a hypothesized signaling pathway based on current research.

Experimental Workflow: Assessing this compound-Induced Cell Death in Sorghum Protoplasts

This workflow outlines a series of experiments to quantify the cytotoxic effects of this compound on sorghum cells.

Experimental_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis protoplast_isolation Isolate Protoplasts from Sorghum Seedlings treatment Treat Protoplasts with Varying Concentrations of this compound protoplast_isolation->treatment peritoxin_prep Prepare this compound Stock Solutions peritoxin_prep->treatment viability_stain Viability Staining (e.g., FDA/PI) treatment->viability_stain electrolyte_leakage Electrolyte Leakage Assay treatment->electrolyte_leakage caspase_activity Caspase-like Activity Assay treatment->caspase_activity microscopy Fluorescence Microscopy viability_stain->microscopy conductivity Conductivity Measurement electrolyte_leakage->conductivity fluorometry Fluorometric Reading caspase_activity->fluorometry data_analysis Data Analysis and Statistical Evaluation microscopy->data_analysis conductivity->data_analysis fluorometry->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

Hypothesized Signaling Pathway of this compound in Susceptible Sorghum Cells

Based on available research, this compound is believed to interact with a cell surface receptor, initiating a signal transduction cascade that leads to cellular damage. The following diagram illustrates this hypothesized pathway.[1]

Signaling_Pathway Hypothesized Signaling Pathway of this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Peritoxin_A This compound Receptor Proteinaceous Receptor Peritoxin_A->Receptor Binds to PKC Protein Kinase C (PKC) Receptor->PKC Activates Signaling_Cascade Downstream Signaling Cascade PKC->Signaling_Cascade Initiates Protein_Synthesis Enhanced Synthesis of 16-kDa Proteins Signaling_Cascade->Protein_Synthesis Mitosis_Inhibition Inhibition of Mitosis Signaling_Cascade->Mitosis_Inhibition Electrolyte_Leakage Electrolyte Leakage Signaling_Cascade->Electrolyte_Leakage Cell_Death Cell Death Mitosis_Inhibition->Cell_Death Electrolyte_Leakage->Cell_Death

Caption: Hypothesized this compound signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.